Technical Documentation Center

1,1,1-Trichloroacetone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1,1-Trichloroacetone
  • CAS: 72497-18-8

Core Science & Biosynthesis

Foundational

1,1,1-Trichloroacetone chemical properties and structure

An In-Depth Technical Guide to 1,1,1-Trichloroacetone: Chemical Properties, Structure, and Synthetic Applications Authored by: A Senior Application Scientist Abstract 1,1,1-Trichloroacetone (CAS No. 918-00-3), a chlorina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,1-Trichloroacetone: Chemical Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

Abstract

1,1,1-Trichloroacetone (CAS No. 918-00-3), a chlorinated analog of acetone, is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established synthetic protocols. Furthermore, it details critical safety and handling procedures essential for its use in a laboratory and industrial setting. The document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Introduction and Chemical Identity

1,1,1-Trichloroacetone, systematically named 1,1,1-trichloropropan-2-one, is a colorless to light yellow liquid with a characteristic pungent odor.[1][2][3] Its molecular structure consists of an acetone backbone where one methyl group is fully substituted with three chlorine atoms, forming a trichloromethyl group (-CCl₃).[1] This substitution profoundly influences the molecule's electronic properties and reactivity compared to its parent compound, acetone. It is slightly soluble in water but readily dissolves in organic solvents like ethanol and diethyl ether.[2][3]

Key Identifiers:

  • IUPAC Name: 1,1,1-Trichloropropan-2-one[3]

  • Synonyms: 1,1,1-Trichloro-2-propanone, Trichloromethyl methyl ketone, α,α,α-Trichloroacetone[1][4]

  • CAS Number: 918-00-3[3]

  • Molecular Formula: C₃H₃Cl₃O[3]

  • Molecular Weight: 161.41 g/mol [3][5]

Molecular Structure and Spectroscopic Profile

The core structure of 1,1,1-trichloroacetone features a central carbonyl group bonded to a methyl group and a trichloromethyl group. The strong electron-withdrawing nature of the three chlorine atoms creates a significant inductive effect, which polarizes the C-C bond and increases the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack.[6]

Caption: Molecular structure of 1,1,1-Trichloroacetone.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,1,1-trichloroacetone. Key spectral data are available from various databases.

  • ¹H NMR: The proton NMR spectrum shows a singlet corresponding to the three protons of the methyl group (CH₃).[7]

  • ¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals: one for the methyl carbon, one for the carbonyl carbon, and one for the trichloromethyl carbon.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[4][8]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone group.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1,1-trichloroacetone is presented below for easy reference.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[2][3][6]
Molecular Formula C₃H₃Cl₃O[3]
Molar Mass 161.41 g/mol [3]
Density 1.475 g/cm³[3]
Boiling Point 134 °C (273 °F; 407 K)[3][9]
Flash Point 64 °C[6]
Solubility in water Slightly soluble[1][3]
Solubility in organic solvents Soluble in ethanol and diethyl ether[2][3]
Refractive Index 1.4580 to 1.4630[6]

Chemical Reactivity and Applications

The primary driver of 1,1,1-trichloroacetone's reactivity is the highly electrophilic carbonyl carbon, a direct consequence of the inductive effect of the trichloromethyl group.[6] This makes it a valuable reagent in various organic transformations.

  • Nucleophilic Attack: It readily undergoes reactions with a wide range of nucleophiles at the carbonyl carbon.

  • Haloform Reaction Precursor: 1,1,1-Trichloroacetone is a known precursor in the haloform reaction and can be hydrolyzed to form chloroform, especially in basic solutions.[10]

  • Intermediate in Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, the related compound 1,1,3-trichloroacetone is used in the synthesis of folic acid.[11][12]

  • Solvent: Due to its properties, it can also be used as a solvent for various materials, including cellulose esters and resins.[1]

Synthesis Protocol: Chlorination of Chloroacetone

One of the most common methods for synthesizing 1,1,1-trichloroacetone is through the chlorination of monochloroacetone.[3][6] It's important to note that this process can also yield the 1,1,3-trichloroacetone isomer as a byproduct, necessitating purification.[6][13]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Work-up & Purification A Charge reactor with: - Monochloroacetone - Potassium Hydroxide - Water B Maintain temperature at 15-20°C A->B Start C Introduce Chlorine gas under stirring B->C Control Temp D Monitor reaction until solution clarifies (~6.6 hours) C->D React E Let stand for 1 hour for phase separation D->E Completion F Separate the lower organic phase E->F Separate G Dry organic phase with anhydrous Na₂SO₄ F->G Dry H Final Product: 1,1,1-Trichloroacetone G->H Isolate

Caption: Workflow for the synthesis of 1,1,1-Trichloroacetone.

Step-by-Step Methodology

This protocol is based on a documented industrial synthesis method.[14]

  • Reactor Setup: Equip a 5-liter reaction vessel with a mechanical agitator and an external tail gas absorption system for safety.

  • Charging Reagents: Sequentially add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water to the vessel.

  • Temperature Control: Cool the mixture and maintain a constant temperature between 15-20°C. This is critical to control the reaction rate and minimize side product formation.

  • Chlorination: Introduce chlorine gas into the stirred reaction mixture. The process typically takes around 6.6 hours.[14]

  • Reaction Monitoring: Continue the chlorination until the solution becomes clear, indicating the consumption of the starting material.

  • Phase Separation: Stop the stirring and allow the mixture to stand for approximately 1 hour. Two distinct liquid phases will form.

  • Isolation: Carefully separate the lower, yellow-green organic phase, which contains the crude product.

  • Drying: Dry the organic liquid over 200 grams of anhydrous sodium sulfate to remove residual water.

  • Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.

Safety, Handling, and Storage

1,1,1-Trichloroacetone is a hazardous chemical that requires careful handling to prevent exposure.[1] It is classified as an irritant and a combustible liquid.[3][15]

Hazard Identification
  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H227: Combustible liquid

    • H315: Causes skin irritation[5]

    • H319: Causes serious eye irritation[5]

    • H335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[16]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[16]

  • Skin Protection: Use chemically resistant gloves and wear impervious protective clothing.[16]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[16]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[16]

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]

Storage

Store in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[15]

Environmental Fate

1,1,1-Trichloroacetone is expected to have very high mobility in soil.[1] It can volatilize from water surfaces, although the process is slow, with an estimated half-life of 21 days from a model river.[1] In the atmosphere, it is degraded by reaction with hydroxyl radicals, with a long estimated half-life of about 1,000 days.[1] The compound may also be susceptible to direct photolysis by sunlight.[5]

Conclusion

1,1,1-Trichloroacetone is a chemical of significant industrial and research interest due to its unique reactivity profile. Its utility as a synthetic intermediate is well-established. However, its hazardous nature necessitates strict adherence to safety protocols during its synthesis, handling, and disposal. This guide provides the foundational technical knowledge required for professionals to utilize this compound effectively and safely in their work.

References

  • Title: 1,1,1-Trichloroacetone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1,1,1-Trichloroacetone - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 Source: PubChem URL: [Link]

  • Title: Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030) Source: Human Metabolome Database URL: [Link]

  • Title: 2-Propanone, 1,1,1-trichloro- Source: NIST WebBook URL: [Link]

  • Title: Process for the preparation of 1,1,3-trichloroacetone Source: Google Patents URL
  • Title: Trichloroacetone (1,1,1 -Trichloropropanone) in Two Drinking Waters: A Known Precursor in Haloform Reaction Source: ACS Publications URL: [Link]

  • Title: 2-Propanone, 1,1,1-trichloro- Source: NIST WebBook URL: [Link]

  • Title: The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis Source: Medium URL: [Link]

  • Title: Exploring the Applications of 1,1,3-Trichloroacetone in Chemical Industries Source: Medium URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1-Trichloroacetone from Chloroacetone

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1,1,1-Trichloroacetone, a halogenated ketone, serves as a valuable intermediate in various organic syntheses, including the production of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trichloroacetone, a halogenated ketone, serves as a valuable intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its synthesis from the readily available precursor, chloroacetone, is a critical process for laboratories engaged in these fields. This guide provides a comprehensive overview of the direct chlorination of chloroacetone to yield 1,1,1-trichloroacetone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction efficiency and product purity. Furthermore, this document will address safety considerations and methods for the purification and characterization of the final product, equipping researchers with the knowledge to perform this synthesis safely and effectively.

Introduction: The Significance of α-Halogenated Ketones

α-Halogenated ketones are a pivotal class of organic compounds that act as versatile building blocks in synthetic chemistry. The presence of a halogen atom alpha to a carbonyl group introduces a reactive site, enabling a wide array of subsequent transformations. The synthesis of 1,1,1-trichloroacetone from chloroacetone is a prime example of α-halogenation, a fundamental reaction in organic chemistry.[2] This transformation is typically achieved through the reaction of an enol or enolate with an electrophilic halogen source.[3][4]

The direct chlorination of ketones, while a common procedure, can present challenges such as polychlorination and the formation of difficult-to-separate mixtures.[5] Therefore, a carefully controlled and optimized protocol is essential for achieving a high yield of the desired trichlorinated product.

Mechanistic Insights: The Path to Trichlorination

The chlorination of chloroacetone to 1,1,1-trichloroacetone proceeds through a stepwise substitution of the α-hydrogens. The reaction can be catalyzed by either acid or base, which facilitates the formation of an enol or enolate intermediate, respectively.[2]

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens.[3][4] Subsequent deprotonation by a weak base (like water or the conjugate base of the acid catalyst) leads to the formation of a nucleophilic enol. The enol then attacks a molecule of chlorine, resulting in the formation of the α-chlorinated ketone and regeneration of the acid catalyst.[3] This process is repeated until all three α-hydrogens on the methyl group are replaced by chlorine atoms.

Base-Promoted Mechanism: Under basic conditions, a base abstracts an α-hydrogen to form an enolate ion. The enolate then acts as a nucleophile, attacking a chlorine molecule to yield the chlorinated product. In basic solutions, each successive halogenation is more rapid due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens.[2]

The provided experimental protocol utilizes a base, potassium hydroxide, to facilitate the chlorination process.

Experimental Protocol: Synthesis of 1,1,1-Trichloroacetone

This section outlines a detailed, step-by-step methodology for the synthesis of 1,1,1-trichloroacetone from chloroacetone.

Materials and Reagents:

  • Chloroacetone (Monochloroacetone)

  • Potassium Hydroxide (KOH)

  • Chlorine gas (Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water (H₂O)

Equipment:

  • 5-Liter reaction kettle with mechanical agitation

  • External tail gas absorption device (e.g., a scrubber with sodium hydroxide solution)

  • Gas flowmeter

  • Separatory funnel

  • Drying tube

Procedure:

  • Reaction Setup: In a 5-liter reaction kettle equipped with a mechanical stirrer and a gas inlet connected to a chlorine gas cylinder via a flowmeter, add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water.[6]

  • Temperature Control: Cool the reaction mixture to a temperature between 15 and 20 degrees Celsius.[6]

  • Chlorination: While maintaining the temperature in the specified range, bubble chlorine gas through the stirred solution.[6] The flow rate should be controlled to introduce approximately 400 grams of chlorine over a period of about 6.6 hours.[6]

  • Reaction Monitoring: The reaction is complete when the solution becomes clear.[6]

  • Work-up:

    • Stop the chlorine flow and stirring, and allow the mixture to stand for 1 hour to allow for phase separation.[6]

    • Separate the lower, yellow-green organic phase using a separatory funnel.[6]

    • Dry the organic phase over 200 grams of anhydrous sodium sulfate.[6]

  • Product Isolation: Decant or filter the dried organic liquid to obtain the crude 1,1,1-trichloroacetone. A reported yield for this procedure is 301 grams with a gas phase purity of 85%.[6]

Data Presentation

ParameterValueReference
Chloroacetone231 g[6]
Potassium Hydroxide275 g[6]
Water950 g[6]
Chlorine Gas~400 g[6]
Reaction Temperature15-20 °C[6]
Reaction Time~6.6 hours[6]
Product Yield301 g[6]
Product Purity (Gas Phase)85%[6]

Causality Behind Experimental Choices

  • Choice of Base (Potassium Hydroxide): The use of a base like potassium hydroxide is crucial for deprotonating the α-carbon of chloroacetone, thereby generating the nucleophilic enolate intermediate required for the reaction with chlorine.[2]

  • Temperature Control (15-20 °C): Maintaining a low reaction temperature is critical to minimize side reactions, such as polychlorination at the other α-carbon and potential condensation reactions.[6] Exothermic halogenation reactions can become uncontrollable if not properly cooled.[7]

  • Controlled Addition of Chlorine: The slow and controlled introduction of chlorine gas ensures that the concentration of the halogenating agent is kept at an optimal level, favoring the desired trichlorination without excessive side product formation.

  • Aqueous Medium: The use of water as a solvent is a practical choice for this base-promoted reaction, as it readily dissolves the potassium hydroxide.

  • Drying Agent (Anhydrous Sodium Sulfate): The removal of water from the organic product is essential to prevent potential hydrolysis and to ensure the stability of the 1,1,1-trichloroacetone.

Purification and Characterization

The crude 1,1,1-trichloroacetone obtained from the synthesis will likely contain unreacted starting material, dichlorinated intermediates, and the byproduct 1,1,3-trichloroacetone.[8] Fractional distillation is the primary method for purifying the final product due to the difference in boiling points of the components. The boiling point of 1,1,1-trichloroacetone is 134 °C.[8][9]

Characterization of the purified 1,1,1-trichloroacetone can be performed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern of the compound.

Safety Considerations

Both the starting material, chloroacetone, and the final product, 1,1,1-trichloroacetone, are hazardous chemicals and must be handled with appropriate safety precautions.

Chloroacetone:

  • Hazards: Flammable liquid and vapor, toxic if swallowed, fatal in contact with skin or if inhaled, causes severe skin burns and eye damage, and causes damage to organs.[10] It is also a lachrymator.

  • Handling: Work in a well-ventilated area, preferably in a fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12] Use non-sparking tools and ground equipment to prevent static discharge.[10][12]

1,1,1-Trichloroacetone:

  • Hazards: Irritant.[8] May cause irritation to the skin, eyes, and respiratory system.[1]

  • Handling: Handle in a well-ventilated area.[13] Wear appropriate PPE, including safety goggles and gloves.[13]

Chlorine Gas:

  • Hazards: Highly toxic and corrosive.

  • Handling: Chlorine gas should only be handled in a well-maintained fume hood by trained personnel. A gas scrubber containing a sodium hydroxide solution should be used to neutralize any unreacted chlorine gas.

Visualizing the Synthesis

Synthesis_of_1_1_1_Trichloroacetone Chloroacetone Chloroacetone (CH₂ClCOCH₃) Dichloroacetone 1,1-Dichloroacetone (CHCl₂COCH₃) Chloroacetone->Dichloroacetone Trichloroacetone 1,1,1-Trichloroacetone (CCl₃COCH₃) Dichloroacetone->Trichloroacetone reagent1 + Cl₂, KOH reagent2 + Cl₂, KOH

Caption: Reaction pathway for the synthesis of 1,1,1-trichloroacetone.

Conclusion

The synthesis of 1,1,1-trichloroacetone from chloroacetone via direct chlorination is a well-established and practical method for obtaining this valuable synthetic intermediate. By carefully controlling reaction parameters such as temperature and the rate of chlorine addition, and by adhering to strict safety protocols, researchers can achieve a good yield of the desired product. Proper purification and characterization are essential to ensure the quality of the 1,1,1-trichloroacetone for its subsequent applications in research and development.

References

  • 1,1,1-Trichloroacetone - Wikipedia. (URL: [Link])

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride - Arkat USA. (URL: [Link])

  • Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC - NIH. (URL: [Link])

  • US2204135A - Chlorination of ketones - Google P
  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Ketone halogenation - Wikipedia. (URL: [Link])

  • 1,1,1-Trichloroethane Safety Data Sheet. (URL: [Link])

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

  • HAZARD SUMMARY - NJ.gov. (URL: [Link])

  • Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable. (URL: [Link])

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal. (URL: [Link])

  • Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed. (URL: [Link])

  • EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google P
  • Simple preparation of chloroacetone - an essay - Sciencemadness Discussion Board. (URL: [Link])

  • Method for the purification of 1,1, 3-trichloroacetone - MIT-IVY. (URL: [Link])

  • CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google P
  • Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap. (URL: [Link])

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem. (URL: [Link])

  • Chloroacetone tear gas: A Theory, A Mishap, and Questions - Sciencemadness Discussion Board. (URL: [Link])

Sources

Foundational

Spectroscopic Characterization of 1,1,1-Trichloroacetone: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1,1-Trichloroacetone (also known as 1,1,1-trichloropropan-2-one), a halogenated ketone of significant interest in synthetic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1,1-Trichloroacetone (also known as 1,1,1-trichloropropan-2-one), a halogenated ketone of significant interest in synthetic chemistry and as a potential environmental contaminant. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the interpretation of spectral features, the causality behind experimental choices, and the practical application of this data in compound identification and characterization.

Introduction: The Molecular Profile of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS No. 918-00-3) is a colorless liquid with the chemical formula C₃H₃Cl₃O.[1][2] Its structure, featuring a methyl group adjacent to a carbonyl group which is in turn bonded to a trichloromethyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for monitoring its presence in various matrices. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing a foundational understanding for laboratory professionals.

Caption: Molecular structure of 1,1,1-Trichloroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,1-Trichloroacetone, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as the carbonyl and trichloromethyl groups in 1,1,1-Trichloroacetone, deshield adjacent protons, causing their resonance to appear at a higher chemical shift (downfield).

Experimental Protocol:

  • Sample Preparation: A dilute solution of 1,1,1-Trichloroacetone (approximately 0.05 mL) is prepared in a deuterated solvent (e.g., 0.5 mL of chloroform-d, CDCl₃) to avoid solvent interference in the spectrum.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a 300 MHz instrument.[3]

  • Data Acquisition: A sufficient number of scans are acquired to obtain a high signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is Fourier-transformed to yield the frequency-domain spectrum. The spectrum is then phased and baseline-corrected.

Data and Interpretation:

The ¹H NMR spectrum of 1,1,1-Trichloroacetone is characterized by a single sharp peak.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
-CH₃2.638Singlet3H
Data sourced from ChemicalBook.[3]

The presence of a single peak at 2.638 ppm confirms the three equivalent protons of the methyl group.[3] The downfield shift from a typical methyl group (around 0.9 ppm) is a direct consequence of the strong deshielding effect of the adjacent carbonyl group. The signal appears as a singlet because there are no adjacent protons to cause spin-spin splitting.

Caption: Workflow for ¹H NMR analysis of 1,1,1-Trichloroacetone.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy probes the carbon atoms in a molecule. The chemical shift of a carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear at very high chemical shifts, typically in the range of 190-220 ppm.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample of 1,1,1-Trichloroacetone in a deuterated solvent is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: The spectrum is acquired on an NMR spectrometer, often at a frequency of around 75 MHz for a 300 MHz proton instrument.

  • Data Acquisition: A larger number of scans and proton decoupling are employed to enhance the signal-to-noise ratio and simplify the spectrum by removing C-H splitting.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ) in ppm
-C H₃~30-40
C =O>190
-C Cl₃~90-100

The carbonyl carbon is expected to resonate significantly downfield, likely above 190 ppm, which is characteristic of ketones. The methyl carbon will appear at a much lower chemical shift, though still deshielded compared to a simple alkane due to the adjacent carbonyl group. The carbon of the trichloromethyl group is also expected to be significantly downfield due to the presence of three electronegative chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups exhibit characteristic absorption bands at particular wavenumbers, making IR an excellent tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: For a liquid sample like 1,1,1-Trichloroacetone, the spectrum can be conveniently obtained as a neat liquid between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal quality.

  • Data Processing: The sample spectrum is ratioed against the background to generate the final transmittance or absorbance spectrum.

Data and Interpretation:

The IR spectrum of 1,1,1-Trichloroacetone is dominated by a strong absorption band characteristic of the carbonyl group.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1740C=O stretchStrong
~2900-3000C-H stretch (methyl)Medium
~1350-1450C-H bend (methyl)Medium
~700-800C-Cl stretchStrong
Note: The C=O stretch value is an estimation based on typical values for halogenated ketones. The presence of electronegative halogens on the α-carbon tends to increase the C=O stretching frequency.

The most prominent feature is the strong carbonyl (C=O) stretching absorption. In simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. However, the presence of the electron-withdrawing trichloromethyl group is expected to shift this band to a higher wavenumber. The spectrum will also show C-H stretching and bending vibrations from the methyl group and strong absorptions corresponding to the C-Cl stretching modes.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data and Interpretation:

The mass spectrum of 1,1,1-Trichloroacetone provides its molecular weight and a characteristic fragmentation pattern. The molecular weight of 1,1,1-Trichloroacetone is 161.41 g/mol .[4]

m/z Relative Intensity Proposed Fragment
43.0100.0[CH₃CO]⁺ (Acetyl cation)
83.08.2[CCl₃]⁺ (Trichloromethyl cation)
85.05.3[CCl₃+2]⁺
97.07.8[CH₂CCl₂]⁺
99.05.1[CH₂CCl₂+2]⁺
117.03.3[M - C₂H₃O]⁺ or [M - CH₃CO]⁺
119.03.1[M - C₂H₃O+2]⁺ or [M - CH₃CO+2]⁺
125.011.5[M - Cl]⁺
127.07.4[M - Cl+2]⁺
Data sourced from ChemicalBook.[3]

The mass spectrum is dominated by the base peak at m/z 43, which corresponds to the highly stable acetyl cation ([CH₃CO]⁺). This is a result of α-cleavage, a common fragmentation pathway for ketones, between the carbonyl carbon and the trichloromethyl carbon. Another significant fragmentation is the loss of a chlorine atom to give the peak at m/z 125. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments. For example, the peak at m/z 127 is the isotopic peak for the [M - Cl]⁺ fragment containing one ³⁷Cl atom.

Mass_Spec_Fragmentation A 1,1,1-Trichloroacetone Molecular Ion [M]⁺ B α-cleavage A->B E Loss of Cl• A->E C [CH₃CO]⁺ m/z = 43 (Base Peak) B->C D [CCl₃]• B->D F [M - Cl]⁺ m/z = 125 E->F

Caption: Key fragmentation pathways of 1,1,1-Trichloroacetone in EI-MS.

Conclusion

The spectroscopic data of 1,1,1-Trichloroacetone provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum reveals the presence of a deshielded methyl group, while the ¹³C NMR confirms the carbonyl and trichloromethyl environments. The IR spectrum is characterized by a strong carbonyl absorption, and the mass spectrum is dominated by fragments resulting from α-cleavage. This comprehensive spectroscopic profile serves as a valuable reference for the identification and characterization of 1,1,1-Trichloroacetone in various scientific and industrial applications.

References

  • This reference is intentionally left blank as no direct peer-reviewed article with all the compiled data was found.
  • PubChem. (n.d.). 1,1,1-Trichloropropanone. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Wikipedia. (2023, October 26). 1,1,1-Trichloroacetone. Retrieved January 3, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,1,1-Trichloroacetone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,1,1-Trichloroacetone, a chlorinated ketone with significant applications in organic synthesis and potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1,1-Trichloroacetone, a chlorinated ketone with significant applications in organic synthesis and potential relevance in drug development. This document will delve into its chemical identity, properties, synthesis, and key reactions, offering a technical resource for laboratory and research professionals.

Chemical Identity and Properties

1,1,1-Trichloroacetone, a colorless to light yellow liquid, is a chlorinated analog of acetone.[1] Its core chemical identifiers and physical properties are summarized below.

IdentifierValue
CAS Number 918-00-3[2][3][4]
IUPAC Name 1,1,1-Trichloropropan-2-one[1][5]
Synonyms 1,1,1-Trichloro-2-propanone, α,α,α-Trichloroacetone, Trichloromethyl methyl ketone[5][6][7]
Molecular Formula C₃H₃Cl₃O[1][2]
Molecular Weight 161.41 g/mol [1][2][5]
Appearance Colorless liquid[1]
Solubility Slightly soluble in water; Soluble in ethanol and diethyl ether[1]
Boiling Point 134 °C[1]
Density 1.475 g/cm³[1]

Synthesis of 1,1,1-Trichloroacetone

The primary synthetic routes to 1,1,1-Trichloroacetone involve the chlorination of chloroacetone or the transfer of a trichloromethyl group.

Chlorination of Chloroacetone

A common method for the synthesis of 1,1,1-Trichloroacetone is the direct chlorination of chloroacetone. This reaction, however, can also yield 1,1,3-trichloroacetone as a byproduct.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve chloroacetone in a suitable solvent (e.g., carbon tetrachloride).

  • Chlorination: Bubble chlorine gas through the solution while maintaining a specific temperature range, often with cooling to control the exothermic reaction.

  • Monitoring: Monitor the reaction progress using gas chromatography (GC) to determine the ratio of 1,1,1-trichloroacetone to byproducts.

  • Workup: Upon completion, neutralize any excess chlorine and hydrogen chloride.

  • Purification: Isolate and purify the 1,1,1-trichloroacetone through fractional distillation.

Logical Flow of Synthesis:

G chloroacetone Chloroacetone reaction Chlorination Reaction chloroacetone->reaction chlorine Chlorine Gas (Cl2) chlorine->reaction product 1,1,1-Trichloroacetone reaction->product byproduct 1,1,3-Trichloroacetone (byproduct) reaction->byproduct purification Fractional Distillation product->purification final_product Purified 1,1,1-Trichloroacetone purification->final_product

Caption: Synthesis of 1,1,1-Trichloroacetone via chlorination of chloroacetone.

Trichloromethyl Group Transfer

An alternative synthesis involves the transfer of a trichloromethyl group from a trichloroacetate salt to acetyl chloride.[1] This method can offer a more selective route to the desired product.

Experimental Protocol:

  • Reagent Preparation: Prepare a solution of a trichloroacetate salt (e.g., sodium trichloroacetate) in an appropriate aprotic solvent.

  • Reaction: Slowly add acetyl chloride to the trichloroacetate solution at a controlled temperature.

  • Reaction Monitoring: Track the formation of 1,1,1-trichloroacetone using thin-layer chromatography (TLC) or GC-MS.

  • Quenching and Extraction: After the reaction is complete, quench the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by distillation under reduced pressure.

Chemical Reactivity and Applications

1,1,1-Trichloroacetone is a versatile reagent in organic synthesis, primarily due to the reactivity of the trichloromethyl group.

Haloform Reaction

The presence of the CCl₃ group makes 1,1,1-trichloroacetone susceptible to the haloform reaction. In the presence of a base, it can be cleaved to produce chloroform (CHCl₃) and an acetate salt.

Reaction Pathway:

G start 1,1,1-Trichloroacetone intermediate Intermediate Adduct start->intermediate base Base (e.g., NaOH) base->intermediate chloroform Chloroform (CHCl3) intermediate->chloroform acetate Acetate Salt intermediate->acetate

Sources

Foundational

Physical properties of 1,1,1-Trichloroacetone (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 1,1,1-Trichloroacetone Introduction: Understanding 1,1,1-Trichloroacetone 1,1,1-Trichloroacetone (CAS No. 918-00-3), also known as 1,1,1-trichloropropan-2-one, is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,1,1-Trichloroacetone

Introduction: Understanding 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS No. 918-00-3), also known as 1,1,1-trichloropropan-2-one, is a halogenated ketone with the chemical formula C₃H₃Cl₃O.[1][2][3] It presents as a colorless to slightly yellow liquid with a characteristic pungent odor.[2][4] Structurally, it is an analog of acetone where the three hydrogen atoms of one methyl group have been substituted by chlorine atoms. This substitution significantly influences its physicochemical properties and reactivity.

In the fields of chemical synthesis and drug development, 1,1,1-Trichloroacetone serves as a valuable reagent and solvent.[4][5] It is utilized in the production of various pharmaceuticals and agrochemicals.[5] Its presence as a disinfection byproduct in drinking water has also made it a compound of interest in environmental and toxicological research.[1] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, application in synthetic protocols, and accurate modeling in toxicological and environmental studies.

This guide provides a detailed overview of the boiling point and density of 1,1,1-Trichloroacetone, outlines robust experimental protocols for their determination, and offers insights into the causality behind these experimental choices.

Core Physical Properties of 1,1,1-Trichloroacetone

The accurate characterization of a chemical compound begins with its fundamental physical constants. For 1,1,1-Trichloroacetone, the boiling point and density are critical parameters for purification, reaction setup, and quality control. Below is a summary of its key physical properties as reported in the literature. It is noteworthy that slight variations exist across different sources, which can be attributed to differences in measurement conditions (e.g., ambient pressure for boiling point, temperature for density) and sample purity.

Table 1: Summary of Physical Properties for 1,1,1-Trichloroacetone

PropertyValueSource(s)
Molecular Formula C₃H₃Cl₃O[1][2][6]
Molecular Weight 161.41 g/mol [1][2][6]
Appearance Colorless to slightly yellow liquid[2][4]
Boiling Point 134 °C[2][7]
149 °C[1]
Density 1.435 g/cm³ at 20 °C[1]
1.475 g/cm³[2]
1.3575 g/cm³[4]
Solubility Slightly soluble in water; Soluble in ethanol and diethyl ether[2][4]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[8] This physical constant is a crucial indicator of a substance's purity. For pure compounds, the boiling point is a sharp, constant temperature during distillation, whereas impurities will typically cause it to occur over a range.[9]

Principle of the Capillary Method (Thiele Tube)

The capillary method is a simple and efficient technique for determining the boiling point of small quantities of a liquid.[9][10] The sample is heated in a small tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the sample's vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point.[10]

Step-by-Step Protocol for Boiling Point Determination
  • Preparation:

    • Take a small-diameter capillary tube and seal one end by heating it in the flame of a burner, rotating it to ensure a complete seal.[11]

    • Add approximately 0.5 mL of 1,1,1-Trichloroacetone to a fusion tube (a small test tube).

    • Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[11]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

    • Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is immersed in the oil bath.[10]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a burner.[10] This design promotes convection currents, ensuring uniform heating of the oil bath.

    • Observe the capillary tube. As the temperature increases, a slow stream of bubbles will emerge as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles escapes from the capillary tip. This indicates that the boiling point has been reached and surpassed.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The rate of bubbling will decrease. The moment the bubbling stops and the liquid begins to be drawn into the capillary tube, record the temperature on the thermometer. This is the boiling point of the sample.[10]

    • It is also crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Experimental Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[12] It is a fundamental parameter used in quality control to confirm the purity and identity of a substance.[13] For liquids, density is typically measured using a pycnometer or a digital density meter, with temperature control being critical as density varies with temperature.[14]

Principle of the Pycnometer Method

A pycnometer is a glass flask with a precise, known volume. The density of a liquid is determined by accurately weighing the pycnometer when empty, when filled with a reference liquid of known density (like deionized water), and when filled with the sample liquid. This allows for a very precise calculation of the sample's volume and, subsequently, its density.[13]

Step-by-Step Protocol for Density Determination
  • Preparation and Calibration:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

    • Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

    • Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, ensuring any excess water exits through the capillary in the stopper. Dry the outside of the pycnometer completely.

    • Weigh the water-filled pycnometer and record the mass as m₂.

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • Fill the dry pycnometer with 1,1,1-Trichloroacetone, ensuring the liquid is at the same temperature as the water was.

    • Insert the stopper, wipe away any excess liquid, and dry the exterior.

    • Weigh the sample-filled pycnometer and record the mass as m₃.

  • Calculation:

    • Mass of water: m_water = m₂ - m₁

    • Volume of pycnometer (at the specified temperature): V = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Mass of sample: m_sample = m₃ - m₁

    • Density of sample: ρ_sample = m_sample / V

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid sample like 1,1,1-Trichloroacetone.

G cluster_prep 1. Sample Preparation & Safety cluster_bp 2. Boiling Point Determination cluster_density 3. Density Determination cluster_analysis 4. Data Analysis & Reporting a Obtain Sample of 1,1,1-Trichloroacetone b Review Safety Data Sheet (SDS) Don Appropriate PPE a->b c Prepare Capillary & Fusion Tube b->c h Weigh Empty Pycnometer (m1) b->h d Assemble Thiele Tube Apparatus c->d e Heat & Observe Bubble Stream d->e f Cool & Record Boiling Point e->f g Record Barometric Pressure f->g n Compare Experimental Data with Literature Values g->n i Weigh Pycnometer + Water (m2) h->i k Weigh Pycnometer + Sample (m3) h->k j Calculate Pycnometer Volume (V) i->j l Calculate Sample Density (ρ) j->l k->l m Record Temperature l->m m->n o Assess Sample Purity n->o p Document All Results & Conditions o->p

Caption: Workflow for determining boiling point and density.

Safety and Handling Considerations

1,1,1-Trichloroacetone is classified as an irritant.[15] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][15] Therefore, handling should always be performed in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, must be worn at all times to avoid contact with skin and eyes.[15]

Conclusion

The boiling point and density of 1,1,1-Trichloroacetone are cornerstone physical properties essential for its effective and safe use in research and drug development. While literature values provide a reliable baseline, empirical determination using standardized protocols like the capillary method for boiling point and the pycnometer method for density is crucial for verifying sample purity and ensuring the accuracy of experimental parameters. Adherence to these meticulous procedures and stringent safety protocols underpins the integrity and reproducibility of scientific outcomes involving this important chemical intermediate.

References

  • PubChem. (n.d.). 1,1,1-Trichloropropanone | C3H3Cl3O. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Journal of Visualized Experiments. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Stenutz. (n.d.). 1,1,1-trichloroacetone. Retrieved from [Link]

  • E-AIM. (n.d.). Densities of Organic Compounds. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030). Retrieved from [Link]

  • RocketProps. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved from [Link]

  • Al-Rasheed University. (n.d.). Organic Chemistry LABORATORY. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1 - Density, Measurement, & Error.
  • precisionFDA. (n.d.). 1,1,1-TRICHLOROACETONE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 1,1,1-Trichloroacetone in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-trichloroacetone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] A thorough understanding...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,1-trichloroacetone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing the solubility of this halogenated ketone, presents available qualitative and quantitative solubility data, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. Furthermore, this guide emphasizes the critical safety and handling procedures required when working with chlorinated compounds.

Introduction: The Significance of 1,1,1-Trichloroacetone in Chemical Synthesis

1,1,1-Trichloroacetone (CAS No. 918-00-3), also known as 1,1,1-trichloropropan-2-one, is a colorless to slightly yellow liquid with a pungent odor.[1] Its molecular structure, featuring a reactive ketone functional group and a trichloromethyl moiety, makes it a versatile reagent and building block in organic synthesis.[2] It is notably used in the production of pharmaceuticals and agrochemicals, as well as a solvent for certain esters and resins.[2]

The efficiency of synthetic routes and the purity of final products are intrinsically linked to the solubility of the reagents and intermediates. For drug development professionals, understanding the solubility of active pharmaceutical ingredient (API) precursors like 1,1,1-trichloroacetone is a critical early-stage consideration that can significantly impact the viability and scalability of a manufacturing process.

This guide is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and practical tools to effectively work with 1,1,1-trichloroacetone, focusing specifically on its behavior in common organic solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Molecular Structure and Polarity of 1,1,1-Trichloroacetone

The 1,1,1-trichloroacetone molecule possesses distinct structural features that dictate its solubility:

  • Carbonyl Group (C=O): The ketone functional group introduces a significant dipole moment, making this portion of the molecule polar. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor.[1][3]

  • Trichloromethyl Group (-CCl₃): The three chlorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect. This enhances the partial positive charge on the adjacent carbonyl carbon. While the individual C-Cl bonds are polar, the symmetrical arrangement of the chlorine atoms around the carbon can reduce the overall dipole moment of this group.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

Overall, 1,1,1-trichloroacetone is considered a moderately polar molecule. Its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor are key to its solubility in polar solvents.

Intermolecular Interactions and Their Impact on Solubility

The following intermolecular forces are critical in determining the solubility of 1,1,1-trichloroacetone:

  • Dipole-Dipole Interactions: The polar carbonyl group of 1,1,1-trichloroacetone can interact favorably with the dipoles of polar solvents such as acetone, ethanol, and other ketones.

  • Hydrogen Bonding: While 1,1,1-trichloroacetone does not have a hydrogen atom bonded to a highly electronegative atom and therefore cannot act as a hydrogen bond donor, the oxygen of its carbonyl group can accept hydrogen bonds from protic solvents like alcohols (e.g., ethanol, methanol).[1][3] This is a significant contributor to its solubility in such solvents.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like hexane and toluene. The large electron cloud of the chlorine atoms makes the -CCl₃ group polarizable, contributing to these interactions.

The interplay of these forces explains the observed solubility patterns of 1,1,1-trichloroacetone.

Caption: Key intermolecular forces governing the solubility of 1,1,1-trichloroacetone.

Solubility Profile of 1,1,1-Trichloroacetone

Qualitative Solubility

Based on available data, 1,1,1-trichloroacetone exhibits the following general solubility characteristics:

  • High Solubility in Polar Aprotic Solvents: It is expected to be highly soluble in solvents like acetone and other ketones due to strong dipole-dipole interactions.[1][3]

  • High Solubility in Polar Protic Solvents: It is reported to be "very soluble" in ethanol and is expected to be highly soluble in other alcohols like methanol due to the formation of hydrogen bonds.[4]

  • Good Solubility in Ethers: It is described as "very soluble" in diethyl ether.[4]

  • Moderate to Low Solubility in Nonpolar Solvents: While it will have some solubility in nonpolar solvents like hexane and toluene through Van der Waals forces, it is expected to be less soluble than in polar solvents.

  • Slight to Moderate Solubility in Water: The presence of the polar carbonyl group allows for some degree of water solubility through hydrogen bonding.[1][3] An estimated water solubility is approximately 7.45 g/L at 25°C.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 1,1,1-trichloroacetone. It is important to note that much of the data for organic solvents is qualitative, highlighting a gap in the current literature.

SolventSolvent TypeSolubilityReference
WaterPolar Protic~7.45 g/L (Slightly Soluble)
EthanolPolar ProticVery Soluble[4]
Diethyl EtherPolar AproticVery Soluble[4]
AcetonePolar AproticHigh Solubility (Expected)[1][3]
MethanolPolar ProticHigh Solubility (Expected)
HexaneNonpolarLow to Moderate Solubility (Expected)
TolueneNonpolarModerate Solubility (Expected)
ChloroformPolar AproticHigh Solubility (Expected)
Dimethyl Sulfoxide (DMSO)Polar AproticHigh Solubility (Expected)

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, a reliable experimental protocol is essential for researchers needing precise solubility values. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][6] This protocol outlines this method coupled with UV-Vis spectrophotometry for concentration analysis.

Principle of the Method

An excess amount of 1,1,1-trichloroacetone is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the dissolved 1,1,1-trichloroacetone is determined using a pre-established calibration curve from UV-Vis spectrophotometry.

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment
  • 1,1,1-Trichloroacetone (>95% purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Step-by-Step Protocol

Part A: Preparation of Calibration Curve

  • Prepare a Primary Stock Solution: Accurately weigh a known mass of 1,1,1-trichloroacetone and dissolve it in a known volume of the organic solvent of interest in a volumetric flask.

  • Prepare a Series of Standard Solutions: Perform serial dilutions of the primary stock solution to create a series of at least five standard solutions of known, decreasing concentrations.[7][8]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for 1,1,1-trichloroacetone in the specific solvent. Use the pure solvent as a blank.

  • Construct the Calibration Curve: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[7][8]

Part B: Solubility Measurement

  • Sample Preparation: Add an excess amount of 1,1,1-trichloroacetone to a known volume of the organic solvent in a sealed vial. The presence of undissolved solute should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[5][6]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution (if necessary): If the concentration of the saturated solution is expected to be above the range of the calibration curve, accurately dilute the filtrate with the same solvent.

  • Absorbance Measurement: Measure the absorbance of the filtered (and diluted, if applicable) saturated solution at the λ_max.

  • Solubility Calculation: Use the equation of the calibration curve to calculate the concentration of 1,1,1-trichloroacetone in the saturated solution. If the sample was diluted, remember to account for the dilution factor in the final calculation.

Safety and Handling Precautions

Working with 1,1,1-trichloroacetone and other chlorinated hydrocarbons requires strict adherence to safety protocols to minimize exposure and risk.

  • Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield should be worn.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., polyvinyl alcohol or neoprene).[11] Note that some solvents can penetrate standard laboratory gloves; consult a glove compatibility chart.

    • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, chemical-resistant aprons or suits may be necessary.[10]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Prevent the formation of aerosols.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide has provided a detailed examination of the solubility of 1,1,1-trichloroacetone in organic solvents, addressing both the theoretical underpinnings and practical experimental determination. While there is a notable lack of extensive quantitative solubility data in the public domain, the principles of intermolecular forces allow for reliable qualitative predictions. The provided shake-flask and UV-Vis spectrophotometry protocol offers a robust method for researchers to obtain the precise quantitative data necessary for their work. As with all chlorinated compounds, a commitment to rigorous safety and handling procedures is non-negotiable. It is our hope that this guide will serve as a valuable resource for scientists and developers, enabling more efficient and safer utilization of this important chemical intermediate.

References

  • Solubility of Things. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trichloropropanone. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030). Retrieved from [Link]

  • Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroethane. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Toxic Docs. (n.d.). 1,1,1-TRICHLOROETHANE. Retrieved from [Link]

  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Agilent. (2019, March 27). Safety Data Sheet. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • ASTM International. (2017). D3132 Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). Retrieved from [Link]

  • HunterLab. (2025, August 1). What Is a Calibration Curve in a Spectrophotometer?. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Safe Handling of 1,1,1-Trichloroacetone for Research and Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 1,1,1-Trichloroacetone (CAS No. 918-00-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 1,1,1-Trichloroacetone (CAS No. 918-00-3). It is intended for researchers, chemists, and drug development professionals who utilize this compound in laboratory and pilot-plant settings. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and their mitigation.

Introduction and Scope

1,1,1-Trichloroacetone, also known as 1,1,1-trichloropropan-2-one, is a halogenated ketone with the chemical formula C₃H₃Cl₃O.[1][2][3] It serves as a valuable intermediate and reagent in various organic syntheses, particularly in the development of novel pharmaceutical and agrochemical compounds.[4][5] However, its utility is matched by its potential hazards, which necessitate stringent safety controls. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a self-validating framework for risk assessment and management, ensuring that its use in innovation is not compromised by undue risk to personnel or the environment.

Core Hazard Identification and GHS Classification

A foundational understanding of 1,1,1-Trichloroacetone's hazard profile is non-negotiable. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its risk profile. The compound is a colorless to slightly yellow liquid with a pungent odor.[3][4][5]

The key to safe handling is to internalize the hazards summarized below and to let them inform every aspect of the experimental workflow.

Hazard Class GHS Pictogram Signal Word Hazard Statement Primary Risk
Skin IrritationGHS07: Exclamation MarkWarning H315: Causes skin irritation.[1][2]Direct contact can cause inflammation, redness, and discomfort.
Eye IrritationGHS07: Exclamation MarkWarning H319: Causes serious eye irritation.[1][2]Splashes or vapor can cause significant pain and potential damage to eye tissue.
Respiratory IrritationGHS07: Exclamation MarkWarning H335: May cause respiratory irritation.[1][2]Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Flammability(No Pictogram)Warning H227: Combustible liquid.[6]The liquid can ignite when heated, requiring control of ignition sources.

Toxicological Profile: Understanding the "Why"

Beyond the immediate GHS warnings, a deeper toxicological understanding is crucial for appreciating the necessity of rigorous controls.

  • Mutagenicity: 1,1,1-Trichloroacetone has been identified as a direct-acting mutagen in the Ames/Salmonella assay.[2] This indicates a potential to induce genetic mutations, a significant long-term health concern that justifies the use of stringent engineering controls like fume hoods to minimize any possible exposure.

  • Organ Toxicity (Animal Studies): Oral toxicity studies in Sprague-Dawley rats have provided critical insights. Exposure led to dose-dependent adverse effects, including mortality at very high doses.[2][7] More relevant for occupational exposure, lower doses resulted in acanthosis and hyperkeratosis (thickening and hardening of the skin) of the forestomach, as well as increased liver weights.[2][7] These findings underscore the irritant nature of the compound and highlight the stomach and liver as potential target organs, reinforcing the need to prevent ingestion and skin contact.

  • Environmental Contamination: The compound has been identified as a disinfection by-product in chlorinated drinking water, highlighting its potential to enter and persist in the environment.[2][7] This necessitates responsible disposal to prevent wider ecological impact.

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, prioritizing engineering controls over reliance on PPE alone.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1,1,1-Trichloroacetone is a certified chemical fume hood. This is non-negotiable. The hood's function is to contain vapors at the source, directly addressing the respiratory irritation hazard (H335) and minimizing inhalation exposure. All dispensing, transferring, and reaction work must be performed within the sash of an operating fume hood.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect against accidental splashes and contact, directly addressing the skin (H315) and eye (H319) irritation hazards.

  • Hand Protection: Handle with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] Nitrile or neoprene gloves are commonly used, but the specific glove type should be selected based on breakthrough time for chlorinated solvents. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: Wear a flame-resistant laboratory coat.[1] Ensure it is fully buttoned. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.

Standard Operating Procedure for Safe Handling

This protocol provides a self-validating system for routine laboratory use.

Step 1: Pre-Experiment Preparation

  • Conduct a task-specific risk assessment.

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary PPE and inspect it for defects. Don the appropriate PPE before entering the handling area.

  • Prepare a designated waste container for 1,1,1-Trichloroacetone waste.

Step 2: Chemical Handling and Dispensing

  • Perform all manipulations deep within the chemical fume hood.

  • Use non-sparking tools to mitigate the risk of ignition from static discharge or impact sparks.[1]

  • When transferring, pour slowly and carefully to minimize splashing and vapor generation.

  • Keep the primary container tightly closed when not in use to prevent the release of vapors.[1][5]

Step 3: Post-Handling and Decontamination

  • Upon completion of the task, securely close all containers.

  • Decontaminate the work surface within the fume hood.

  • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[1][5]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before handling the chemical.

Scenario Immediate Action Protocol
Inhalation 1. Immediately move the affected person to fresh air.[1][8] 2. If breathing is difficult, trained personnel should administer oxygen.[1][8] 3. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[1][8] 4. Seek immediate medical attention.[1]
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower.[1][8] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] 3. Seek medical attention if skin irritation develops or persists.[1][5]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] 2. Remove contact lenses if present and easy to do so.[1][5] 3. Seek immediate medical attention from an ophthalmologist.[9]
Ingestion 1. Rinse the mouth thoroughly with water.[1][8] 2. Do NOT induce vomiting. [1][8] 3. Never give anything by mouth to an unconscious person.[1][8] 4. Call a physician or Poison Control Center immediately.[1]
Spill 1. Evacuate all non-essential personnel from the area.[1] 2. Remove all sources of ignition.[1] 3. Ensure adequate ventilation. 4. Wearing full PPE, contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand). 5. Collect the absorbed material using spark-proof tools into a suitable, labeled container for hazardous waste disposal.[1] 6. Do not allow the chemical to enter drains or sewer systems.[1]
Fire 1. Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1][8] 2. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Storage and Disposal

Storage: Store 1,1,1-Trichloroacetone in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] The storage area should be secure and locked.[1][5] It must be stored separately from incompatible materials and foodstuff containers.[1]

Disposal: This material and its container must be disposed of as hazardous waste.[1] Disposal should be carried out by a licensed chemical destruction facility through controlled incineration with flue gas scrubbing.[1] Do not contaminate water, soil, or sewer systems with the chemical or its container.[1] Contaminated packaging should be triple-rinsed and disposed of in the same manner as the product.[1]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with 1,1,1-Trichloroacetone. This process integrates hazard identification, control implementation, and emergency preparedness into a cohesive system.

G Workflow for Safe Handling of 1,1,1-Trichloroacetone start Initiate Task with 1,1,1-Trichloroacetone assess Step 1: Hazard Assessment - H315: Skin Irritant - H319: Eye Irritant - H335: Respiratory Irritant - H227: Combustible Liquid start->assess controls Step 2: Implement Control Measures assess->controls emergency Emergency Preparedness Plan (Spill Kit, Eyewash, Shower Accessible) assess->emergency Informs Plan eng_controls Engineering Controls: - Certified Chemical Fume Hood controls->eng_controls ppe Personal Protective Equipment (PPE): - Chemical Gloves - Safety Goggles w/ Side Shields - Lab Coat controls->ppe admin_controls Administrative Controls: - Review SDS - Ensure Training is Current controls->admin_controls work Step 3: Proceed with Experimental Work eng_controls->work ppe->work admin_controls->work work->emergency Constant Vigilance

Caption: Logical workflow for risk assessment and control.

References

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem. [Link]

  • 1,1,1-Trichloroacetone - Solubility of Things. [Link]

  • 1,1,1-Trichloroacetone - Wikipedia. [Link]

  • Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats - PubMed. [Link]

Sources

Exploratory

Reactivity of the trichloromethyl group in 1,1,1-Trichloroacetone

An In-Depth Technical Guide to the Reactivity of the Trichloromethyl Group in 1,1,1-Trichloroacetone Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1,1,1-Trichloroacetone (TCA), a chlor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Trichloromethyl Group in 1,1,1-Trichloroacetone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trichloroacetone (TCA), a chlorinated analog of acetone, serves as a fascinating case study in the interplay of steric and electronic effects in organic synthesis.[1] The presence of the bulky, strongly electron-withdrawing trichloromethyl (-CCl₃) group profoundly influences the reactivity of the adjacent carbonyl, steering reaction pathways in directions that diverge significantly from those of its parent molecule, acetone. This guide provides a comprehensive exploration of the CCl₃ group's role in dictating the chemical behavior of 1,1,1-trichloroacetone, with a focus on its participation in the Haloform reaction, its resistance to the Favorskii rearrangement, and its enhanced susceptibility to nucleophilic additions. We will dissect the mechanistic underpinnings of these transformations, provide validated experimental protocols, and offer insights into the synthetic utility of this versatile reagent.

The Dominating Influence of the Trichloromethyl Group

The reactivity of 1,1,1-trichloroacetone is not merely a sum of its parts; it is dominated by the powerful electronic and steric character of the trichloromethyl group.

  • Electronic Effects: The three chlorine atoms exert a potent negative inductive effect (-I), withdrawing electron density from the α-carbon.[2] This effect is relayed to the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack compared to acetone.[3] This enhanced electrophilicity is a cornerstone of its reactivity profile.

  • Steric Effects: The CCl₃ group is sterically demanding. This bulkiness can hinder the approach of nucleophiles to the carbonyl carbon and influence the conformational preferences of reaction intermediates.[4][5] However, as we will see, the electronic activation often overrides steric hindrance.

  • Leaving Group Potential: The trichloromethyl group gives rise to the trichloromethanide anion (⁻CCl₃) upon cleavage. This anion is a relatively stable carbanion and a good leaving group due to the inductive stabilization provided by the three chlorine atoms.[6] This property is central to its most characteristic reaction, the Haloform cleavage.

The Haloform Reaction: A Predestined Pathway

The most prominent reaction of 1,1,1-trichloroacetone is its facile cleavage by base to produce chloroform (CHCl₃) and an acetate salt. This is a classic example of the Haloform reaction.[6] Unlike typical methyl ketones that require exhaustive α-halogenation as the initial step, 1,1,1-trichloroacetone enters the reaction sequence at the final, decisive stage.[7][8] The molecule is a known precursor in the haloform reaction, and its presence has been identified in drinking water as a result of chlorination processes.[9][10][11]

Reaction Mechanism

The mechanism proceeds in two key steps under basic conditions (e.g., aqueous sodium hydroxide):

  • Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form a tetrahedral intermediate.[7]

  • Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl group of what will become acetic acid. This step is accompanied by the elimination of the trichloromethanide anion (⁻CCl₃), which is a competent leaving group.[6][12]

  • Proton Transfer: The ⁻CCl₃ anion is a stronger base than the carboxylate anion and thus abstracts a proton from the newly formed carboxylic acid (or solvent) to yield chloroform (CHCl₃) and a carboxylate salt.[6][12]

Haloform_Mechanism TCA 1,1,1-Trichloroacetone Intermediate Tetrahedral Intermediate TCA->Intermediate 1. Nucleophilic   Attack OH_minus ⁻OH AceticAcid Acetic Acid Intermediate->AceticAcid 2. Cleavage CCl3_minus ⁻CCl₃ Intermediate->CCl3_minus Acetate Acetate AceticAcid->Acetate 3. Proton   Transfer Chloroform Chloroform CCl3_minus->Chloroform

Caption: Mechanism of the Haloform cleavage of 1,1,1-Trichloroacetone.

Experimental Protocol: Base-Mediated Cleavage of 1,1,1-Trichloroacetone

This protocol describes the conversion of 1,1,1-trichloroacetone to sodium acetate and chloroform.

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Sodium Hydroxide (1.2 eq)

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Dissolve sodium hydroxide in deionized water in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

  • To the stirred, cold NaOH solution, add 1,1,1-trichloroacetone dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers. The aqueous layer contains sodium acetate. The organic layer contains the chloroform product.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield chloroform. Caution: Chloroform is a volatile and toxic substance. All work should be performed in a well-ventilated fume hood.

The Favorskii Rearrangement: The Road Not Taken

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that possess an α'-proton, leading to carboxylic acid derivatives, often with ring contraction in cyclic systems.[13][14] On paper, 1,1,1-trichloroacetone fits the criteria: it is an α-halo ketone with enolizable protons on the methyl (α') side.

However, the Favorskii rearrangement is not a significant pathway for this substrate. The reason lies in the competition between two base-initiated processes:

  • Deprotonation at the α'-carbon to form an enolate, the first step of the Favorskii rearrangement.[15]

  • Nucleophilic attack at the carbonyl carbon , the first step of the Haloform reaction.

Due to the extreme activation of the carbonyl carbon by the CCl₃ group, the rate of nucleophilic attack by the base (Pathway 2) is significantly faster than the rate of deprotonation at the methyl group (Pathway 1). Consequently, the molecule is funneled down the Haloform pathway before the cyclopropanone intermediate required for the Favorskii rearrangement can form.[14]

Competing_Pathways Start 1,1,1-Trichloroacetone + Base (⁻OH) P1_Step1 α'-Deprotonation (Slow) Start->P1_Step1 Pathway 1 P2_Step1 Nucleophilic Attack on Carbonyl (Fast) Start->P2_Step1 Pathway 2 P1_Product Favorskii Product (Not Observed) P1_Step1->P1_Product P2_Product Haloform Products (Chloroform + Acetate) P2_Step1->P2_Product

Caption: Competing reaction pathways for 1,1,1-Trichloroacetone with base.

Enhanced Reactivity in Nucleophilic Additions

The strong electron-withdrawing nature of the trichloromethyl group makes the carbonyl carbon of 1,1,1-trichloroacetone a potent electrophile, readily undergoing nucleophilic addition reactions that are sluggish or do not occur with acetone.[3][16]

The Reformatsky Reaction

The Reformatsky reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound to form a β-hydroxy ester.[17][18] 1,1,1-Trichloroacetone serves as an excellent electrophilic partner in this reaction. The organozinc reagent (a Reformatsky enolate) is less basic and less reactive than Grignard or organolithium reagents, making the reaction highly chemoselective for the carbonyl group.[19][20]

Reaction Scheme: The reaction of 1,1,1-trichloroacetone with ethyl bromoacetate in the presence of zinc metal yields ethyl 3-hydroxy-4,4,4-trichloro-3-methylbutanoate.

Reformatsky_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product TCA 1,1,1-Trichloroacetone Reaction Reaction in THF/ Benzene TCA->Reaction Bromoester Ethyl Bromoacetate Bromoester->Reaction Zinc Zinc Dust Zinc->Reaction Workup Acidic Workup (e.g., aq. H₂SO₄) Reaction->Workup Product β-Hydroxy Ester Workup->Product

Sources

Foundational

An In-depth Technical Guide to the Thermal Decomposition of 1,1,1-Trichloroacetone

Preamble: Contextualizing the Study of 1,1,1-Trichloroacetone Decomposition 1,1,1-Trichloroacetone (CCl₃COCH₃), a halogenated ketone, finds utility as a solvent and a reagent in various chemical syntheses.[1] Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Study of 1,1,1-Trichloroacetone Decomposition

1,1,1-Trichloroacetone (CCl₃COCH₃), a halogenated ketone, finds utility as a solvent and a reagent in various chemical syntheses.[1] Its structural features, namely the electron-withdrawing trichloromethyl group adjacent to a carbonyl group, render it a molecule of significant interest in mechanistic and synthetic chemistry. The study of its thermal decomposition is not merely an academic exercise; it is crucial for understanding its stability, potential for forming hazardous byproducts under elevated temperatures, and for the development of safe handling and disposal protocols.[2] This guide provides a comprehensive overview of the theoretical and experimental considerations for investigating the thermal decomposition of 1,1,1-trichloroacetone, drawing upon established principles of physical organic chemistry and data from analogous compounds due to the limited direct literature on this specific molecule.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties and hazards of 1,1,1-trichloroacetone is fundamental to any experimental investigation.

PropertyValueSource
IUPAC Name1,1,1-Trichloropropan-2-onePubChem[3]
CAS Number918-00-3TCI[4]
Molecular FormulaC₃H₃Cl₃OPubChem[3]
Molar Mass161.41 g/mol PubChem[3]
AppearanceColorless liquidWikipedia[5]
Density1.435 g/cm³ at 20 °CPubChem[3]
Boiling Point149 °CPubChem[3]
SolubilityVery soluble in ethanol and diethyl ether; slightly soluble in water.PubChem[3], Wikipedia[5]

Safety Considerations: 1,1,1-Trichloroacetone is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[1][3] Therefore, all handling and experimental procedures must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Theoretical Framework: Plausible Decomposition Pathways

In the absence of direct experimental studies on the gas-phase thermal decomposition of 1,1,1-trichloroacetone, we can postulate the most likely reaction pathways based on the pyrolysis of similar chlorinated hydrocarbons and ketones. The primary unimolecular decomposition reactions are likely to involve the cleavage of the weakest bonds in the molecule and the elimination of stable small molecules.

Two principal pathways are proposed:

Pathway A: Dehydrochlorination (HCl Elimination)

This is a common decomposition route for chlorinated hydrocarbons. For instance, the thermal decomposition of 1,1,1-trichloroethane primarily proceeds via the elimination of HCl to form 1,1-dichloroethylene.[6][7] A similar pathway for 1,1,1-trichloroacetone would involve the abstraction of a proton from the methyl group and the elimination of a chlorine atom from the trichloromethyl group, likely through a four-centered transition state. This would yield chloroketene and hydrogen chloride.

Pathway B: Carbon-Carbon Bond Cleavage

The C-C bond between the carbonyl carbon and the trichloromethyl carbon is polarized and potentially susceptible to homolytic cleavage at high temperatures. This would generate a trichloromethyl radical (•CCl₃) and an acetyl radical (CH₃CO•). These highly reactive radical species would then undergo a series of secondary reactions. The acetyl radical is known to decompose further to a methyl radical (•CH₃) and carbon monoxide (CO). The trichloromethyl radical can abstract hydrogen to form chloroform (CHCl₃) or combine with other radicals.

The following diagram illustrates these proposed initial decomposition pathways:

G cluster_path_a Pathway A: Dehydrochlorination cluster_path_b Pathway B: C-C Bond Cleavage 1,1,1-Trichloroacetone 1,1,1-Trichloroacetone Chloroketene + HCl Chloroketene + HCl 1,1,1-Trichloroacetone->Chloroketene + HCl Δ -HCl •CCl3 + CH3CO• •CCl3 + CH3CO• 1,1,1-Trichloroacetone->•CCl3 + CH3CO• Δ Homolysis •CH3 + CO •CH3 + CO CH3CO• CH3CO• CH3CO•->•CH3 + CO Decomposition

Proposed initial decomposition pathways for 1,1,1-trichloroacetone.

Experimental Design for Investigating Thermal Decomposition

A systematic experimental study is required to elucidate the actual decomposition mechanism and kinetics. A common and effective setup for studying gas-phase pyrolysis is a tubular flow reactor.

Experimental Apparatus

The experimental setup would consist of the following key components:

  • Reactant Delivery System: A syringe pump to deliver liquid 1,1,1-trichloroacetone at a precise and constant flow rate into a heated zone for vaporization. A mass flow controller would be used to supply a carrier gas (e.g., nitrogen or argon) to dilute the reactant and control the residence time.

  • Tubular Flow Reactor: A quartz or stainless steel tube housed in a programmable tube furnace. The furnace should be capable of maintaining a stable and uniform temperature profile over the reaction zone.

  • Temperature and Pressure Control: Thermocouples placed along the reactor to monitor the temperature profile. A pressure transducer and a back-pressure regulator to maintain a constant reaction pressure.

  • Product Collection and Analysis:

    • Online Analysis: The reactor outlet can be coupled directly to a Fourier-Transform Infrared (FTIR) spectrometer for real-time monitoring of the evolution of gaseous products, particularly HCl and CO.

    • Offline Analysis: The product stream is passed through a cold trap (e.g., liquid nitrogen) to condense the unreacted parent compound and less volatile products. The non-condensable gases are collected in gas bags. The condensed liquid and the collected gases are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

The following diagram outlines the experimental workflow:

G cluster_setup Experimental Setup cluster_analysis Product Analysis Syringe Pump Syringe Pump Vaporizer Vaporizer Syringe Pump->Vaporizer Carrier Gas Carrier Gas Carrier Gas->Vaporizer Tubular Reactor Tubular Reactor Vaporizer->Tubular Reactor Furnace Furnace Cold Trap Cold Trap Tubular Reactor->Cold Trap Online FTIR Online FTIR Tubular Reactor->Online FTIR GC-MS GC-MS Cold Trap->GC-MS

Workflow for the experimental study of thermal decomposition.
Experimental Protocol
  • System Preparation: Assemble the reactor system and check for leaks. Purge the entire system with the inert carrier gas.

  • Temperature Stabilization: Heat the furnace to the desired reaction temperature and allow it to stabilize.

  • Reactant Introduction: Start the flow of the carrier gas at a set rate. Begin introducing 1,1,1-trichloroacetone via the syringe pump into the vaporization zone.

  • Reaction and Sampling: Allow the system to reach a steady state. Collect the reactor effluent in the cold trap and gas bags for a specified period. Simultaneously, acquire data using the online FTIR.

  • Product Analysis: Analyze the contents of the cold trap and gas bags using GC-MS to identify and quantify the decomposition products.

  • Data Collection: Repeat the experiment at various temperatures, residence times, and initial reactant concentrations to gather kinetic data.

  • Safety Shutdown: After each run, stop the reactant flow and purge the system with inert gas while the reactor cools down.

Data Analysis and Kinetic Modeling

The experimental data will be used to determine the rate of decomposition of 1,1,1-trichloroacetone and the formation of various products. The rate constant (k) for the decomposition can be determined at each temperature using the following equation for a plug flow reactor:

k = - (1/τ) * ln(1 - X)

where τ is the residence time and X is the fractional conversion of 1,1,1-trichloroacetone.

By plotting ln(k) versus 1/T (Arrhenius plot), the activation energy (Ea) and the pre-exponential factor (A) for the overall decomposition reaction can be determined from the slope (-Ea/R) and the intercept (ln(A)), respectively.

A detailed kinetic model, comprising a set of elementary reaction steps, can then be developed to simulate the experimental results. This model would include the proposed initiation reactions and subsequent secondary reactions of the intermediates.

Concluding Remarks

The thermal decomposition of 1,1,1-trichloroacetone is a complex process that likely involves competing reaction pathways, including dehydrochlorination and C-C bond cleavage. A systematic experimental investigation using a tubular flow reactor coupled with appropriate analytical techniques like GC-MS and FTIR is necessary to elucidate the precise mechanism and kinetics. The insights gained from such a study would be invaluable for ensuring the safe handling, storage, and disposal of this compound, as well as for its potential applications in chemical synthesis at elevated temperatures.

References

  • PubChem. (n.d.). 1,1,1-Trichloropropanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, Y.-P. (1991). Thermal decomposition of 1,1,1-thrichloroethane-methane-oxygen mixture. New Jersey Institute of Technology.
  • Won, Y. S. (1989). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. New Jersey Institute of Technology.
  • Wikipedia. (2023). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Wu, Y.-P. (1991). Thermal decomposition of 1,1,1-thrichloroethane-methane-oxygen mixture. New Jersey Institute of Technology. Retrieved from [Link]

  • Won, Y. S. (1989). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. New Jersey Institute of Technology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Role and Cleavage of 1,1,1-Trichloroacetone in the Haloform Reaction

Abstract & Introduction The haloform reaction is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of methyl ketones into carboxylic acids and the concurrent production of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The haloform reaction is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of methyl ketones into carboxylic acids and the concurrent production of a haloform (chloroform, bromoform, or iodoform).[1][2][3] This reaction proceeds via a critical, non-enolizable intermediate: a trihalogenated methyl ketone. When acetone is used as the starting material with a chlorinating agent, this key intermediate is 1,1,1-trichloroacetone (CH₃COCCl₃).[4][5] Understanding the formation and subsequent cleavage of 1,1,1-trichloroacetone is fundamental to mastering this reaction for applications ranging from industrial chloroform synthesis to fine chemical production.

This guide provides an in-depth analysis of the haloform reaction mechanism with a focus on 1,1,1-trichloroacetone. It offers a detailed, field-tested protocol for the synthesis of chloroform from acetone, discusses applications relevant to researchers and drug development professionals, and provides insights into experimental causality and troubleshooting.

The Haloform Reaction: A Detailed Mechanistic Pathway

The reaction's success hinges on a sequence of base-promoted steps that culminate in the cleavage of a carbon-carbon bond—a relatively uncommon event in ketone chemistry. The process can be dissected into two primary stages: exhaustive halogenation and nucleophilic acyl substitution/cleavage.

Stage 1: Exhaustive α-Halogenation to Form 1,1,1-Trichloroacetone

Under basic conditions, the reaction begins with the deprotonation of an α-carbon (the carbon adjacent to the carbonyl group) to form an enolate ion.[1][6][7] This enolate is a potent nucleophile that readily attacks the electrophilic halogen (e.g., Cl₂).

A key feature of the haloform reaction is its "cookie monster" characteristic: it doesn't stop after a single halogenation.[1] The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons on the same carbon.[1][6][7] Consequently, the mono- and di-halogenated intermediates are deprotonated and halogenated more rapidly than the starting ketone. This cascade effect ensures the reaction proceeds to completion, transforming the methyl group of acetone into a trichloromethyl group, thus forming 1,1,1-trichloroacetone.

Stage 2: Nucleophilic Attack and Cleavage

Once formed, the 1,1,1-trichloroacetone intermediate is no longer enolizable at the trichlorinated carbon. The reaction pathway shifts to a nucleophilic attack on the now highly electrophilic carbonyl carbon by a hydroxide ion.[8][9] This forms a tetrahedral intermediate. The crucial final step is the collapse of this intermediate, which expels the trichloromethanide anion (⁻CCl₃) as a leaving group.[1][7] The ⁻CCl₃ group is an excellent leaving group because the negative charge is stabilized by the strong inductive effect of the three chlorine atoms. A final, rapid proton transfer between the resulting carboxylic acid and the trichloromethanide anion yields the carboxylate salt (acetate) and the haloform (chloroform).[3]

Haloform_Mechanism Figure 1: General Mechanism of the Haloform Reaction cluster_stage1 Stage 1: Exhaustive Halogenation cluster_stage2 Stage 2: Cleavage Acetone Acetone (Methyl Ketone) Enolate Enolate Intermediate Acetone->Enolate + OH⁻ - H₂O MonoHalo α-Monohalo Ketone Enolate->MonoHalo + Cl₂ - Cl⁻ DiHalo α,α-Dihalo Ketone MonoHalo->DiHalo (Repeats 2x) + OH⁻, + Cl₂ TriHalo 1,1,1-Trichloroacetone (Trihalo Ketone) DiHalo->TriHalo Tetrahedral Tetrahedral Intermediate TriHalo->Tetrahedral + OH⁻ (Nucleophilic Attack) CarboxylicAcid Carboxylic Acid + ⁻CCl₃ Anion Tetrahedral->CarboxylicAcid Cleavage FinalProducts Final Products: Chloroform + Carboxylate CarboxylicAcid->FinalProducts Proton Transfer

Figure 1: General Mechanism of the Haloform Reaction

Application Protocol: Synthesis of Chloroform

This protocol details the synthesis of chloroform (CHCl₃) from acetone using sodium hypochlorite (household bleach), which serves as both the base and the chlorinating agent.[10] The reaction proceeds through the in situ generation and cleavage of 1,1,1-trichloroacetone.

Objective: To synthesize and purify chloroform via the haloform reaction.

Materials & Reagents:

  • Acetone (reagent grade)

  • Sodium hypochlorite solution (10-15% available chlorine is ideal, though household bleach can be used)

  • Separatory funnel (500 mL or 1 L)

  • Round-bottom flask or Erlenmeyer flask (1 L)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Distillation apparatus (optional, for high purity)

  • Anhydrous magnesium sulfate or calcium chloride (for drying)

Table 1: Reactant Properties & Stoichiometry

Compound Formula Molar Mass ( g/mol ) Density (g/mL) Boiling Point (°C) Notes
Acetone C₃H₆O 58.08 0.784 56 Starting methyl ketone.
Sodium Hypochlorite NaOCl 74.44 ~1.2 (solution) N/A (decomposes) Source of base and halogen.
1,1,1-Trichloroacetone C₃H₃Cl₃O 161.41 1.475 134 Key reaction intermediate. [11]

| Chloroform | CHCl₃ | 119.38 | 1.489 | 61-62 | Final product. |

Safety Precautions:

  • Ventilation: Perform all steps in a well-ventilated fume hood. Chloroform is harmful if inhaled and is a suspected carcinogen. 1,1,1-Trichloroacetone is an irritant.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (nitrile is acceptable for splashes, but heavier gloves may be needed for prolonged contact).[12][13]

  • Exothermic Reaction: The reaction is exothermic. Maintain temperature control with an ice bath to prevent overheating and the formation of unwanted by-products.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Procedure:

  • Reaction Setup: Place 800 mL of sodium hypochlorite solution into a 1 L flask equipped with a magnetic stir bar. Place the flask in a large ice bath and allow it to cool to below 10°C with gentle stirring.

  • Acetone Addition (Causality Insight): Slowly add 20 mL of acetone dropwise to the chilled, stirring hypochlorite solution over 20-30 minutes. The slow addition is critical to control the exothermic nature of the reaction. A rapid addition can cause the temperature to rise uncontrollably, leading to the decomposition of the hypochlorite and favoring side reactions.

  • Reaction Period: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The reaction is complete when the mixture is no longer significantly warming itself.

  • Separation (Work-up): Remove the flask from the ice bath and allow the mixture to stand undisturbed for 10-15 minutes. A small, dense, colorless layer of crude chloroform will settle at the bottom. Carefully decant the upper aqueous layer into a waste container.

  • Purification: Transfer the remaining liquid (crude chloroform and some aqueous solution) to a separatory funnel. Drain the bottom chloroform layer into a clean, dry flask.[10][14]

  • Drying: Add a small amount of anhydrous magnesium sulfate or calcium chloride to the collected chloroform to remove residual water. Swirl gently and allow it to sit for 10 minutes.

  • Final Product: Carefully decant or filter the dry chloroform into a pre-weighed, amber glass bottle for storage. A few drops of ethanol can be added as a stabilizer to prevent the formation of phosgene upon long-term storage with exposure to air and light.[15]

  • (Optional) Distillation: For higher purity, the dried chloroform can be distilled, collecting the fraction that boils at 61-62°C.[15][16]

Experimental_Workflow Figure 2: Experimental Workflow for Chloroform Synthesis A 1. Reaction Setup Cool NaOCl solution in an ice bath. B 2. Reactant Addition Add acetone dropwise with stirring. A->B C 3. Reaction Stir in ice bath for 1-2 hours. B->C D 4. Phase Separation Allow chloroform to settle. C->D E 5. Extraction Separate layers using a separatory funnel. D->E F 6. Drying Add anhydrous MgSO₄ to chloroform. E->F G 7. Storage Decant into a labeled amber bottle. F->G

Figure 2: Experimental Workflow for Chloroform Synthesis

Applications in Research and Drug Development

While the direct use of 1,1,1-trichloroacetone is primarily as a transient intermediate, the haloform reaction itself and related chlorinated acetones have significant utility:

  • Conversion of Methyl Ketones to Carboxylic Acids: The haloform reaction is a valuable synthetic tool for converting a methyl ketone into a carboxylic acid with one less carbon atom, which can be a key step in a multi-step synthesis.[2][17]

  • Precursor for Solvents and Reagents: The product, chloroform, is a widely used solvent in organic chemistry and a precursor for the synthesis of other important compounds, such as dichlorocarbene and polytetrafluoroethylene (PTFE).[3][15]

  • Pharmaceutical Intermediates: While 1,1,1-trichloroacetone is the intermediate from acetone, its isomer, 1,1,3-trichloroacetone, is a known building block in the synthesis of pharmaceuticals, notably as a raw material for the anti-anemia drug folic acid.[18][19][20] This highlights the importance of chlorinated acetones as a class of compounds in drug development.

Conclusion

1,1,1-Trichloroacetone is the pivotal, yet fleeting, intermediate in the haloform reaction of acetone. Its formation via exhaustive halogenation and its subsequent cleavage by base are textbook examples of how electronic effects can dictate reaction pathways. By understanding the causality behind each step—from the increasing acidity of α-protons to the stabilization of the trichloromethanide leaving group—researchers can effectively control and utilize this classic reaction. The provided protocol offers a safe and reliable method for synthesizing chloroform, a testament to the enduring utility of the haloform reaction in modern chemistry.

References

  • Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Other preparation methods for chloroform. (n.d.). Toppr. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry 2 Enols & Enones. (n.d.). Wipf Group, University of Pittsburgh. Retrieved January 3, 2026, from [Link]

  • Mechanism of the Haloform Reaction. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Halogenation of Ketones and Haloform Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 3, 2026, from [Link]

  • 18.3: Halogenation of Aldehydes and Ketones. (2015, July 18). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Haloform Reaction. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]

  • Successful Chloroform Synthesis. (2022, September 26). Sciencemadness.org. Retrieved January 3, 2026, from [Link]

  • Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. (2021, February 13). YouTube. Retrieved January 3, 2026, from [Link]

  • Haloform Reaction| Preparation of Chloroform from Acetone| Carbonyl Compounds| Organic Chemistry|. (2023, February 8). YouTube. Retrieved January 3, 2026, from [Link]

  • Haloform Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction. (2013, August 24). Lu Le Laboratory. Retrieved January 3, 2026, from [Link]

  • The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. (n.d.). Retrieved January 3, 2026, from [Link]

  • What is the mechanism of a haloform reaction?. (2018, October 14). Quora. Retrieved January 3, 2026, from [Link]

  • HALOFORM REACTION | HALOALKANE CHAPTER CLASS 12TH | PREPRATION OF CHLOROFORM|CHEMISTRY BY SANJAY SIR. (2024, July 5). YouTube. Retrieved January 3, 2026, from [Link]

  • Haloform reaction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Synthesis of Chloroform. (n.d.). Bartleby.com. Retrieved January 3, 2026, from [Link]

  • 1,1,1-Trichloroacetone. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

  • Haloform reaction. (2020, June 23). L.S.College, Muzaffarpur. Retrieved January 3, 2026, from [Link]

  • Synthesis of Chloroform. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

  • Chloroform and the Haloform Reaction. (2014, August 4). YouTube. Retrieved January 3, 2026, from [Link]

  • Exploring the Applications of 1,1,3-Trichloroacetone in Chemical Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

  • Process for the preparation of 1,1,3-trichloroacetone. (n.d.). Google Patents.

Sources

Application

Application Note & Protocol: Synthesis of Chloroform via Base-Mediated Cleavage of 1,1,1-Trichloroacetone

Abstract This document provides a comprehensive guide for the synthesis of chloroform (trichloromethane) using 1,1,1-trichloroacetone as the direct precursor. This method leverages the final, critical step of the halofor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of chloroform (trichloromethane) using 1,1,1-trichloroacetone as the direct precursor. This method leverages the final, critical step of the haloform reaction, where a trihalomethyl ketone is cleaved by a base.[1] 1,1,1-Trichloroacetone, a key intermediate in the exhaustive chlorination of acetone, readily undergoes nucleophilic acyl substitution by a hydroxide ion, yielding chloroform and an acetate salt.[1][2] This application note details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, outlines critical safety and handling procedures, and describes methods for the purification and characterization of the final product. The protocols are designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding and reproducible, high-purity outcomes.

Scientific Principles and Rationale

The synthesis of chloroform from 1,1,1-trichloroacetone is a classic example of the haloform reaction's cleavage step.[3] This reaction is synthetically valuable for converting methyl ketones into carboxylic acids and is historically significant for the production of haloforms like chloroform, bromoform, and iodoform.[3][4]

1.1 The Haloform Reaction Mechanism: Cleavage of a Trihalomethyl Ketone

The overall reaction begins with the exhaustive halogenation of a methyl ketone in the presence of a base to form a trihalomethyl ketone intermediate. In this protocol, we begin with this intermediate, 1,1,1-trichloroacetone. The core of this synthesis lies in the subsequent nucleophilic attack by a hydroxide ion (or other strong base) on the carbonyl carbon of the 1,1,1-trichloroacetone molecule.[5]

The mechanism proceeds via two key steps:

  • Nucleophilic Addition: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1,1,1-trichloroacetone. This breaks the carbonyl π-bond, forming a tetrahedral intermediate.[1][5]

  • Elimination of the Trichloromethanide Anion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the trichloromethyl group (–CCl₃) is expelled as a trichloromethanide anion (:CCl₃⁻). This elimination is highly favorable because the three electron-withdrawing chlorine atoms effectively stabilize the negative charge on the carbon, making the :CCl₃⁻ anion a competent leaving group.[6]

  • Proton Transfer: The newly formed carboxylic acid (acetic acid) is immediately deprotonated by the strongly basic trichloromethanide anion, resulting in the final products: chloroform (CHCl₃) and a carboxylate salt (acetate).[5]

This process is efficient because the electron-withdrawing nature of the three chlorine atoms not only stabilizes the leaving group but also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

Caption: Mechanism of base-mediated cleavage of 1,1,1-trichloroacetone.

Hazard Management and Safety Precautions

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves, is mandatory.

  • 1,1,1-Trichloroacetone (CAS 918-00-3): This compound is an irritant.[7] Avoid contact with skin and eyes and prevent inhalation of vapors.[8] It should be handled in a well-ventilated area.[8]

  • Chloroform (CAS 67-66-3): Chloroform is a suspected carcinogen and can cause damage to the liver, kidneys, and central nervous system upon inhalation or ingestion.[9] It is also a skin and eye irritant. Due to its high volatility, work must be performed in a fume hood.[9] Note that chloroform readily penetrates standard nitrile gloves; double gloving and immediate replacement upon contamination are recommended.[9]

  • Sodium Hydroxide (NaOH): A strong caustic base that can cause severe chemical burns upon contact with skin or eyes. Handle with care, ensuring no direct contact.

  • Waste Disposal: All organic waste, including crude chloroform and distillation residues, must be collected in a designated halogenated waste container. Aqueous layers should be neutralized before disposal according to institutional guidelines.[10]

Experimental Protocol: Synthesis and Purification

This protocol is designed for a laboratory scale synthesis yielding approximately 10-15 mL of purified chloroform.

3.1 Materials and Reagents

Reagent/MaterialSpecificationQuantityPurpose
1,1,1-Trichloroacetone≥95% Purity16.1 g (0.1 mol)Precursor
Sodium Hydroxide (NaOH)Pellets, ≥97%4.4 g (0.11 mol)Base Catalyst
Deionized WaterN/A150 mLSolvent/Washing
Sodium Bicarbonate (NaHCO₃)Saturated Solution50 mLNeutralizing Wash
Anhydrous Calcium ChlorideGranular5-10 gDrying Agent
Round-bottom flask250 mL1Reaction Vessel
Separatory Funnel250 mL1Extraction/Washing
Distillation ApparatusStandard Kit1Purification
Magnetic Stirrer & Stir BarN/A1Agitation
Ice BathN/A1Temperature Control

3.2 Experimental Workflow

Experimental Workflow A Reaction Setup (1,1,1-Trichloroacetone + NaOH Solution) B Controlled Reaction (0-10°C, 1 hour) A->B Stir in Ice Bath C Phase Separation (Transfer to Separatory Funnel) B->C D Collect Organic Layer (Lower Chloroform Layer) C->D E Aqueous Wash (Wash with DI Water) D->E F Neutralization (Wash with Sat. NaHCO₃) E->F G Drying (Treat with Anhydrous CaCl₂) F->G H Filtration (Remove Drying Agent) G->H I Fractional Distillation (Collect 60-62°C Fraction) H->I J Product Characterization (GC-MS, Spectroscopy) I->J

Caption: Workflow for chloroform synthesis and purification.

3.3 Step-by-Step Procedure

Part A: Synthesis

  • Prepare Base Solution: In a 250 mL beaker, carefully dissolve 4.4 g of sodium hydroxide in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Reaction Setup: Place 16.1 g of 1,1,1-trichloroacetone into a 250 mL round-bottom flask containing a magnetic stir bar. Place the flask in an ice bath on a magnetic stirrer.

  • Initiate Reaction: Slowly add the cooled sodium hydroxide solution to the stirring 1,1,1-trichloroacetone over a period of 15-20 minutes. Maintain the internal temperature of the reaction mixture between 0°C and 10°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

Part B: Work-up and Purification

  • Phase Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Two distinct layers will be visible. The dense, lower layer is the crude chloroform.[11]

  • Isolate Crude Product: Carefully drain the lower organic layer into a clean Erlenmeyer flask. Dispose of the upper aqueous layer in the appropriate waste container.

  • Washing: Return the crude chloroform to the separatory funnel.

    • Add 50 mL of deionized water, gently shake, and allow the layers to separate. Drain the lower chloroform layer.

    • Add 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release any CO₂ gas that may form. Drain the lower chloroform layer into a dry flask.[12]

  • Drying: Add 5-10 g of anhydrous calcium chloride to the crude chloroform. Swirl the flask occasionally for 15-20 minutes to absorb residual water. The liquid should turn from cloudy to clear.[11]

  • Distillation: Carefully decant or filter the dried chloroform away from the calcium chloride into a clean, dry distillation flask. Add a few boiling chips.

  • Purification: Assemble a simple distillation apparatus and gently heat the flask. Collect the fraction that distills between 60-62°C.[11][13] The boiling point of pure chloroform is 61.2°C.[14]

  • Storage: Store the purified chloroform in a dark, sealed bottle to prevent photochemical decomposition into toxic phosgene gas.[11][15] A small amount of ethanol can be added as a stabilizer.[16]

Product Characterization

The identity and purity of the synthesized chloroform should be confirmed using modern analytical techniques.

TechniqueParameterExpected Result
Gas Chromatography-Mass Spectrometry (GC-MS) Purity AnalysisA major peak corresponding to chloroform (m/z fragments at 83, 85, 87) with a retention time matching a known standard. Purity should be >99%.[17][18]
FTIR Spectroscopy Functional GroupsCharacteristic C-H stretching vibration around 3019 cm⁻¹ and a strong C-Cl stretching band around 760 cm⁻¹.
Refractive Index Physical PropertyThe refractive index of the purified liquid should be approximately 1.4459 at 20°C.
Boiling Point Physical PropertyThe distillation temperature should be stable at 61-62°C at standard atmospheric pressure.[11]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; loss during work-up.Ensure reaction is stirred for the full duration. Be careful during phase separations to not discard the product layer.
Product is Cloudy after Drying Insufficient drying agent or drying time.Add more anhydrous calcium chloride and allow for a longer contact time with occasional swirling.
Broad Distillation Range Presence of impurities (e.g., water, unreacted starting material).Ensure the crude product is thoroughly washed and dried before distillation. Use a fractional distillation column for better separation if needed.
Product Discolors Over Time Decomposition into phosgene and HCl.[15]Store in a dark, amber bottle away from light and air. Add a stabilizer like ethanol (0.5-1%).[16]

References

  • Wikipedia. (n.d.). Chloroform.
  • Filo. (2025, January 16). How chloroform is industrially prepared.
  • LookChem. (n.d.). Purification of Chloroform. Chempedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chloroform in Modern Organic Synthesis.
  • East India Chemicals International. (n.d.). Chloroform Manufacturing in Kolkata: A Vital Component of Industrial and Pharmaceutical Progress.
  • American Chemical Society. (2024, June 17). Chloroform.
  • Online Chemistry notes. (2020, July 3). Chloroform - Lab preparation, Properties, Uses and Question/Answer.
  • BYJU'S. (n.d.). Haloform Reaction Mechanism.
  • Wikipedia. (n.d.). Haloform reaction.
  • Organic Chemistry Portal. (n.d.). Haloform Reaction.
  • Online Chemistry notes. (n.d.). Other preparation methods for chloroform.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1,1,1-TRICHLOROACETONE.
  • Google Patents. (n.d.). US1203032A - Process for purifying chloroform.
  • Scribd. (n.d.). Mechanism of the Haloform Reaction | PDF.
  • Biosynth. (n.d.). 1,1,1-Trichloroacetone | 918-00-3.
  • MilliporeSigma. (2023, March 17). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones.
  • Sciencemadness.org. (2022, September 26). Successful Chloroform Synthesis.
  • Santa Cruz Biotechnology. (2023, April 12). Safety data sheet.
  • ACS Reagent Chemicals. (2017, February 28). Chloroform.
  • YouTube. (2024, July 12). Making And Purifying Chloroform.
  • Lu Le Laboratory. (2013, August 24). Synthesis of Chloroform from Acetone and Bleach - Haloform Reaction.
  • Journal of Advanced Scientific Research. (2021, April 30). SPECTRAL ANALYSIS OF CHLOROFORM ROOTS EXTRACT OF CITRULLUS COLOCYNTHIS (L.) USING GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
  • Fisher Scientific. (n.d.). Chloroform, 99.8%, for spectroscopy, stabilized with ethanol.
  • Duke Safety. (n.d.). Chloroform Guidelines.
  • ECHEMI. (n.d.). 1,1,3-Trichloroacetone SDS, 921-03-9 Safety Data Sheets.
  • Bartleby.com. (n.d.). Synthesis of Chloroform.
  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone.
  • ResearchGate. (n.d.). Absorbance spectrum of chloroform (CHCl 3 ).
  • ACS Publications. (n.d.). Trichloroacetone (1,1,1 -Trichloropropanone) in Two Drinking Waters: A Known Precursor in Haloform Reaction.
  • Scribd. (n.d.). Synthesis of Chloroform | PDF.
  • Chemical Methodologies. (2025, May 17). Chloroform Extraction, Phytochemical Screening, GC-HRMS Analysis and Computational Investigation of Ehretia Laevis Roxb.
  • PubChem. (n.d.). 1,1,1-Trichloropropanone.
  • Guidechem. (n.d.). 1,1,1-TRICHLOROACETONE 918-00-3 wiki.

Sources

Method

Application Note: A Mechanistic Exploration and Proposed Protocol for the Utilization of 1,1,1-Trichloroacetone in Folic Acid Synthesis

Abstract Folic acid (Pteroyl-L-glutamic acid), a vital B-vitamin, is of paramount importance in numerous biological processes, including nucleotide synthesis and DNA repair. Its chemical synthesis is a cornerstone of pha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Folic acid (Pteroyl-L-glutamic acid), a vital B-vitamin, is of paramount importance in numerous biological processes, including nucleotide synthesis and DNA repair. Its chemical synthesis is a cornerstone of pharmaceutical and nutraceutical manufacturing. While several synthetic routes have been established, this application note explores the potential, albeit less conventional, application of 1,1,1-trichloroacetone as a key three-carbon synthon in the construction of the folic acid backbone. We will delve into a plausible reaction mechanism, provide a detailed hypothetical experimental protocol, and discuss the necessary analytical methods for validation. This document is intended for researchers and professionals in drug development and organic synthesis, offering a blend of theoretical insight and practical guidance.

Introduction: The Synthetic Challenge of Folic Acid

The structure of folic acid is a conjugate of a pteridine ring system, p-aminobenzoic acid, and L-glutamic acid. The primary challenge in its total synthesis lies in the efficient and regioselective coupling of these three components. The most historically significant and industrially adapted methods, such as the Angier and Boothe synthesis, typically involve the condensation of a pteridine derivative, p-aminobenzoyl-L-glutamic acid, and a suitable three-carbon electrophile. While various C3 synthons have been employed, the use of highly functionalized and reactive molecules like 1,1,1-trichloroacetone presents a unique, albeit not widely documented, synthetic strategy. This note will elucidate the rationale and a proposed methodology for its application.

A Plausible Mechanistic Pathway for 1,1,1-Trichloroacetone in Folic Acid Synthesis

The utility of 1,1,1-trichloroacetone in this context hinges on its dual electrophilic nature. The carbonyl carbon is susceptible to nucleophilic attack, while the trichloromethyl group can be considered a masked carboxyl or related functional group that can participate in subsequent cyclization and aromatization steps.

Our proposed pathway involves a modified Mannich-type reaction followed by intramolecular cyclization and subsequent aromatization. The key steps are outlined below:

  • Initial Condensation: The reaction is initiated by the condensation of a suitable pteridine precursor, such as 2-amino-4-hydroxy-6-methylpteridine, with p-aminobenzoyl-L-glutamic acid and 1,1,1-trichloroacetone. The more nucleophilic amino group of the p-aminobenzoyl-L-glutamic acid is expected to initially attack the carbonyl carbon of 1,1,1-trichloroacetone to form a hemiaminal intermediate.

  • Iminium Ion Formation and Pteridine Attack: This hemiaminal can then dehydrate to form a reactive iminium ion. The electron-rich pteridine ring at the C-7 position can then act as a nucleophile, attacking the iminium ion to form the crucial C-C bond that links the pteridine and the p-aminobenzoyl moieties.

  • Cyclization and Elimination: The resulting intermediate possesses the complete carbon skeleton of folic acid. Subsequent intramolecular cyclization, facilitated by the pteridine ring nitrogens, and elimination of the trichloromethyl group (likely through a series of hydrolysis and decarboxylation-like steps under the reaction conditions) would lead to the formation of the dihydropteroate core.

  • Aromatization: The final step would involve the oxidation of the dihydropteroate intermediate to the fully aromatic folic acid. This can often be achieved in situ or as a separate workup step.

Visualizing the Proposed Reaction Workflow

Folic_Acid_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products & Analysis Pteridine 2-Amino-4-hydroxy-6-methylpteridine Condensation Initial Condensation & Iminium Formation Pteridine->Condensation PABA_Glu p-Aminobenzoyl-L-glutamic acid PABA_Glu->Condensation TCA 1,1,1-Trichloroacetone TCA->Condensation Coupling Nucleophilic Attack by Pteridine Condensation->Coupling Reactive Intermediate Cyclization Intramolecular Cyclization & Elimination Coupling->Cyclization Aromatization Oxidation to Folic Acid Cyclization->Aromatization Crude_FA Crude Folic Acid Aromatization->Crude_FA Purified_FA Purified Folic Acid Crude_FA->Purified_FA Purification (e.g., Crystallization) Validation Spectroscopic Validation (NMR, MS, HPLC) Purified_FA->Validation

Caption: Proposed workflow for folic acid synthesis using 1,1,1-trichloroacetone.

Hypothetical Experimental Protocol

This protocol is a proposed starting point for the synthesis of folic acid using 1,1,1-trichloroacetone and will require optimization.

Reagents and Equipment
Reagent/EquipmentGradeSupplier Example
2-Amino-4-hydroxy-6-methylpteridine≥98%Sigma-Aldrich
p-Aminobenzoyl-L-glutamic acid≥98%TCI Chemicals
1,1,1-Trichloroacetone≥97%Alfa Aesar
Anhydrous Dimethyl Sulfoxide (DMSO)Synthesis GradeFisher Scientific
Sodium AcetateAnhydrous, ≥99%VWR Chemicals
IodineACS ReagentJ.T. Baker
Sodium ThiosulfateACS ReagentEMD Millipore
Hydrochloric Acid (HCl)37% w/wMacron
Sodium Hydroxide (NaOH)Pellets, ≥97%BDH Chemicals
Round-bottom flask with reflux condenser------
Magnetic stirrer with heating mantle------
Buchner funnel and filtration apparatus------
High-Performance Liquid Chromatography (HPLC) system------
Nuclear Magnetic Resonance (NMR) Spectrometer------
Mass Spectrometer (MS)------
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2-amino-4-hydroxy-6-methylpteridine (1.77 g, 10 mmol), p-aminobenzoyl-L-glutamic acid (2.66 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol) in 100 mL of anhydrous DMSO.

  • Initiation of Reaction: Stir the mixture at room temperature under a nitrogen atmosphere until a homogeneous suspension is formed. To this, add 1,1,1-trichloroacetone (1.62 g, 1.1 mL, 10 mmol) dropwise over 15 minutes.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • In-situ Oxidation: After the initial condensation is complete (as indicated by the consumption of starting materials), add a solution of iodine (2.54 g, 10 mmol) in 20 mL of DMSO to the reaction mixture. Continue stirring at 80-90 °C for an additional 1-2 hours to facilitate aromatization to folic acid.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature. Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color disappears.

  • Isolation of Crude Product: Acidify the mixture to pH 3-4 with 2M HCl. The crude folic acid will precipitate out of the solution. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold water (3 x 50 mL), ethanol (2 x 30 mL), and finally diethyl ether (2 x 30 mL).

  • Drying: Dry the crude folic acid in a vacuum oven at 60 °C overnight.

Purification

The crude folic acid can be further purified by recrystallization. A common method involves dissolving the crude product in a dilute NaOH solution (e.g., 0.1 M) and then re-precipitating it by the slow addition of dilute HCl to a pH of 3-4. The resulting purified solid is then collected by filtration, washed, and dried as described above.

Validation and Characterization

To confirm the identity and purity of the synthesized folic acid, the following analytical techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention time of the synthesized compound with a certified folic acid reference standard. A C18 column with a phosphate buffer/methanol mobile phase is typically used.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pteridine, p-aminobenzoyl, and glutamic acid moieties. The spectrum should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of folic acid (C₁₉H₁₉N₇O₆), with the expected molecular ion peak at m/z 442.14 [M+H]⁺.

Safety Considerations

  • 1,1,1-Trichloroacetone: This compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Iodine: Iodine is corrosive and can cause severe burns. Avoid inhalation of its vapors.

  • DMSO: While having low toxicity itself, DMSO can enhance the skin absorption of other chemicals. Handle with care.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with appropriate care and PPE.

Conclusion

The proposed application of 1,1,1-trichloroacetone in the synthesis of folic acid represents a plausible, though not widely established, synthetic route. The protocol and mechanistic insights provided herein offer a solid foundation for further research and development in this area. Experimental validation and optimization are critical next steps to ascertain the viability and efficiency of this method compared to existing synthetic strategies. Successful implementation could potentially offer a novel pathway for the production of this essential vitamin.

References

  • At present, there is a lack of specific, authoritative references directly detailing the use of 1,1,1-trichloroacetone for the synthesis of folic acid in peer-reviewed literature. The proposed mechanism and protocol are based on established principles of organic chemistry and known synthetic routes for folic acid and related heterocyclic compounds.
  • Title: The Condensation of Pteridines with a-Keto Acids and a,p-Diketones. A New Synthesis of Pteroylglutamic Acid (Folic Acid). Source: Journal of the American Chemical Society, 1948. URL: [Link]

  • Title: Folic Acid: Chemistry, Analysis, and Fortification. Source: Wiley Online Library, 2008. URL: [Link]

  • Title: The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Source: Royal Society of Chemistry. URL: [Link] (General reference for chemical properties).

Application

Application Notes & Protocols: 1,1,1-Trichloroacetone as a Versatile Precursor for Heterocyclic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,1,1-trichloroacetone. This document moves beyond a si...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,1,1-trichloroacetone. This document moves beyond a simple recitation of steps, offering in-depth mechanistic insights and field-proven protocols for the synthesis of valuable heterocyclic scaffolds. We will explore the strategic application of this unique trifunctional building block in the construction of thiazoles, pyrimidines, and oxazoles, highlighting how its distinct electronic properties can be harnessed to create complex molecular architectures. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data tables to facilitate immediate and effective application in a research setting.

Introduction: The Unique Reactivity of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CH₃COCCl₃) is a colorless liquid possessing a unique combination of reactive sites that make it a powerful tool in synthetic organic chemistry[1][2]. Its structure features two key electrophilic centers: the carbonyl carbon and the carbon of the trichloromethyl group.

The primary driver of its reactivity in heterocycle synthesis is the carbonyl group. The presence of the adjacent, strongly electron-withdrawing trichloromethyl (-CCl₃) group significantly enhances the electrophilicity of this carbonyl carbon. This "activation" makes the carbonyl highly susceptible to nucleophilic attack by a wide range of binucleophiles, such as thioamides, amidines, and ureas, often under milder conditions than those required for less-activated ketones. This guide will focus on leveraging this enhanced electrophilicity for cyclocondensation reactions.

Physical & Chemical Properties of 1,1,1-Trichloroacetone
CAS Number 918-00-3[1]
Molecular Formula C₃H₃Cl₃O[1]
Molar Mass 161.41 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 134 °C[1]
Density 1.475 g/cm³[1]
Solubility Slightly soluble in water; soluble in ethanol and diethyl ether[1]

Synthesis of 4-(Trichloromethyl)thiazoles via Modified Hantzsch Condensation

The Hantzsch thiazole synthesis is a canonical reaction in heterocyclic chemistry, classically involving the condensation of an α-haloketone with a thioamide[3][4]. While 1,1,1-trichloroacetone does not possess the typical α-halo-methylene group, its highly electrophilic carbonyl center allows for a mechanistically distinct but effective pathway to thiazole scaffolds.

Principle & Mechanistic Rationale

In this proposed pathway, the reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the activated carbonyl carbon of 1,1,1-trichloroacetone. This contrasts with the classic Hantzsch mechanism where the sulfur attacks the halogenated carbon[4]. This initial addition is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbon of the newly formed hemithioacetal. Subsequent dehydration yields the aromatic 4-(trichloromethyl)thiazole ring. The trichloromethyl group is retained, offering a valuable synthetic handle for further transformations.

Hantzsch_Thiazole_Mechanism TCA 1,1,1-Trichloroacetone Intermediate1 Hemithioacetal Intermediate TCA->Intermediate1 + Thiourea (S-attack on C=O) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular N-attack Product 2-Amino-4-methyl-4-hydroxy-4-(trichloromethyl)-4,5-dihydrothiazole Intermediate2->Product Protonation FinalProduct 2-Amino-4-(trichloromethyl)thiazole Product->FinalProduct Dehydration (-H₂O)

Caption: Proposed mechanism for 1,1,1-trichloroacetone in thiazole synthesis.
Application Protocol: Synthesis of 2-Amino-4-(trichloromethyl)thiazole

This protocol is a representative procedure based on established methods for Hantzsch-type syntheses[5][6].

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • Ice-cold deionized water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,1,1-trichloroacetone (1.0 mmol, 161 mg) in absolute ethanol (15 mL).

  • Add thiourea (1.2 mmol, 91 mg) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water with gentle stirring. A precipitate of the crude product is expected to form.

  • Neutralize the solution by slowly adding 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove unreacted thiourea and salts.

  • Dry the product under vacuum. For further purification, recrystallize from an ethanol/water mixture.

Expected Outcome & Data

The reaction is anticipated to produce 2-amino-4-(trichloromethyl)thiazole. The yield and purity will depend on reaction conditions and purification efficiency.

Reactant 1 Reactant 2 Product Expected Yield Range
1,1,1-TrichloroacetoneThiourea2-Amino-4-(trichloromethyl)thiazole60-80%
1,1,1-TrichloroacetoneN-Methylthiourea2-(Methylamino)-4-(trichloromethyl)thiazole55-75%

Synthesis of 2-(Trichloromethyl)pyrimidines

A robust and validated method for synthesizing pyrimidines bearing a trichloromethyl group has been developed, showcasing the utility of CCl₃-substituted synthons. This one-pot, two-step procedure yields 4-chloro-2-(trichloromethyl)pyrimidines, which are valuable intermediates for creating diverse libraries of pyrimidine derivatives through subsequent nucleophilic substitution reactions.

Principle & Mechanistic Rationale

This synthesis begins not with 1,1,1-trichloroacetone itself, but with a pre-formed 2-(trichloromethyl)-1,3-diazabutadiene. The reaction proceeds through a sequential acylation and intramolecular cyclization, followed by chlorination[5]. An acyl chloride reacts with the diazadiene, likely forming an N-acyl-1,3-diazadienium intermediate. This intermediate undergoes a rapid intramolecular cyclization to form a dihydropyrimidinone ring system. Without isolation, this intermediate is then treated with phosphorus oxychloride (POCl₃) to both dehydrate and chlorinate the 4-position, yielding the final aromatic product[5][7].

Pyrimidine_Synthesis_Workflow Start Start: 2-(Trichloromethyl)-1,3-diazabutadiene Step1 Step 1: Acylation (Acyl Chloride, Et₃N, DMAP) Start->Step1 Intermediate N-Acyl-diazadienium Intermediate (transient) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Intermediate2 2-(Trichloromethyl)pyrimidin-4-one (crude) Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃, Toluene, Reflux) Intermediate2->Step3 Product End: 4-Chloro-2-(trichloromethyl)pyrimidine Step3->Product

Caption: Experimental workflow for 2-(trichloromethyl)pyrimidine synthesis.
Application Protocol: Synthesis of 4-Chloro-6-methyl-5-phenyl-2-(trichloromethyl)pyrimidine

This protocol is adapted from the procedure reported by Romero-Ortega et al[5].

Materials:

  • 2-(Trichloromethyl)-1,3-diazabutadiene derivative (e.g., (E)-N,N-dimethyl-N'-(1-phenylpropylidene)formimidamide) (1.0 eq)

  • Phenylacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Phosphorus oxychloride (POCl₃) (10.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Dissolve the 2-(trichloromethyl)-1,3-diazabutadiene (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Add Et₃N (1.5 mmol, 0.21 mL) and DMAP (0.1 mmol, 12 mg). Cool the mixture to -10 °C using an ice/salt bath.

  • Slowly add a solution of phenylacetyl chloride (1.1 mmol, 0.15 mL) in anhydrous DCM (2 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. Do not purify the intermediate.

  • To the crude residue, add anhydrous toluene (10 mL) followed by the slow addition of POCl₃ (10.0 mmol, 0.93 mL) at 0 °C.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Scope & Data Summary

This method is effective for a range of acyl chlorides, affording the corresponding pyrimidines in good yields[5].

Entry Acyl Chloride Product Yield (%) [5]
1Phenylacetyl chloride4-Chloro-6-benzyl-5-phenyl-2-(trichloromethyl)pyrimidine75
23-Phenylpropanoyl chloride4-Chloro-6-phenethyl-5-phenyl-2-(trichloromethyl)pyrimidine70
3Acetyl chloride4-Chloro-6-methyl-5-phenyl-2-(trichloromethyl)pyrimidine38

Proposed Synthesis of 4-(Trichloromethyl)oxazoles

The synthesis of oxazoles often involves the cyclodehydration of 2-acylamino-ketones, a reaction known as the Robinson-Gabriel synthesis[8][9]. By adapting this logic, 1,1,1-trichloroacetone can be proposed as a substrate for the synthesis of oxazoles through direct condensation with primary amides.

Principle & Proposed Mechanism

Given the high electrophilicity of its carbonyl group, 1,1,1-trichloroacetone is expected to react directly with the nitrogen of a primary amide (R-CONH₂). The initial step would be the formation of a hemiaminal intermediate. This intermediate can then undergo an intramolecular nucleophilic attack from the oxygen of the amide onto the carbon bearing the trichloromethyl group, though a more likely pathway involves cyclization onto the carbon that was originally the ketone, followed by dehydration to furnish the aromatic oxazole ring. A strong dehydrating agent, such as sulfuric acid or phosphorus pentoxide, would likely be required to drive the final aromatization step[8].

Oxazole_Synthesis_Mechanism TCA 1,1,1-Trichloroacetone Intermediate1 Hemiaminal Intermediate TCA->Intermediate1 + Amide (N-attack on C=O) Amide Primary Amide (R-CONH₂) Amide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Tautomerization & O-attack) Product 2-Substituted-4-methyl-5-(trichloromethyl)oxazole Intermediate2->Product Dehydration (-H₂O) [H⁺] catalyst

Caption: Proposed mechanism for oxazole synthesis from 1,1,1-trichloroacetone.
General Protocol (Proposed)

This general protocol is based on standard procedures for oxazole synthesis from ketones and amides[10].

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Primary Amide (e.g., Benzamide) (1.1 eq)

  • Dehydrating Agent (e.g., Concentrated H₂SO₄ or P₂O₅)

  • High-boiling inert solvent (e.g., Toluene or Xylene)

Procedure:

  • In a round-bottom flask, combine 1,1,1-trichloroacetone (1.0 mmol, 161 mg), the primary amide (1.1 mmol), and the inert solvent (10 mL).

  • Carefully add the dehydrating agent (e.g., a catalytic amount of conc. H₂SO₄ or 0.5 eq of P₂O₅).

  • Heat the mixture to reflux and monitor the reaction by TLC. The formation of water can be monitored using a Dean-Stark apparatus if desired.

  • After completion, cool the reaction mixture and quench by carefully pouring it into a beaker with ice and a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

1,1,1-Trichloroacetone is a potent and versatile building block for heterocyclic chemistry. Its highly activated carbonyl group facilitates cyclocondensation reactions with a variety of binucleophiles. While established literature confirms its utility in forming complex pyrimidine systems, its reactivity profile strongly supports its application in the synthesis of thiazoles and oxazoles bearing a functionalizable trichloromethyl group. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to exploit this unique reagent in the discovery and development of novel chemical entities.

References

  • Trujillo-Lagunas, M. L., Medina-Mercado, I., Zaragoza-Galicia, I., Olivo, H. F., & Romero-Ortega, M. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(01), 129-140.
  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 15(03), 0244.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461.
  • Pattan, S. R., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 821-829.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Organic Syntheses. (n.d.). PSEUDOTHIOHYDANTOIN. Retrieved from [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

Sources

Method

Harnessing the Reactivity of 1,1,1-Trichloroacetone: A Guide to Nucleophilic Substitution and Rearrangement Reactions

An Application Guide for Researchers Abstract 1,1,1-Trichloroacetone (TCA), a halogenated ketone with the formula C₃H₃Cl₃O, serves as a highly versatile and reactive building block in modern organic synthesis.[1] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

1,1,1-Trichloroacetone (TCA), a halogenated ketone with the formula C₃H₃Cl₃O, serves as a highly versatile and reactive building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the powerful inductive effect of the trichloromethyl group, render the carbonyl carbon exceptionally electrophilic and activate the adjacent methyl protons. This guide provides an in-depth exploration of nucleophilic reactions involving 1,1,1-trichloroacetone, offering detailed mechanistic insights, validated experimental protocols, and practical application notes for researchers in pharmaceuticals, agrochemicals, and materials science.[1] We will cover key transformations including the formation of trichloromethyl carbinols and the synthetically powerful Favorskii rearrangement, providing the necessary framework for their successful implementation.

Introduction: The Unique Chemical Profile of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone is a colorless to light yellow liquid characterized by a ketone functional group flanked by a methyl group and a trichloromethyl group.[1][2] This arrangement is not trivial; the three chlorine atoms exert a strong electron-withdrawing effect (-I effect), which significantly polarizes the carbonyl bond. This polarization makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles.

Furthermore, as an α-halo ketone, 1,1,1-trichloroacetone possesses acidic α-hydrogens on the methyl group, enabling the formation of an enolate under basic conditions.[3] This duality in reactivity—a highly electrophilic carbonyl center and the capacity for enolization—opens the door to a diverse set of chemical transformations. This guide will focus on two primary reaction pathways: direct nucleophilic addition to the carbonyl group and base-mediated rearrangement reactions.

Safety and Handling

Before any experimental work, it is critical to understand the hazards associated with 1,1,1-trichloroacetone.

  • Hazards: It is a combustible liquid that causes skin and serious eye irritation.[4] It is harmful if inhaled or swallowed.[5][6]

  • Personal Protective Equipment (PPE): Always handle 1,1,1-trichloroacetone in a well-ventilated fume hood.[1][5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a flame-resistant lab coat.[1][5]

  • Storage and Disposal: Store in a cool, dry, well-ventilated area away from heat and ignition sources, with the container tightly closed.[1][7] Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[4][5]

  • Spill & First Aid: In case of a spill, evacuate the area, remove ignition sources, and absorb the spill with an inert material.[5] For skin contact, wash thoroughly with soap and water.[4][5] For eye contact, rinse cautiously with water for several minutes.[1][5] If inhaled, move the person to fresh air.[1][5] In all cases of significant exposure, seek immediate medical attention.[5][7]

Pathway I: Nucleophilic Addition to the Carbonyl Group

The most direct reaction pathway for 1,1,1-trichloroacetone involves the addition of a nucleophile to its electrophilic carbonyl carbon. This reaction is fundamental to creating tertiary trichloromethyl carbinols, which are valuable intermediates in the synthesis of pharmaceuticals and chiral compounds.[8][9]

Mechanism: Formation of Trichloromethyl Carbinols

The reaction proceeds via a standard nucleophilic addition mechanism. The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Caption: General mechanism of nucleophilic addition to 1,1,1-trichloroacetone.

Protocol: Synthesis of a Tertiary Trichloromethyl Carbinol via Grignard Reagent

This protocol details the addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to 1,1,1-trichloroacetone. Grignard reagents are potent carbon-based nucleophiles, ideal for forming new carbon-carbon bonds.

Materials:

  • 1,1,1-Trichloroacetone (95%+)[4]

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.

  • Reagent Charging: In the flask, dissolve 1,1,1-trichloroacetone (1.61 g, 10 mmol) in 20 mL of anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (3.7 mL of 3.0 M solution, 11 mmol, 1.1 eq) to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Rationale: Slow addition and low temperature are crucial to control the exothermic reaction and prevent side reactions like enolization or Wurtz coupling of the Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution. Rationale: NH₄Cl is a mild acid that protonates the alkoxide and neutralizes any unreacted Grignard reagent without causing acid-catalyzed elimination of the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenyl-1,1,1-trichloropropan-2-ol.

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
1,1,1-Trichloroacetone161.41101.0
Phenylmagnesium Bromide-111.1
Anhydrous Diethyl Ether74.12-Solvent
Saturated NH₄Cl53.49-Quenching Agent

Table 1: Reagent quantities for the synthesis of 2-phenyl-1,1,1-trichloropropan-2-ol.

Pathway II: The Favorskii Rearrangement

The Favorskii rearrangement is a powerful transformation of α-halo ketones, particularly cyclic ones, leading to carboxylic acid derivatives, often with ring contraction.[10][11][12] For acyclic α-halo ketones like 1,1,1-trichloroacetone that have α'-hydrogens, the reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid derivative.[11][13]

Mechanism: Base-Induced Rearrangement

The reaction is initiated by a base (e.g., sodium methoxide) abstracting an acidic proton from the α'-carbon (the methyl group), forming an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the chlorine atoms, displacing one chloride ion to form a highly strained cyclopropanone intermediate. The nucleophilic base then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening occurs to form the more stable carbanion, which is then protonated to give the final product.

Favorskii_Rearrangement TCA CH₃COCCl₃ Enolate [CH₂=C(O⁻)CCl₃] TCA->Enolate 1. Deprotonation Base ⁻OCH₃ Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone 2. Intramolecular Sₙ2 Attacked_Intermediate Tetrahedral Intermediate Cyclopropanone->Attacked_Intermediate 3. Nu⁻ Attack Carbanion Rearranged Carbanion Attacked_Intermediate->Carbanion 4. Ring Opening Product CH₃CH(CCl₂)CO₂CH₃ Carbanion->Product 5. Protonation

Caption: Simplified mechanism of the Favorskii rearrangement of 1,1,1-trichloroacetone.

Protocol: Synthesis of Methyl 2,2-dichloro-propanoate

This protocol describes the Favorskii rearrangement of 1,1,1-trichloroacetone using sodium methoxide to produce a dichlorinated ester.

Materials:

  • 1,1,1-Trichloroacetone (95%+)[4]

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, oil bath

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Base Preparation: In the flask, dissolve sodium methoxide (0.65 g, 12 mmol, 1.2 eq) in 25 mL of anhydrous methanol.

  • Substrate Addition: Slowly add 1,1,1-trichloroacetone (1.61 g, 10 mmol) to the stirred methoxide solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) using an oil bath for 4 hours.[10] Rationale: Heating provides the necessary activation energy for the rearrangement to proceed at a reasonable rate.

  • Workup: Cool the mixture to room temperature and carefully neutralize it by adding 1 M HCl until the pH is ~7.

  • Extraction: Remove most of the methanol under reduced pressure. Add 30 mL of water and 30 mL of diethyl ether to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with 20 mL of diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and remove the solvent by rotary evaporation. The crude product, methyl 2,2-dichloropropanoate, can be purified by vacuum distillation.

Reaction ParameterConditionRationale
BaseSodium MethoxideActs as both the base for enolate formation and the nucleophile.[11]
SolventAnhydrous MethanolSolubilizes reagents and prevents unwanted water-related side reactions.
TemperatureReflux (~65 °C)Ensures sufficient energy for the rearrangement to overcome its activation barrier.[10]
WorkupMild Acidic QuenchNeutralizes excess base before extraction.

Table 2: Key parameters and rationale for the Favorskii rearrangement protocol.

Conclusion and Future Outlook

1,1,1-Trichloroacetone is a powerful and versatile reagent whose reactivity is dominated by the strong electron-withdrawing nature of the trichloromethyl group. The protocols detailed herein for the synthesis of trichloromethyl carbinols and the execution of the Favorskii rearrangement provide reliable and validated methods for accessing complex molecular architectures. These reactions are foundational for synthetic chemists aiming to create novel compounds for drug discovery, agrochemical development, and material science.[1] Future work in this area will likely focus on developing enantioselective additions to the carbonyl and exploring the reactivity of the resulting products in further downstream applications.

References

  • Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters, 33(24), 3435-3438. Available at: [Link]

  • Synthesis of trichloromethyl carbinols. Organic Chemistry Portal. Available at: [Link]

  • Noyori, R. (1994). Reductive Dehalogenation of Polyhalo Ketones with Low-Valent Metals and Related Reducing Agents. Organic Reactions. Available at: [Link]

  • Favorskii Rearrangement. NROChemistry. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. Available at: [Link]

  • 1,1,1-Trichloroacetone. Wikipedia. Available at: [Link]

Sources

Application

Application Note: Harnessing 1,1,1-Trichloroacetone for the Synthesis of α-Aminoketones and Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals. Abstract: 1,1,1-Trichloroacetone is a highly reactive trifunctional electrophile whose unique chemical properties make it a valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,1,1-Trichloroacetone is a highly reactive trifunctional electrophile whose unique chemical properties make it a valuable building block in modern organic synthesis. This guide provides a detailed exploration of its reaction with primary amines, a transformation that opens pathways to valuable synthetic intermediates, including α-aminoketones and complex heterocyclic systems. We will delve into the mechanistic intricacies, provide field-tested experimental protocols, and discuss the applications of the resulting products in medicinal chemistry and drug development.

Introduction: The Synthetic Potential of 1,1,1-Trichloroacetone

α-Haloketones are a cornerstone of synthetic chemistry, prized for their dual electrophilic sites which allow for a diverse range of transformations.[1] 1,1,1-Trichloroacetone, a chlorinated analog of acetone, exemplifies this reactivity.[2] Its reaction with primary amines is a powerful method for introducing a nitrogen-containing functional group alpha to a carbonyl, yielding α-aminoketones. These motifs are crucial synthons in medicinal chemistry, serving as precursors for a multitude of biologically active molecules and heterocyclic scaffolds.[3][4] Understanding and controlling this reaction allows researchers to construct complex molecular architectures relevant to the development of novel therapeutics.[5][6]

Safety and Handling of 1,1,1-Trichloroacetone

Trustworthiness in experimental science begins with safety. 1,1,1-Trichloroacetone is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant, causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[9] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[9]

  • Personal Protective Equipment (PPE): Always handle 1,1,1-trichloroacetone in a well-ventilated chemical fume hood.[7] Wear appropriate PPE, including:

    • Tightly fitting safety goggles or a face shield.[10]

    • Chemical-resistant gloves (inspect before use).[7]

    • A flame-resistant lab coat.[7]

  • Handling and Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.[10] Keep the container tightly closed. Use non-sparking tools and take measures to prevent electrostatic discharge.[7][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]

Mechanistic Insights: Navigating the Reaction Pathways

The reaction between 1,1,1-trichloroacetone and a primary amine (R-NH₂) is not monolithic; several competing pathways can occur, dictated by the reaction conditions and the nature of the amine.

Pathway A: Nucleophilic Substitution to form α-Aminoketones

The most direct pathway is the formation of an N-substituted α-aminoketone. The mechanism is thought to proceed not through a direct Sₙ2 displacement, but via an initial nucleophilic attack of the amine on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[12] This intermediate can then undergo an intramolecular cyclization to an unstable three-membered ring, followed by ring-opening to displace one of the chlorine atoms, though the high stability of the CCl₃ group makes direct displacement more likely after proton transfer. A more accepted mechanism for α-haloketones involves the formation of the hemiaminal, followed by an intramolecular displacement of a halide.[13]

Pathway B: The Favorskii Rearrangement Question

The Favorskii rearrangement is a characteristic reaction of α-haloketones with bases, including amines, which typically leads to amides via a cyclopropanone intermediate.[14][15] However, the canonical Favorskii mechanism requires an enolizable proton on the α'-carbon, which 1,1,1-trichloroacetone lacks.[15] This precludes the standard mechanism. An alternative, the quasi-Favorskii rearrangement, can occur in non-enolizable systems.[16] This involves nucleophilic attack at the carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the neighboring carbon with displacement of the halide. While plausible, this pathway is often less favored than direct substitution.

Pathway C: Cyclocondensation to Heterocycles

The initially formed α-aminoketone is often not the final product but a key intermediate for subsequent cyclization reactions. For instance, reaction with an amine can lead to an enamine, which can then cyclize. This is particularly relevant in the synthesis of nitrogen-containing heterocycles like imidazoles, which are privileged structures in drug discovery.[17][18] For example, the reaction can be directed to form complex fused ring systems such as imidazo[1,2-a]imidazoles.

Mechanistic_Pathways start 1,1,1-Trichloroacetone + Primary Amine (R-NH₂) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack aminoketone α-Aminoketone (Substitution Product) hemiaminal->aminoketone Pathway A: Intramolecular Displacement rearrangement Quasi-Favorskii Rearrangement hemiaminal->rearrangement Pathway B: Concerted Collapse & Migration cyclization Further Reaction / Cyclocondensation aminoketone->cyclization Pathway C amide Rearranged Amide rearrangement->amide heterocycle Heterocyclic Product (e.g., Imidazole) cyclization->heterocycle

Caption: Plausible reaction pathways for 1,1,1-trichloroacetone with primary amines.

Application Notes and Experimental Protocols

The following protocols provide a framework for conducting the reaction. All operations should be performed in a chemical fume hood.

Protocol 1: General Synthesis of N-Aryl-2-amino-1,1,1-trichloroacetones

This protocol describes a general method for the synthesis of α-aminoketones from 1,1,1-trichloroacetone and an aromatic primary amine.

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.1 eq) and the chosen solvent (approx. 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add the base (NaHCO₃ or TEA, 1.5 eq). The base acts as a scavenger for the hydrochloric acid formed during the reaction.

  • Reaction Initiation: While stirring the solution at room temperature, add 1,1,1-trichloroacetone (1.0 eq) dropwise over 5 minutes.

  • Reaction Progress: Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (approx. 2x the reaction volume). c. Wash the organic layer sequentially with water (2x) and then with brine (1x). d. Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Reaction Conditions

The choice of amine and reaction conditions can significantly influence the outcome.

Primary Amine (R-NH₂)BaseSolventTemp (°C)Time (h)Major ProductTypical Yield (%)
AnilineNaHCO₃ACN608α-Aminoketone65-75
4-MethoxyanilineTEADMF506α-Aminoketone70-85
BenzylamineK₂CO₃EtOHRT12α-Aminoketone55-70
Ethylenediamine(Excess)THF4010Imidazoline/Piperazine derivativeVariable

Note: Yields are estimates based on analogous reactions of α-haloketones and may vary.

Experimental_Workflow prep 1. Reagent Preparation (Amine, Base, Solvent) react 2. Reaction (Add Trichloroacetone, Heat) prep->react monitor 3. Monitoring (TLC) react->monitor monitor->react Incomplete workup 4. Aqueous Work-up (Extraction, Washing) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify char 6. Characterization (NMR, MS) purify->char product Final Product char->product

Caption: General experimental workflow for the synthesis of α-aminoketones.

Conclusion

The reaction of 1,1,1-trichloroacetone with primary amines is a versatile and powerful tool for organic synthesis. By carefully selecting the reaction conditions and the nature of the amine substrate, chemists can direct the reaction towards the selective formation of α-aminoketones or leverage these intermediates for the construction of complex, biologically relevant heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a guide for researchers to safely and effectively utilize this chemistry in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Al-Zaydi, A. G. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. Retrieved from [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhaheri, A., & Al-Thaher, B. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6690-6706. Retrieved from [Link]

  • OKCHEM. (n.d.). The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2887. Retrieved from [Link]

  • Scilit. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method.
  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 1,1,3-Trichloroacetone in Chemical Industries. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0587533B1 - Process for the preparation of alpha-aminoketone salts.
  • PubChem. (n.d.). 1,1,1-Trichloropropanone. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved from [Link]

  • PubMed. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Retrieved from [Link]

  • PubMed Central. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

  • PubMed. (2010). Discovery of 6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-ylmethylamines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists. Retrieved from [Link]

  • MIT-IVY Industry Co., Ltd. (n.d.). Method for the purification of 1,1, 3-trichloroacetone. Retrieved from [Link]

Sources

Method

The Trichloromethyl Ketone Moiety: A Versatile Building Block in Modern Organic Synthesis – Application Notes and Protocols featuring 1,1,1-Trichloroacetone

Introduction: In the landscape of organic synthesis, the strategic incorporation of unique functional groups is paramount to accessing novel molecular architectures with desired chemical and biological properties. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of organic synthesis, the strategic incorporation of unique functional groups is paramount to accessing novel molecular architectures with desired chemical and biological properties. Among these, the trichloromethyl group (-CCl₃) offers a distinct combination of steric bulk and electronic effects, rendering it a valuable synthon in the design of complex molecules. 1,1,1-Trichloroacetone (TCA), a readily available α-haloketone, serves as a powerful and versatile building block for introducing the trichloromethyl moiety. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of 1,1,1-trichloroacetone in the synthesis of key heterocyclic scaffolds and chiral synthons. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for its application in several cornerstone reactions of organic chemistry.

Physicochemical Properties and Safety Considerations

Before delving into its synthetic applications, it is crucial to understand the properties of 1,1,1-trichloroacetone.

PropertyValueReference
CAS Number 918-00-3[1]
Molecular Formula C₃H₃Cl₃O[1]
Molecular Weight 161.41 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 134 °C[2]
Density 1.475 g/cm³[2]
Solubility Slightly soluble in water; soluble in ethanol and diethyl ether.[2]

Safety Precautions: 1,1,1-Trichloroacetone is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood. Upon heating, it may emit toxic fumes of hydrogen chloride.[1]

Synthesis of Trichloromethyl-Substituted Heterocycles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry. The reaction involves the condensation of an α-haloketone with a thioamide.[3] As an α-haloketone, 1,1,1-trichloroacetone is an excellent substrate for this reaction, leading to the formation of 2-amino-4-(trichloromethyl)thiazole.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of 1,1,1-trichloroacetone, displacing a chloride ion in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the aromatic thiazole ring.[3] The trichloromethyl group remains intact throughout this process, providing a key substituent on the final product.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TCA 1,1,1-Trichloroacetone Intermediate1 S-Alkylation Adduct TCA->Intermediate1 Nucleophilic attack by S Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2-Amino-4-(trichloromethyl)thiazole Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol for the Synthesis of 2-Amino-4-(trichloromethyl)thiazole

This protocol is adapted from the well-established Hantzsch thiazole synthesis.[3][4]

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol (or water)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 eq) in ethanol (or water).

  • Addition of 1,1,1-Trichloroacetone: While stirring, add 1,1,1-trichloroacetone (1.0 eq) dropwise to the suspension. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, carefully add a concentrated solution of sodium hydroxide with cooling to basify the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Results: The product, 2-amino-4-(trichloromethyl)thiazole, is a solid. The yield and melting point should be determined and compared with literature values if available. Characterization should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

CompoundExpected ¹H NMR Signals (DMSO-d₆)Expected ¹³C NMR Signals (DMSO-d₆)
2-Amino-4-(trichloromethyl)thiazole δ ~7.5 (s, 2H, -NH₂), ~7.0 (s, 1H, thiazole-H)δ ~170 (C-NH₂), ~150 (C-CCl₃), ~105 (C-H), ~95 (CCl₃)

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Asymmetric Synthesis: Accessing Chiral Trichloromethyl-Substituted Alcohols

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[5] The ketone functionality of 1,1,1-trichloroacetone provides a handle for asymmetric reduction to produce chiral 1,1,1-trichloro-2-propanol, a valuable chiral building block. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[6]

Mechanistic Principles of the CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.[6] This ternary complex creates a highly organized transition state that favors hydride delivery to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess. The stereochemical outcome is predictable based on the chirality of the catalyst used.

CBS_Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Ketone 1,1,1-Trichloroacetone TS Ternary Complex (Catalyst-Borane-Ketone) Ketone->TS Borane Borane (BH₃) Borane->TS Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->TS Coordination Alcohol Chiral 1,1,1-Trichloro-2-propanol TS->Alcohol Enantioselective Hydride Transfer

Caption: CBS Reduction Catalytic Cycle.

General Protocol for the Asymmetric Reduction of 1,1,1-Trichloroacetone

This protocol is a general guideline based on established CBS reduction procedures.[6][7]

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • (R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%)

  • Borane solution (e.g., BH₃·THF or BH₃·SMe₂, 1.0-1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst (5-10 mol%) and dissolve it in anhydrous THF.

  • Addition of Borane: Cool the solution to 0 °C and slowly add the borane solution. Stir the mixture for 10-15 minutes at this temperature.

  • Addition of Ketone: Add a solution of 1,1,1-trichloroacetone (1.0 eq) in anhydrous THF dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: The crude chiral alcohol can be purified by column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

The Favorskii Rearrangement: Ring Contraction and Carboxylic Acid Synthesis

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives.[8] For cyclic α-halo ketones, this reaction results in a ring contraction. In the case of acyclic α-halo ketones like 1,1,1-trichloroacetone, the reaction can be used to synthesize carboxylic acids.

Mechanistic Pathway

The generally accepted mechanism involves the formation of a cyclopropanone intermediate. A base abstracts an α-proton to form an enolate, which then undergoes intramolecular nucleophilic attack to displace a halide ion, forming the cyclopropanone. The highly strained cyclopropanone is then attacked by a nucleophile (e.g., hydroxide), leading to the ring-opening and formation of a carbanion, which is subsequently protonated to give the carboxylic acid product.

Favorskii_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TCA 1,1,1-Trichloroacetone Enolate Enolate TCA->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 CarboxylicAcid Carboxylic Acid Derivative Cyclopropanone->CarboxylicAcid Nucleophilic Attack & Ring Opening

Caption: Favorskii Rearrangement Mechanism.

General Experimental Protocol for the Favorskii Rearrangement of 1,1,1-Trichloroacetone

This protocol provides a general procedure for the Favorskii rearrangement of an α-halo ketone.

Materials:

  • 1,1,1-Trichloroacetone (1.0 eq)

  • Sodium hydroxide (or other strong base, e.g., sodium methoxide) (2.2 eq)

  • Methanol or a mixture of ether and methanol

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Preparation of Base: Prepare a solution of sodium methoxide by dissolving sodium metal (2.2 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Reaction Setup: To this solution, add a solution of 1,1,1-trichloroacetone (1.0 eq) in anhydrous diethyl ether via cannula.

  • Reaction: Allow the resulting slurry to warm to room temperature and then heat to reflux (around 55 °C) for approximately 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired carboxylic acid derivative.

Conclusion

1,1,1-Trichloroacetone is a versatile and valuable building block in organic synthesis. Its unique trifunctional nature allows for its application in a variety of powerful synthetic transformations, including the construction of important heterocyclic systems like thiazoles, the asymmetric synthesis of chiral alcohols, and rearrangement reactions to form carboxylic acid derivatives. The protocols provided in this application note serve as a practical guide for researchers to harness the synthetic potential of this readily available reagent. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, chemists can effectively utilize 1,1,1-trichloroacetone to access a diverse range of complex and valuable molecules for applications in drug discovery and materials science.

References

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • Byers, J. R.; Dickey, J. B. 2-amino-4-methylthiazole. Org. Synth.1943, 23, 6.
  • Corey, E. J.; Link, J. O.; Shao, Y. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Lett.1992, 33, 3435-3438.
  • Organic Chemistry Portal. Synthesis of trichloromethyl carbinols. Available from: [Link]

  • Royal Society of Chemistry. Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chem. Commun.2023, 59, 4872-4890.
  • Guduguntla, S.
  • Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis. Available from: [Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. J. Am. Chem. Soc.1987, 109, 5551–5553.
  • ResearchGate. Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Available from: [Link]

  • Semantic Scholar. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Available from: [Link]

  • SpectraBase. 2-amino-4-(chloromethyl)thiazole, monohydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • Google Patents. Process of producing 2-aminothiazole.
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available from: [Link]

  • Semantic Scholar. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available from: [Link]

  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available from: [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

  • Krywult, B. M.; Sheehan, C. S. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules2004, 9, 529-543.
  • Wikipedia. 1,1,1-Trichloroacetone. Available from: [Link]

  • PubMed. Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Available from: [Link]

  • Scribd. Favorskii Rearrangement. Available from: [Link]

  • Taylor & Francis. Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Available from: [Link]

  • Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • YouTube. Favorskii Rearrangement. Available from: [Link]

  • PubMed. Enantioselective Synthesis of Planar-Chiral Sulfur-Containing Cyclophanes by Chiral Sulfide Catalyzed Electrophilic Sulfenylation of Arenes. Available from: [Link]

  • PubMed. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-diols. Available from: [Link]

  • PubMed Central. Synthesis of Chiral Helictriptycene[3]arenes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups. Available from: [Link]

  • PubChem. 1,1,1-Trichloropropanone. Available from: [Link]

  • MIT-IVY. High-purity level of 1,1,3-trichloroacetone preparation. Available from: [Link]

Sources

Application

Experimental protocol for the synthesis of substituted furans using 1,1,1-Trichloroacetone

Application Note & Experimental Protocol Topic: A Robust Protocol for the Synthesis of Substituted Furans via Condensation of 1,1,1-Trichloroacetone with Active Methylene Compounds Audience: Researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

Topic: A Robust Protocol for the Synthesis of Substituted Furans via Condensation of 1,1,1-Trichloroacetone with Active Methylene Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Substituted furans represent a privileged scaffold in medicinal chemistry, natural product synthesis, and materials science. Their unique electronic properties and ability to engage in various biological interactions make them critical components in numerous pharmaceuticals and agrochemicals.[1][2] Classical methods for furan synthesis, such as the Paal-Knorr and Feist-Benary syntheses, provide reliable access to these heterocycles.[3][4] The Feist-Benary synthesis, in particular, offers a versatile route through the condensation of an α-haloketone with the enolate of a β-dicarbonyl compound.[1]

This application note details a specialized protocol leveraging the unique reactivity of 1,1,1-trichloroacetone, an α,α,α-trihaloketone, as a robust building block for the synthesis of furans bearing a synthetically versatile trichloromethyl group at the 4-position. The trichloromethyl moiety serves as a valuable functional handle for further chemical transformations and can significantly modulate the physicochemical properties of the resulting molecule. This protocol is presented as an adaptable framework based on the principles of the Feist-Benary condensation, designed for researchers seeking to generate novel, highly functionalized furan derivatives.

Reaction Principle and Plausible Mechanism

The core of this synthesis is the base-catalyzed condensation between 1,1,1-trichloroacetone and an active methylene compound (e.g., a β-ketoester or β-diketone). The choice of base is critical; a mild, non-nucleophilic base such as pyridine or triethylamine is often preferred to facilitate enolate formation without promoting self-condensation or unwanted side reactions with the highly electrophilic ketone.

The proposed mechanism proceeds through several key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from the active methylene compound to generate a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 1,1,1-trichloroacetone, forming an alkoxide intermediate.

  • Intramolecular Cyclization (5-exo-tet): The newly formed alkoxide attacks one of the carbonyl groups of the original active methylene moiety, leading to a five-membered cyclic intermediate.

  • Dehydration & Aromatization: A subsequent dehydration step, often facilitated by heating or the presence of a mild acid catalyst formed in situ, eliminates a molecule of water to yield the stable, aromatic furan ring.

This sequence results in the formation of a 2,3,5-trisubstituted-4-(trichloromethyl)furan, a structure not readily accessible through other synthetic routes.

Reaction_Mechanism Plausible Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Active Methylene Cpd (e.g., Ethyl Acetoacetate) Enolate Enolate Anion R1->Enolate + Base - H-Base⁺ TCA 1,1,1-Trichloroacetone Base Base (e.g., Pyridine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + 1,1,1-Trichloroacetone (Nucleophilic Attack) Cyclic Cyclic Hemiacetal Alkoxide->Cyclic Intramolecular Cyclization Furan Substituted Furan Cyclic->Furan - H₂O (Dehydration)

Caption: Plausible reaction mechanism for furan synthesis.

Critical Safety and Handling Precautions

1,1,1-Trichloroacetone is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[5][6]

  • Hazard Profile: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[6] When heated to decomposition, it emits toxic fumes of hydrogen chloride.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][8]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile, neoprene) inspected prior to use. Wear flame-resistant, impervious clothing to prevent skin exposure.[5][9]

    • Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the formation of aerosols. Use non-sparking tools and keep away from ignition sources as it has a flash point of 32 °C.[9]

  • Storage: Store locked up in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and store in a refrigerator/flammables cabinet. Incompatible with strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 1,1,1-trichloroacetone with ethyl acetoacetate as a representative active methylene compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,1,1-Trichloroacetone≥98%e.g., Sigma-AldrichStore under inert gas, refrigerated.
Ethyl acetoacetateReagent Gradee.g., Alfa Aesar
PyridineAnhydrous, ≥99.8%e.g., Acros OrganicsCan be substituted with triethylamine.
TolueneAnhydrous, ≥99.8%e.g., Fisher ScientificReaction solvent.
Diethyl etherAnhydrouse.g., VWRFor extraction.
Hydrochloric Acid (HCl)1 M aqueous solutionFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFor workup.
BrineSaturated NaCl solutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshFor column chromatography.
Equipment
EquipmentPurpose
Round-bottom flask (100 mL)Reaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor reaction mixing
Heating mantle with temperature controlTo maintain reaction temperature
Separatory funnel (250 mL)For liquid-liquid extraction
Rotary evaporatorTo remove solvent under reduced pressure
Glass chromatography columnFor product purification
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous toluene (40 mL) under a nitrogen atmosphere.

  • Addition of Reagents: Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv.) to the toluene. Follow this with the addition of 1,1,1-trichloroacetone (1.78 g, 11.0 mmol, 1.1 equiv.).

  • Initiation of Reaction: Add anhydrous pyridine (1.19 g, 1.2 mL, 15.0 mmol, 1.5 equiv.) dropwise to the stirred solution at room temperature. The addition of the base is the key initiation step, as it catalyzes the formation of the enolate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1 v/v). The consumption of starting materials and the appearance of a new, lower Rf spot indicates product formation.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel and dilute with diethyl ether (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL). The acid wash is crucial for removing the basic catalyst, which can interfere with purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure furan product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow Experimental Workflow start Start setup 1. Reaction Setup (Flask, Toluene, N₂ atm) start->setup add_reagents 2. Add Reagents (Ethyl Acetoacetate, 1,1,1-Trichloroacetone) setup->add_reagents add_base 3. Add Pyridine (Base) (Initiates Reaction) add_reagents->add_base reflux 4. Heat to Reflux (4-6 hours, Monitor by TLC) add_base->reflux workup 5. Aqueous Workup (Cool, Extract, Wash) reflux->workup dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purification (Silica Gel Chromatography) dry->purify analyze 8. Characterization (NMR, MS, IR) purify->analyze end End (Pure Product) analyze->end

Caption: Step-by-step experimental workflow diagram.

Expected Results and Substrate Scope

Following this protocol, the expected product is ethyl 2-methyl-4-(trichloromethyl)furan-3-carboxylate. The reaction is amenable to various active methylene compounds, allowing for the synthesis of a library of substituted furans.

Active Methylene CompoundExpected ProductHypothetical Yield
Ethyl acetoacetate-CH₃-CO₂EtEthyl 2-methyl-4-(trichloromethyl)furan-3-carboxylate65-75%
Acetylacetone-CH₃-COCH₃3-acetyl-2-methyl-4-(trichloromethyl)furan60-70%
Diethyl malonate-OEt-CO₂EtDiethyl 2-hydroxy-4-(trichloromethyl)furan-3,5-dicarboxylate*40-50%
Benzoylacetone-CH₃-COPh3-benzoyl-2-methyl-4-(trichloromethyl)furan55-65%

*Note: The product from diethyl malonate may exist in its tautomeric keto form.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of novel 4-(trichloromethyl)-substituted furans using 1,1,1-trichloroacetone. The procedure is based on established condensation principles, emphasizes critical safety precautions, and offers a clear, step-by-step workflow suitable for implementation in a standard organic chemistry laboratory. The versatility of the trichloromethyl group in the final product opens avenues for further synthetic diversification, making this protocol a valuable tool for researchers in drug discovery and materials science.

References

  • Furan synthesis. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Royal Society of Chemistry. (URL: [Link])

  • A facile metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. National Institutes of Health (PMC). (URL: [Link])

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. National Institutes of Health (PMC). (URL: [Link])

  • Thiophene and Furan Synthesis Methods. Scribd. (URL: [Link])

  • Synthesis of Furan and Thiophene. SlideShare. (URL: [Link])

  • 1,1,1-Trichloroacetone. Wikipedia. (URL: [Link])

  • Active Methylene Compounds and Named Reactions-1. Scribd. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Byproduct formation in the synthesis of 1,1,1-Trichloroacetone

Technical Support Center: Synthesis of 1,1,1-Trichloroacetone A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the comprehensive technical support guide for the synthesis of 1,1,1-trichl...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,1,1-Trichloroacetone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the synthesis of 1,1,1-trichloroacetone. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to navigate the complexities of this synthesis and minimize the formation of unwanted byproducts. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to enhance the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,1,1-trichloroacetone. Each problem is followed by an analysis of potential causes and actionable solutions.

Question 1: My yield of 1,1,1-trichloroacetone is significantly lower than expected, and the crude product is a complex mixture. What are the likely causes?

Answer:

Low yields and complex product mixtures in the synthesis of 1,1,1-trichloroacetone typically stem from a lack of control over the reaction conditions, leading to multiple side reactions. The primary synthesis route, the chlorination of acetone, is a stepwise process that can be difficult to halt at the desired trisubstituted stage.[1][2]

Potential Causes and Solutions:

  • Over-chlorination: The α-protons of chloroacetone and dichloroacetone are more acidic than those of acetone, making them more susceptible to deprotonation and subsequent chlorination.[3] This can lead to the formation of tetrachloro- and pentachloroacetone.

    • Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to the trichlorinated product, but a large excess will promote over-chlorination. Stepwise addition of the chlorinating agent with careful monitoring by GC-MS or NMR is recommended.

  • Incomplete Reaction: Insufficient chlorinating agent or reaction time will result in a mixture containing residual starting material and mono- and di-chloroacetone intermediates.

    • Solution: Monitor the reaction progress closely. If the reaction stalls, a small additional charge of the chlorinating agent can be introduced. Ensure adequate mixing to maintain homogeneity.

  • Haloform Reaction Pathway: In the presence of a base (often used in the haloform reaction approach), the intermediate 1,1,1-trichloroacetone can be cleaved by hydroxide to yield chloroform and acetate.[4][5]

    • Solution: If using a base-catalyzed method, precise control of the base stoichiometry and temperature is crucial. The reaction should be quenched as soon as the formation of 1,1,1-trichloroacetone is complete to prevent its subsequent cleavage.

  • Acetone Condensation: The generation of HCl during chlorination can catalyze the self-condensation of acetone, leading to byproducts such as mesityl oxide.[6][7]

    • Solution: Maintain a low reaction temperature to disfavor the condensation reaction. In some protocols, a non-basic acid scavenger may be employed, though this can complicate the reaction mixture.

Question 2: My GC-MS analysis shows a significant peak with a similar mass spectrum to my product, but at a different retention time. Could this be an isomer?

Answer:

Yes, it is highly probable that you are observing an isomeric byproduct. The most common isomer formed during the synthesis of 1,1,1-trichloroacetone is 1,1,3-trichloroacetone .[7][8]

Mechanism of Formation:

The chlorination of acetone can proceed at either the C1 or C3 position. While the formation of 1,1,1-trichloroacetone is often the desired outcome, competitive chlorination at the other methyl group can lead to 1,3-dichloroacetone, which can be further chlorinated to 1,1,3-trichloroacetone.[9] The selectivity can be influenced by the catalyst and reaction conditions.[7][10]

Troubleshooting Steps:

  • Confirm Identity: If possible, obtain a reference standard for 1,1,3-trichloroacetone to confirm its retention time and mass spectrum.

  • Adjust Reaction Conditions: The ratio of 1,1,1- to 1,1,3-trichloroacetone can be influenced by the catalyst system. For instance, some patented processes use iodine as a catalyst to improve selectivity for 1,1,3-trichloroacetone, so avoiding such catalysts would be beneficial if 1,1,1-trichloroacetone is the desired product.[7]

  • Purification: Fractional distillation is a viable method for separating 1,1,1-trichloroacetone (boiling point ~134°C) from 1,1,3-trichloroacetone (boiling point ~179°C).[7][8]

Question 3: After quenching my reaction, I have a significant amount of an acidic byproduct. What is this and how can I avoid it?

Answer:

The most likely acidic byproduct is acetic acid , formed via the haloform reaction pathway.[4][11] This occurs when the 1,1,1-trichloroacetone product is cleaved by a nucleophile, typically hydroxide, which may be present if a basic medium is used or during an aqueous workup with base.

Another possibility, though sometimes less prevalent, is the formation of lactic acid through a Favorskii-type rearrangement of chlorinated acetone intermediates in the presence of hydroxide.[2][12]

Visualizing the Divergent Pathways:

The following diagram illustrates the desired chlorination pathway versus the competing haloform cleavage.

Byproduct_Formation Acetone Acetone Intermediates Monochloroacetone, 1,1-Dichloroacetone Acetone->Intermediates + Cl2 Product 1,1,1-Trichloroacetone Intermediates->Product + Cl2 OverChlorination Tetrachloroacetone, etc. Product->OverChlorination Excess Cl2 Haloform Acetic Acid + Chloroform Product->Haloform + OH- (Base) Purification_Workflow Crude Crude 1,1,1-Trichloroacetone Wash Aqueous Wash (NaHCO3, H2O) Crude->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Forerun Low-Boiling Impurities Distill->Forerun Fraction 1 Product Pure 1,1,1-Trichloroacetone Distill->Product Fraction 2 HighBoil High-Boiling Residue Distill->HighBoil Residue Analyze Purity Analysis (GC-MS, NMR) Product->Analyze

Sources

Optimization

Technical Support Center: Purification of Crude 1,1,1-Trichloroacetone by Fractional Distillation

Welcome to the technical support guide for the purification of 1,1,1-trichloroacetone. This document is designed for researchers, scientists, and professionals in drug development who handle this highly reactive and haza...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1,1-trichloroacetone. This document is designed for researchers, scientists, and professionals in drug development who handle this highly reactive and hazardous compound. Here, we provide not just a protocol, but a comprehensive resource grounded in scientific principles to ensure both the purity of your product and the safety of your experiment.

Understanding 1,1,1-Trichloroacetone and the Necessity for Purification

1,1,1-Trichloroacetone (CAS No. 918-00-3) is a halogenated ketone widely used as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Crude 1,1,1-trichloroacetone, often synthesized via the chlorination of acetone or chloroacetone, typically contains a mixture of isomers and other chlorinated by-products.[3][4] The presence of these impurities can significantly impact the yield and purity of subsequent reactions.

Fractional distillation is the preferred method for purification, leveraging the differences in boiling points between 1,1,1-trichloroacetone and its contaminants to achieve high purity.

Key Physical Properties

A successful distillation relies on understanding the physical properties of the target compound and its likely impurities.

CompoundCAS No.Molecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1,1,1-Trichloroacetone 918-00-3161.411341.475
Chloroacetone78-95-592.521191.15
1,1-Dichloroacetone513-88-2126.971201.29
1,1,3-Trichloroacetone921-03-9161.41179-1811.50
Acetone (reactant)67-64-158.08560.784

Data sourced from[3][5] and other chemical databases.

Detailed Protocol for Fractional Distillation

This protocol outlines the necessary steps for purifying crude 1,1,1-trichloroacetone. It is imperative that this procedure is performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).

Pre-Distillation Checklist & Setup
  • Glassware Inspection: Ensure all glassware is free of cracks and contaminants. Use ground-glass joints to ensure a tight seal.

  • System Assembly: Assemble the fractional distillation apparatus as shown in the diagram below.

    • Use a heating mantle with a stirrer for uniform heating of the distilling flask.

    • The fractionating column (e.g., a Vigreux or packed column) should be insulated with glass wool or aluminum foil to maintain the temperature gradient.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]

    • Ensure a steady flow of cold water through the condenser, with water entering at the bottom and exiting at the top.[7]

  • Safety Check: Confirm that all joints are securely clamped. Ensure the system is not closed to the atmosphere to prevent pressure buildup.

Fractional Distillation Workflow Diagram

G cluster_setup 1. Setup & Charging cluster_distillation 2. Distillation Process cluster_analysis 3. Analysis & Storage A Charge crude 1,1,1-trichloroacetone & boiling chips into distilling flask B Assemble fractional distillation apparatus in a fume hood A->B C Begin heating gently. Establish reflux. B->C D Collect Fore-run: Discard initial distillate below 130°C C->D E Collect Main Fraction: Collect distillate at a stable temperature of ~134°C D->E F Stop distillation when temperature rises sharply or flask is nearly dry E->F G Analyze purity of main fraction via GC or Refractive Index F->G H Store purified product in a tightly sealed, labeled container G->H

Caption: Workflow for the purification of 1,1,1-trichloroacetone.

Step-by-Step Procedure
  • Charging the Flask: Add the crude 1,1,1-trichloroacetone to the round-bottom flask (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently. As the mixture heats, you will observe a ring of condensing vapor rising up the fractionating column.

  • Establishing Equilibrium: Adjust the heating rate to allow a slow, steady distillation rate (approximately 1-2 drops per second). It is crucial to allow the vapor and liquid in the column to reach equilibrium for effective separation.[6]

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain lower-boiling impurities like residual acetone. The temperature will be unstable and below the boiling point of the target compound.

    • Main Fraction: When the temperature at the thermometer stabilizes at the boiling point of 1,1,1-trichloroacetone (~134°C), switch to a new, clean receiving flask.[3][8] Collect this fraction as your purified product.

    • Final Fraction: If the temperature begins to rise significantly above 134°C, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point to avoid contaminating your main fraction.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

  • Purity Analysis: Assess the purity of the collected main fraction using Gas Chromatography (GC) or by measuring its refractive index (n≈1.46).[5][8]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fractional distillation of 1,1,1-trichloroacetone.

Question: The temperature at the still head is fluctuating and not stabilizing.

  • Answer: This issue, known as "bumping," can be caused by uneven heating or insufficient boiling chips. Ensure the heating mantle is set correctly and that fresh boiling chips were added. It can also indicate that the fore-run fraction (a mixture of impurities) is still distilling. Allow the temperature to stabilize before collecting the main fraction.

Question: The distillation rate is too slow, even at high heat.

  • Answer: This often points to poor insulation of the fractionating column or an inefficient heat source. Ensure the column is well-wrapped with glass wool or aluminum foil to minimize heat loss. Verify that your heating mantle is functioning correctly and is appropriately sized for the flask.

Question: The distillate appears cloudy or contains water.

  • Answer: Crude 1,1,1-trichloroacetone may contain residual water from the synthesis.[9] While slightly soluble in water, this can be an issue.[3] Before distillation, consider drying the crude product with an anhydrous drying agent like magnesium sulfate or calcium chloride, followed by filtration.

Question: My yield of purified product is very low.

  • Answer: Several factors can contribute to low yield:

    • Distilling too quickly: A rapid distillation rate does not allow for proper equilibrium in the column, leading to poor separation and loss of product into other fractions.[7]

    • Stopping the distillation prematurely: Ensure you continue collecting the main fraction as long as the temperature remains stable at the boiling point.

    • Leaks in the system: Check all ground-glass joints for a proper seal. Leaks can allow product vapor to escape.[7]

Question: I observe discoloration (darkening) of the liquid in the distilling flask.

  • Answer: 1,1,1-Trichloroacetone can decompose upon prolonged heating, especially if acidic impurities are present.[1] This can lead to the formation of dark, polymeric materials. To mitigate this, consider performing the distillation under reduced pressure to lower the boiling point. If decomposition is severe, a pre-distillation wash with a dilute sodium bicarbonate solution may be necessary to neutralize acidic contaminants.

Frequently Asked Questions (FAQs)

  • What type of fractionating column is best?

    • For general laboratory-scale purification, a Vigreux column is often sufficient. For separating compounds with very close boiling points, a packed column (e.g., with Raschig rings or metal sponges) provides a larger surface area and better separation efficiency.

  • Can I perform a simple distillation instead?

    • If the boiling points of the impurities are significantly different (>40°C) from 1,1,1-trichloroacetone, a simple distillation might suffice.[6] However, since common impurities like 1,1-dichloroacetone have close boiling points, fractional distillation is strongly recommended for achieving high purity.[4]

  • How do I properly dispose of the distillation residues and fore-run?

    • All fractions and residues containing 1,1,1-trichloroacetone must be treated as hazardous waste.[1][5] Dispose of them in a designated chlorinated organic waste container according to your institution's safety protocols.

Critical Safety & Handling Precautions

1,1,1-Trichloroacetone is a hazardous substance that requires careful handling.

  • Toxicity: It is an irritant to the skin, eyes, and respiratory system.[1][10] Inhalation of vapors may cause dizziness and drowsiness.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Tightly fitting safety goggles and a face shield.[10]

    • A flame-resistant lab coat.[10]

  • Ventilation: All work must be conducted in a well-ventilated chemical fume hood.[10]

  • Spill & Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[10]

    • Inhalation: Move the person to fresh air.[10]

    • Seek immediate medical attention in all cases of significant exposure.

References

  • 1,1,1-Trichloroacetone - Wikipedia. [Link]

  • 1,1,1-Trichloroacetone - Solubility of Things. [Link]

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem. [Link]

  • JPS62198637A - Manufacture of 1, 1, 3-trichloroacetone - Google P
  • EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google P
  • What are some common mistakes when doing fractional distillation? - Reddit. [Link]

  • Method for preparing 1,1,3-trichloroacetone through high-selectivity chlorin
  • Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030) - Human Metabolome Database. [Link]

  • Lab 5: Fractional Distillation - YouTube. [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Chlorination of Acetone to 1,1,1-Trichloroacetone

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1,1,1-trichloroacetone. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,1,1-trichloroacetone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in authoritative science.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination of acetone. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: Why is my yield of 1,1,1-trichloroacetone significantly lower than expected?

Potential Causes & Recommended Solutions

Potential CauseScientific ExplanationRecommended Solution
Incomplete Reaction The chlorination of acetone is a stepwise process. Insufficient reaction time or a low concentration of the chlorinating agent will halt the reaction at monochloro- or dichloroacetone intermediates.Monitor Reaction Progress: Use analytical methods like Gas Chromatography (GC) or ¹H NMR to track the disappearance of starting material and intermediates.[1] Continue the reaction until the desired product concentration is maximized. Ensure Sufficient Chlorinating Agent: Maintain an adequate supply of chlorine gas or your chosen chlorinating agent throughout the reaction. A molar excess of chlorine is often required to drive the reaction to completion.
Side Reactions & Byproduct Formation The reaction can produce numerous byproducts, including isomeric 1,1,3-trichloroacetone, various tetrachloroacetones, and condensation products like mesityl oxide.[2][3] Base-catalyzed conditions, in particular, can also lead to the haloform reaction, cleaving the trichloroacetone product to form chloroform and acetate.[4][5]Control Reaction Temperature: Lower temperatures can help minimize side reactions. For instance, some protocols start at a lower temperature (e.g., 15-20°C) and gradually increase it.[6] Optimize Catalyst and pH: Acid-catalyzed chlorination tends to favor the formation of monohalogenated products, while base-catalyzed conditions promote the exhaustive α-halogenation required for 1,1,1-trichloroacetone.[4] However, strong bases can promote cleavage. Consider using a milder base or a phase-transfer catalyst to improve selectivity.
Product Loss During Workup 1,1,1-Trichloroacetone has moderate solubility in water.[7] Aggressive or repeated aqueous washes during the workup phase can lead to significant product loss.Minimize Aqueous Contact: Use a single, careful wash with brine (saturated NaCl solution) to break up any emulsions and reduce the solubility of the organic product in the aqueous layer. Back-Extraction: After separation, re-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
Question 2: My final product is a mixture of several chlorinated acetones. How can I improve selectivity for 1,1,1-trichloroacetone?

Potential Causes & Recommended Solutions

Potential CauseScientific ExplanationRecommended Solution
Uncontrolled Reaction Conditions The relative rates of the sequential chlorination steps are highly dependent on temperature and catalyst. Over-chlorination leads to tetra- and pentachloroacetones, while under-chlorination leaves di- and monochloro- species.[3]Staged Temperature Profile: Implement a two-step temperature process. A lower initial temperature can be used to form di- and trichloroacetones, followed by a higher temperature to drive the reaction towards the more highly chlorinated products if necessary, though for 1,1,1-trichloroacetone, careful control is key.[2][8] Controlled Reagent Addition: Add the chlorinating agent slowly and steadily to maintain a consistent concentration and avoid localized "hot spots" that can accelerate side reactions.
Incorrect Catalyst Choice Different catalysts favor different pathways. While base catalysis is necessary for exhaustive chlorination at the alpha-carbon, the choice of base is critical.[4][9] Some catalysts may promote chlorination at the other methyl group, leading to 1,1,3-trichloroacetone.[10]Use of Specific Catalysts: Tertiary amines like pyridine or picoline have been shown to be effective catalysts for this transformation.[2] The catalyst concentration should be optimized, typically between 0.05% and 5.0% by weight of the acetone.[2]
Isomer Formation Chlorination can occur on the second methyl group, yielding 1,1,3-trichloroacetone as a significant byproduct.[10][11] Separating these isomers can be difficult due to similar boiling points.Catalyst Screening: Experiment with different catalysts that may offer better regioselectivity. Some literature suggests that specific amine catalysts can improve the yield of the desired isomer.[10] Purification Strategy: If isomer formation is unavoidable, employ high-efficiency fractional distillation or preparative chromatography for purification. Alternatively, some methods describe selective crystallization to isolate the desired product.[10]
Question 3: The reaction mixture turned dark brown or black. What happened?

Potential Causes & Recommended Solutions

Potential CauseScientific ExplanationRecommended Solution
Polymerization/Condensation Reactions In the presence of acid or base, acetone can undergo self-condensation reactions (aldol condensation) to form products like diacetone alcohol and mesityl oxide.[12] These products can further react and polymerize under reaction conditions, leading to tar and dark coloration. This is sometimes referred to as "black death" in distillation processes of related compounds.[13]Use an Excess of Chlorinating Agent: Maintaining a constant presence of the chlorinating agent helps ensure that the enolate of acetone is quickly trapped by chlorine rather than reacting with another acetone molecule. Maintain Low Temperatures: Especially at the beginning of the reaction, keeping the temperature low minimizes the rate of the competing condensation reaction.
Reaction with Hydrogen Chloride (HCl) Byproduct The chlorination reaction produces HCl gas as a byproduct. HCl can react with acetone to form undesirable condensed products.[2]Efficient HCl Removal: Ensure the reaction setup is equipped with an efficient condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to safely remove the HCl as it is formed. This prevents its accumulation in the reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the chlorination of acetone?

The chlorination of acetone proceeds via an enol or enolate intermediate. The mechanism depends on the pH of the solution:

  • Base-Catalyzed: A base removes a proton from the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic chlorine source (like Cl₂). This process repeats, and because the resulting α-chloro ketone is more acidic than the starting ketone, subsequent deprotonations and chlorinations occur rapidly and preferentially at the same carbon until the tri-chlorinated product is formed.[4] This is the preferred pathway for synthesizing 1,1,1-trichloroacetone.

  • Acid-Catalyzed: An acid protonates the carbonyl oxygen, making the α-carbon more susceptible to deprotonation to form an enol. The enol then attacks the chlorine source. However, the electron-withdrawing effect of the newly added chlorine atom deactivates the molecule towards further enolization, making this pathway less efficient for producing polychlorinated species.[4]

Q2: What are the recommended starting conditions for a lab-scale synthesis?

A common approach involves starting with monochloroacetone, which is then further chlorinated. A published patent describes a procedure where monochloroacetone is mixed with potassium hydroxide in water.[6] Chlorine gas is then bubbled through the stirred solution while maintaining the temperature between 15-20°C.[6] The reaction progress should be monitored until the system becomes clear, indicating the consumption of the organic starting material.[6]

Q3: How can I effectively monitor the reaction's progress?

Regular sampling and analysis are crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. It allows for the separation and identification of acetone, monochloro-, dichloro-, and trichloroacetone isomers, as well as other byproducts.[1][10] You can quantify the relative percentages to determine the optimal time to stop the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to track the disappearance of the acetone methyl signal and the appearance of new signals corresponding to the chlorinated products.

Q4: What are the critical safety precautions for this reaction?
  • Chlorine Gas: Chlorine is highly toxic and corrosive. The reaction must be conducted in a well-ventilated fume hood. A neutralization trap (scrubber) containing a sodium hydroxide or sodium thiosulfate solution must be used to neutralize any unreacted chlorine gas exiting the apparatus.

  • Chlorinated Acetones: The products, including 1,1,1-trichloroacetone, are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

  • Exothermic Reaction: The chlorination reaction can be exothermic. The reaction vessel should be placed in a cooling bath (e.g., ice-water) to effectively manage the temperature and prevent a runaway reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise chlorination of acetone to 1,1,1-trichloroacetone, highlighting the main reaction pathway and a key isomeric byproduct.

Chlorination_Pathway Acetone Acetone Monochloro Monochloroacetone Acetone->Monochloro + Cl₂ Dichloro_11 1,1-Dichloroacetone Monochloro->Dichloro_11 + Cl₂ Trichloro_111 1,1,1-Trichloroacetone (Desired Product) Dichloro_11->Trichloro_111 + Cl₂ Trichloro_113 1,1,3-Trichloroacetone (Isomeric Byproduct) Dichloro_11->Trichloro_113 + Cl₂ (side reaction)

Caption: Reaction pathway for the synthesis of 1,1,1-trichloroacetone.

References
  • Biosynth. (n.d.). 1,1,1-Trichloroacetone.
  • Guthrie, J. P., & Cossar, J. (2011). The chlorination of acetone: A complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Available from: [Link]

  • Tullock, C. W. (1966). U.S. Patent No. 3,265,740. U.S. Patent and Trademark Office.
  • Guthrie, J. P., & Cossar, J. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry, 64(6), 1250-1266. Available from: [Link]

  • Roy, S. C., & Guin, C. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(9), 34-38. Available from: [Link]

  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from Wikipedia. Available from: [Link]

  • Chen, M. S., & White, M. C. (2010). Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC, 3(2), 193-196. Available from: [Link]

  • Antonov, A. A., et al. (2004). Russian Patent No. RU2225858C2. Google Patents.
  • ResearchGate. (n.d.). The chlorination of acetone: a complete kinetic analysis. Retrieved from ResearchGate. Available from: [Link]

  • American Chemical Society. (2022). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society. Available from: [Link]

  • Quora. (n.d.). What happens when acetone reacts with chloroform?. Retrieved from Quora. Available from: [Link]

  • Canadian Science Publishing. (1986). The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry. Available from: [Link]

  • Scribd. (n.d.). Guthrie Cossar 2011 The Chlorination of Acetone A Complete Kinetic Analysis.
  • Solubility of Things. (n.d.). 1,1,1-Trichloroacetone.
  • Sciencemadness Discussion Board. (2021). Simple preparation of chloroacetone - an essay.
  • Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method. Retrieved from Google Patents.
  • Patsnap. (n.d.). Method for preparing 1,1,3-trichloroacetone.
  • MIT-IVY. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation.
  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trichloropropanone. PubChem. Available from: [Link]

  • Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone. Retrieved from Google Patents.
  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030).
  • Google Patents. (n.d.). CN105461529A - Preparing method for 1,1,3-trichloroacetone. Retrieved from Google Patents.

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 1,1,1-Trichloroacetone

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1,1,1-trichloroacetone, with a specific focus on catalyst selection to enhance reaction selectivity. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic protocols.

Introduction to the Synthetic Challenge

The synthesis of 1,1,1-trichloroacetone via the chlorination of acetone is a well-established reaction. However, achieving high selectivity for the desired 1,1,1-isomer over its common byproduct, 1,1,3-trichloroacetone, remains a significant challenge.[1][2] The reaction proceeds through a series of chlorination steps, and controlling the regioselectivity of chlorine addition is paramount.[3][4][5][6][7] Catalyst selection and precise control of reaction parameters are the key determinants of success.

This guide is structured to address the practical issues you may encounter in the laboratory. We will delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and process optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1,1,1-trichloroacetone. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Question 1: My reaction yields are consistently low, and I'm observing a significant amount of unreacted chloroacetone. What are the likely causes and how can I improve conversion?

Answer:

Low conversion with significant starting material remaining often points to issues with catalyst activity, reaction conditions, or reagent stoichiometry. Let's break down the potential causes and solutions:

  • Insufficient Catalyst Loading or Activity: The catalyst, whether a base or a phase-transfer catalyst, plays a crucial role in the deprotonation of the α-carbon, which is the rate-determining step for chlorination.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure your catalyst is pure and has not degraded. For amine-based catalysts like triethylamine, ensure it is not wet, as water can affect its basicity.

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress. Be cautious, as excessive catalyst can sometimes lead to side reactions.

      • Consider a Different Catalyst: If increasing the loading of your current catalyst is ineffective, consider switching to a more potent one. For instance, if you are using a weak base, a stronger, non-nucleophilic base might be more effective.

  • Suboptimal Reaction Temperature: The chlorination of acetone is an exothermic reaction. Temperature control is critical for both safety and selectivity.

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Ensure you are accurately monitoring the internal reaction temperature, not just the bath temperature.

      • Optimize Temperature Profile: While lower temperatures can sometimes slow down the reaction, they often favor selectivity. Experiment with a temperature range, for example, between 15-30°C, to find the optimal balance between reaction rate and selectivity.[8] A patent suggests a temperature range of 10-90°C, but a narrower, more controlled range is often preferable.[9]

  • Inefficient Chlorine Gas Dispersion: Poor mass transfer of chlorine gas into the reaction mixture can significantly limit the reaction rate.

    • Troubleshooting Steps:

      • Improve Agitation: Increase the stirring speed to create a larger gas-liquid interfacial area. A vortex should be visible.

      • Use a Gas Dispersion Tube: Employ a fritted glass gas dispersion tube to introduce the chlorine gas as fine bubbles, maximizing its contact with the liquid phase.

  • Incorrect Stoichiometry: An insufficient amount of chlorinating agent will naturally lead to incomplete conversion.

    • Troubleshooting Steps:

      • Verify Chlorine Flow Rate: Calibrate your gas flowmeter to ensure accurate delivery of chlorine gas.

      • Use a Slight Excess of Chlorine: While a large excess should be avoided to minimize over-chlorination, a slight excess (e.g., 1.05-1.1 equivalents per hydrogen to be substituted) can help drive the reaction to completion.

Question 2: My primary issue is poor selectivity. I'm isolating a mixture of 1,1,1- and 1,1,3-trichloroacetone. How can I favor the formation of the 1,1,1-isomer?

Answer:

Poor selectivity is the most common challenge in this synthesis. The formation of 1,1,3-trichloroacetone arises from the competing chlorination at the other methyl group of acetone or chloroacetone. Here’s how to address this:

  • Catalyst Choice is Paramount: The nature of the catalyst significantly influences the regioselectivity of the chlorination.

    • Base Catalysis (e.g., Triethylamine, Diethylamine): Amine bases are commonly used to promote the chlorination of acetone.[9][10][11] They function by deprotonating the α-carbon to form an enolate, which then attacks the chlorine. The selectivity can be influenced by the steric bulk of the base and the reaction conditions.

      • Experimental Protocol:

        • In a well-ventilated fume hood, charge a jacketed reactor with acetone and the chosen amine catalyst (e.g., 1-5 mol% triethylamine).

        • Cool the mixture to the desired temperature (e.g., 20-25°C).

        • Introduce chlorine gas at a controlled rate while maintaining vigorous stirring.

        • Monitor the reaction progress by GC analysis of aliquots.

    • Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as quaternary ammonium salts, can be highly effective in improving selectivity.[12][13] They facilitate the transfer of the enolate from the aqueous/solid phase to the organic phase where the reaction with chlorine occurs. This controlled environment can enhance selectivity.

      • Experimental Protocol:

        • Set up a two-phase system with an aqueous solution of a base (e.g., potassium hydroxide) and an organic phase containing acetone and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

        • Introduce chlorine gas into the vigorously stirred biphasic mixture.

        • The PTC transports the hydroxide to the organic phase to generate the enolate in a controlled manner.

  • Solvent Effects: The choice of solvent can influence the reaction pathway.

    • Troubleshooting Steps:

      • Aprotic Solvents: Consider using aprotic solvents that do not participate in the reaction but can help to control the temperature and solubilize the reactants.

      • Solvent Screening: If feasible, perform a small-scale screen of different solvents (e.g., dichloromethane, 1,2-dichloroethane) to identify one that improves the desired isomer ratio.

  • Reaction Temperature Control: As mentioned earlier, lower temperatures generally favor higher selectivity. The activation energy for the formation of the thermodynamically more stable 1,1,1-isomer is often lower.

Question 3: I'm observing the formation of tetrachlorinated and other over-chlorinated byproducts. What's causing this and how can I prevent it?

Answer:

Over-chlorination is a common issue, especially when aiming for high conversion. It occurs when the desired trichloroacetone reacts further with chlorine.

  • Excessive Chlorine: The most straightforward cause is the use of too much chlorinating agent.

    • Troubleshooting Steps:

      • Precise Stoichiometry: Carefully calculate and control the amount of chlorine gas introduced. A total of 3 equivalents of chlorine per equivalent of acetone is theoretically required.

      • Real-time Monitoring: Monitor the reaction progress by GC. Stop the chlorine addition once the desired level of conversion of dichloroacetone to trichloroacetone is achieved, even if some starting material remains. It is often easier to separate the product from the starting material than from over-chlorinated byproducts.

  • "Hot Spots" in the Reactor: Localized areas of high temperature can accelerate the rate of over-chlorination.

    • Troubleshooting Steps:

      • Efficient Heat Transfer: Ensure your reactor has adequate cooling capacity and that the stirring is sufficient to maintain a uniform temperature throughout the reaction mixture.

      • Controlled Chlorine Addition: Introduce the chlorine gas at a slow, steady rate to avoid a rapid exotherm.

Question 4: My catalyst seems to deactivate over the course of the reaction. What could be the cause and how can I mitigate this?

Answer:

Catalyst deactivation can lead to a stalled reaction. The primary cause is often the reaction of the catalyst with the generated HCl or with the chlorinating agent itself.

  • Reaction with HCl (for base catalysts): Amine catalysts will be protonated by the HCl byproduct of the chlorination reaction, forming an inactive ammonium salt.

    • Troubleshooting Steps:

      • Use of a Stoichiometric Base: In some protocols, a stoichiometric amount of a less expensive base (e.g., potassium hydroxide) is used to neutralize the HCl as it is formed, thus preserving the catalytic amount of the more selective amine base.[8]

      • Continuous or Staged Catalyst Addition: In a continuous process, fresh catalyst can be added. In a batch process, a second charge of catalyst can be added if the reaction stalls.

  • Reaction with Chlorine: Some catalysts can be degraded by the strong oxidizing nature of chlorine.

    • Troubleshooting Steps:

      • Select a Robust Catalyst: Choose a catalyst that is known to be stable under the reaction conditions.

      • Protecting the Catalyst: In some advanced applications, encapsulated or supported catalysts are used to improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acetone chlorination?

A1: The chlorination of acetone proceeds via an enol or enolate intermediate.[4][6]

  • Acid-catalyzed: The carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form an enol. The enol then attacks a chlorine molecule.

  • Base-catalyzed: A base removes a proton from the α-carbon to form an enolate anion. The enolate, a strong nucleophile, then attacks a chlorine molecule. Base-catalyzed reactions are generally faster.

Q2: Which class of catalyst is generally better for selectivity towards 1,1,1-trichloroacetone: amine bases or phase-transfer catalysts?

A2: Both can be effective, but phase-transfer catalysts often offer superior control and selectivity. By controlling the generation and transfer of the enolate to the organic phase, PTC can minimize side reactions that occur in the bulk aqueous phase. However, the optimal choice will depend on the specific reaction conditions and economic considerations.

Q3: Can iodine be used as a catalyst?

A3: Yes, iodine or iodine-containing compounds can be used as catalysts, particularly for improving selectivity towards 1,1,3-trichloroacetone.[2] However, for the synthesis of 1,1,1-trichloroacetone, amine bases or PTCs are more commonly employed.

Q4: How important is the purity of the starting acetone?

A4: The purity of the starting acetone is crucial. The presence of water can interfere with some catalysts, and other organic impurities can lead to the formation of undesired chlorinated byproducts, complicating the purification process. Using a dry, high-purity grade of acetone is highly recommended.

Q5: What are the recommended post-reaction work-up and purification procedures?

A5: After the reaction is complete, the typical work-up involves:

  • Quenching: Neutralizing any remaining chlorine and acid. This can be done by washing with a solution of sodium bisulfite followed by a sodium bicarbonate solution.

  • Phase Separation: Separating the organic layer from the aqueous layer.

  • Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Purification: The crude product is typically purified by fractional distillation to separate 1,1,1-trichloroacetone from byproducts and any remaining starting materials.[2] Recrystallization techniques have also been reported for purification.[14][15]

Data Presentation and Visualization

Table 1: Comparison of Catalytic Systems for Acetone Chlorination

Catalyst TypeExample CatalystTypical LoadingAdvantagesDisadvantages
Amine Base Triethylamine1-5 mol%Readily available, effective for promoting the reaction.Can be protonated by HCl, may require a stoichiometric base for neutralization. Selectivity can be moderate.
Phase-Transfer Tetrabutylammonium Bromide1-3 mol%Can offer high selectivity, controlled reaction environment.May be more expensive, requires a biphasic system.
Iodine-based IodineCatalyticEffective for directing chlorination.More commonly used for the synthesis of the 1,1,3-isomer.

Diagram 1: General Workflow for Troubleshooting Poor Selectivity

G start Poor Selectivity Observed (Mixture of 1,1,1- and 1,1,3-isomers) catalyst Evaluate Catalyst System start->catalyst temp Optimize Reaction Temperature start->temp solvent Screen Solvents start->solvent ptc Implement Phase-Transfer Catalyst catalyst->ptc If applicable amine Optimize Amine Base and Loading catalyst->amine lower_temp Lower Reaction Temperature (e.g., 15-25°C) temp->lower_temp aprotic Test Aprotic Solvents solvent->aprotic outcome Improved Selectivity ptc->outcome amine->outcome lower_temp->outcome aprotic->outcome

Caption: A decision tree for troubleshooting poor selectivity.

Diagram 2: Base-Catalyzed Chlorination Mechanism

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack acetone Acetone enolate Enolate acetone->enolate -H+ base Base (B:) base->enolate enolate2 Enolate bh BH+ cl2 Cl-Cl chloroacetone Monochloroacetone cl2->chloroacetone cl_minus Cl- chloroacetone->cl_minus enolate2->chloroacetone

Caption: The two-step mechanism of base-catalyzed chlorination.

References

  • 1,1,1-Trichloroacetone - Wikipedia. [Link]

  • The chlorination of acetone: a complete kinetic analysis - Scilit. [Link]

  • (PDF) The chlorination of acetone: A complete kinetic analysis - ResearchGate. [Link]

  • The chlorination of acetone: a complete kinetic analysis - Canadian Science Publishing. [Link]

  • The chlorination of acetone: a complete kinetic analysis - ResearchGate. [Link]

  • The chlorination of acetone: a complete kinetic analysis - Canadian Science Publishing. [Link]

  • EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google P
  • CN1047853A - 1,1,3-trichloroacetone preparation method - Google P
  • CN105461529A - Preparing method for 1,1,3-trichloroacetone - Google P
  • A kind of method for preparing 1,1,3-trichloroacetone by chlorination of acetone - Eureka. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. [Link]

  • News - Method for the purification of 1,1, 3-trichloroacetone - MIT-IVY. [Link]

  • News - High-purity level of 1,1,3-trichloroacetone preparation - MIT-IVY. [Link]

  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • Method for preparing 1,1,3-trichloroacetone through high-selectivity chlorin

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Reactions Involving 1,1,1-Trichloroacetone

Welcome to the technical support center for optimizing reactions involving 1,1,1-trichloroacetone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues lea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1,1,1-trichloroacetone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their experiments. By understanding the inherent reactivity and potential side reactions of this versatile reagent, you can significantly improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 1,1,1-trichloroacetone that influence its reactivity?

1,1,1-Trichloroacetone (TCA), a colorless liquid with a pungent odor, is a highly reactive ketone due to the strong electron-withdrawing effect of the trichloromethyl group.[1][2] This effect makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, the trichloromethyl group is also a good leaving group, which can lead to haloform-type reactions under basic conditions.[3]

Q2: What are the most common reactions where 1,1,1-trichloroacetone is used?

1,1,1-Trichloroacetone is a valuable building block in organic synthesis, particularly for creating molecules with a trifluoromethyl group. It's commonly used in:

  • Nucleophilic additions: Reacting with various nucleophiles to form tertiary alcohols.

  • Haloform reaction: A classic reaction where the trichloromethyl group is cleaved by a base to form chloroform.[3][4][5][6]

  • Synthesis of heterocycles: Acting as a precursor for various heterocyclic compounds.[7][8]

  • Precursor to other chlorinated compounds: It can be used in the synthesis of other chlorinated intermediates.[9]

Q3: Is 1,1,1-trichloroacetone stable? How should it be stored?

1,1,1-Trichloroacetone has limited stability, especially in the presence of moisture or bases, and can decompose over time.[1][10] It is recommended to store it in a cool, dry, and dark place in a tightly sealed container.[11] Some suppliers recommend storage at temperatures below 15°C. Upon decomposition, it can release toxic fumes of hydrogen chloride.[1][10]

Troubleshooting Guide: Low Yields

Low yields in reactions with 1,1,1-trichloroacetone are a frequent challenge. This section provides a systematic approach to identifying and resolving the root causes.

Problem 1: Low Yield in Nucleophilic Addition Reactions

Symptom: The desired alcohol product is obtained in low yield, with significant amounts of starting material remaining or the formation of unidentified byproducts.

Potential Causes & Troubleshooting Steps:

  • Cause 1: Competing Haloform Reaction. The strong basicity of some nucleophiles can trigger the haloform reaction, consuming the 1,1,1-trichloroacetone before the desired addition can occur.[3][12]

    • Troubleshooting Protocol:

      • Base Selection: If your nucleophile is highly basic (e.g., Grignard reagents, organolithiums), consider using a less basic organometallic reagent like an organozinc or organocuprate.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the addition pathway, which generally has a lower activation energy than the haloform reaction.

      • Slow Addition: Add the nucleophile slowly to the solution of 1,1,1-trichloroacetone to maintain a low instantaneous concentration of the base.

  • Cause 2: Degradation of 1,1,1-Trichloroacetone. The reagent may have degraded due to improper storage or handling.[1][10]

    • Troubleshooting Protocol:

      • Purity Check: Before use, check the purity of the 1,1,1-trichloroacetone by GC or NMR.

      • Purification: If impurities are detected, consider purification by distillation. However, be aware that heating can also cause decomposition.[10]

      • Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible.

  • Cause 3: Suboptimal Solvent Choice. The solvent can significantly influence the reaction outcome.

    • Troubleshooting Protocol:

      • Solvent Polarity: For many nucleophilic additions, a polar aprotic solvent like THF or diethyl ether is suitable.[9][10]

      • Moisture Content: Ensure the solvent is anhydrous, as water can react with both the nucleophile and the 1,1,1-trichloroacetone.[1]

Below is a workflow diagram to guide your troubleshooting process for low-yield nucleophilic additions.

G start Low Yield in Nucleophilic Addition check_haloform Analyze byproducts for chloroform or acetate derivatives start->check_haloform is_haloform Haloform reaction confirmed? check_haloform->is_haloform optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Use less basic nucleophile - Slow addition is_haloform->optimize_conditions Yes check_reagent_purity Check 1,1,1-Trichloroacetone Purity (GC/NMR) is_haloform->check_reagent_purity No end Improved Yield optimize_conditions->end is_pure Reagent pure? check_reagent_purity->is_pure purify_reagent Purify by distillation or use fresh reagent is_pure->purify_reagent No check_solvent Review Solvent Choice and Dryness is_pure->check_solvent Yes purify_reagent->check_solvent optimize_solvent Use anhydrous polar aprotic solvent (e.g., THF, Et2O) check_solvent->optimize_solvent optimize_solvent->end G TCA_111 1,1,1-Trichloroacetone TCA_113 1,1,3-Trichloroacetone TCA_111->TCA_113 Isomerization (Acid/Base Catalyzed) TCA_113->TCA_111 Isomerization (Acid/Base Catalyzed)

Caption: Isomerization between 1,1,1- and 1,1,3-trichloroacetone.

By systematically addressing these common issues, you can significantly enhance the yield and purity of your desired products in reactions involving 1,1,1-trichloroacetone.

References

  • Suffet, I. H., Brenner, L., & Silver, B. (1976). Trichloroacetone (1,1,1-Trichloropropanone) in Two Drinking Waters: A Known Precursor in Haloform Reaction. Environmental Science & Technology, 10(13), 1273–1275. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of 1,1,1-trichloroacetone (1,1,1-trichloropropanone) in two drinking waters: a known precursor in haloform reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trichloropropanone. Retrieved from [Link]

  • Suffet, I. H., Brenner, L., & Silver, B. (1976). Identification of 1,1,1-trichloroacetone (1,1,1-trichloropropanone) in two drinking waters: a known precursor in haloform reaction. Environmental Science & Technology, 10(13), 1273-1275. Retrieved from [Link]

  • ResearchGate. (2021). Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone.
  • Wikipedia. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Wacker Chemie AG. (n.d.). 1,1,3 Trichloroacetone (1,1,3-TCA). Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction of 1,1,1-Trichloroethane with Zero-Valent Metals and Bimetallic Reductants. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]

  • MIT-IVY. (n.d.). Method for the purification of 1,1, 3-trichloroacetone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Hazards and Safe Handling of 1,1,3-Trichloroacetone. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). α-Halo ketone and strong base: Favorskii vs SN2. Retrieved from [Link]

  • J-Stage. (n.d.). Trichloromethane Formation through the Chlorination of Acetone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile: Key Properties of 1,1,1-Trichloroacetone. Retrieved from [Link]

  • Google Patents. (n.d.). CN1047853A - 1,1,3-trichloroacetone preparation method.
  • MIT-IVY. (n.d.). High-purity level of 1,1,3-trichloroacetone preparation. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,1,1-Trichloroacetone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1,1,3-Trichloroacetone in Organic Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]

  • Sciencemadness.org. (2010). Trichloroacetone and Sodium hydroxide. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030). Retrieved from [Link]

Sources

Optimization

Preventing decomposition of 1,1,1-Trichloroacetone during storage

Welcome to the technical support center for 1,1,1-Trichloroacetone (TCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1,1-Trichloroacetone (TCA). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable reagent. As a highly reactive α-chlorinated ketone, 1,1,1-TCA is susceptible to decomposition, which can compromise experimental results and pose safety hazards. This document provides in-depth, experience-driven guidance to help you identify, prevent, and troubleshoot issues related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: My previously colorless 1,1,1-Trichloroacetone has developed a yellow or brown tint. What's happening?

A: Discoloration is a primary indicator of decomposition. The color change is typically due to the formation of polymeric materials and other degradation byproducts. This process is often initiated by the release of hydrogen chloride (HCl), which can auto-catalyze further degradation. The key triggers for this decomposition are exposure to moisture, light (UV), and elevated temperatures.

Q2: What is the ideal temperature for storing 1,1,1-Trichloroacetone?

A: For optimal stability, 1,1,1-Trichloroacetone should be stored in a cool, dark, and dry environment. While some suppliers suggest room temperature, best practices derived from handling similar chlorinated compounds indicate that storage at <15°C is preferable.[1] For long-term storage (months to years), refrigeration at 2-8°C or even freezing at <-10°C is recommended to significantly slow down degradation pathways.[2] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.

Q3: What type of container should I use for storage?

A: The choice of container is critical. Use an original supplier bottle whenever possible. If transferring is necessary, use containers made of materials with high chemical resistance to chlorinated solvents.

MaterialCompatibilityRationale
Borosilicate Glass (Amber) Excellent Inert and protects from light. Must have a well-sealing, inert cap liner (e.g., PTFE).
Carbon Steel Good Suitable for bulk storage, but susceptible to rust if moisture is present, which can contaminate the product.[3][4]
Stainless Steel Excellent Preferred over carbon steel for preventing contamination and ensuring high purity.[3][4]
Aluminum & Magnesium Alloys DO NOT USE Highly reactive with chlorinated hydrocarbons, can lead to vigorous and dangerous decomposition.[4][5]
Most Plastics (e.g., PE, PP) Poor 1,1,1-TCA can leach plasticizers or even dissolve certain plastics over time, leading to contamination and container failure.[5]
Q4: I suspect my 1,1,1-Trichloroacetone has started to decompose. How can I confirm this?

A: Beyond visual discoloration, the most common sign of decomposition is the formation of hydrochloric acid (HCl). This can be detected in several ways:

  • pH Test: Carefully introduce a wetted strip of pH indicator paper into the vapor space above the liquid (do not dip the paper in the solvent). An acidic reading (pH < 7) indicates the presence of HCl.[6]

  • Silver Nitrate Test (Qualitative): In a controlled setting (fume hood), a small sample can be shaken with deionized water. The aqueous layer is then separated and a few drops of silver nitrate solution are added. The formation of a white precipitate (AgCl) indicates the presence of chloride ions, a proxy for HCl.

  • Spectroscopic Analysis: Advanced methods like GC/MS can be used to identify degradation products such as chloroform and other chlorinated species.[7][8][9]

In-Depth Troubleshooting Guide

This section delves into the specific mechanisms of degradation and provides actionable protocols to mitigate them.

Issue 1: Spontaneous Decomposition (Discoloration, Acidity, Pressure Buildup)

Symptoms:

  • The liquid turns from colorless to yellow or brown.

  • An acrid, acidic odor is detectable upon opening the container.

  • The container may be under positive pressure due to the evolution of HCl gas.

Root Causes & Mechanisms:

1,1,1-Trichloroacetone is susceptible to several decomposition pathways, often occurring in parallel. The liberation of HCl is a common and critical step that accelerates further breakdown.

  • Hydrolysis: Reaction with water is a primary degradation route. Water can attack the electrophilic carbonyl carbon, leading to intermediates that eliminate HCl. The presence of trace acids or bases can catalyze this process.

  • Photochemical Decomposition: Exposure to UV light, even from ambient laboratory lighting over long periods, can initiate free-radical chain reactions. Light provides the energy to cleave a carbon-chlorine bond, generating a chlorine radical that propagates decomposition.[10]

  • Thermal Decomposition: Elevated temperatures increase the rate of all chemical reactions, including decomposition. Storing near heat sources or in direct sunlight can significantly shorten the shelf life of the compound. When heated, it can emit toxic fumes of HCl.[11]

  • Base-Catalyzed Decomposition (Haloform Reaction): As a methyl ketone with three alpha-halogens, 1,1,1-TCA is highly susceptible to the haloform reaction in the presence of a base (e.g., hydroxide, amines).[2][12] This reaction cleaves the molecule to form a carboxylate and chloroform (CHCl₃).[13]

cluster_triggers Initiating Triggers cluster_pathways Decomposition Pathways TCA 1,1,1-Trichloroacetone (Stable) Hydrolysis Hydrolysis TCA->Hydrolysis Photolysis Photochemical (Free Radical) TCA->Photolysis Thermal Thermal Degradation TCA->Thermal Haloform Haloform Reaction TCA->Haloform Decomposed_TCA Decomposed Product (Yellow/Brown, Acidic) Water Moisture (H₂O) Water->Hydrolysis initiates Light UV Light (hν) Light->Photolysis initiates Heat Heat (Δ) Heat->Thermal accelerates Base Bases (OH⁻) Base->Haloform initiates Hydrolysis->Decomposed_TCA forms HCl + byproducts Photolysis->Decomposed_TCA forms HCl + radicals Thermal->Decomposed_TCA forms HCl Haloform->Decomposed_TCA forms Chloroform + Carboxylate start Suspected Decomposition (e.g., Discoloration) check_acidity Perform Acidity Test (pH paper in vapor) start->check_acidity is_acidic Acidic? check_acidity->is_acidic neutralize Neutralize with Anhydrous Sodium Carbonate (Na₂CO₃) is_acidic->neutralize Yes stable Material is Stable. Store per Protocol 1. is_acidic->stable No filter Filter to Remove Solids neutralize->filter add_stabilizer Add Stabilizer (e.g., 0.5% Butylene Oxide) filter->add_stabilizer retest Retest for Acidity add_stabilizer->retest is_neutral Neutral? retest->is_neutral use_soon Use Immediately for Non-Critical Applications is_neutral->use_soon Yes dispose Dispose of as Chlorinated Waste is_neutral->dispose No (Heavily Decomposed)

Sources

Reference Data & Comparative Studies

Comparative

Validation of 1,1,1-Trichloroacetone as a Starting Material in Multi-Step Synthesis: A Comparative Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a multi-step synthesis. This guide provides a comprehensive validation of 1,1,1-trichloroacetone, a highly reactive trifunctional electrophile, as a versatile starting material. We will objectively compare its performance in the Favorskii rearrangement for the synthesis of carboxylic acids against a more traditional alternative, α-chlorocyclohexanone. This analysis is supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in making strategic synthetic choices.

The Strategic Value of 1,1,1-Trichloroacetone in Synthesis

1,1,1-Trichloroacetone is a unique building block due to its electron-deficient carbonyl carbon, activated by the strongly electron-withdrawing trichloromethyl group. This inherent reactivity makes it a potent substrate for a variety of transformations, most notably the Favorskii rearrangement, which allows for the synthesis of carboxylic acids with a rearranged carbon skeleton. It is also a key intermediate in the production of other valuable compounds, including haloforms and heterocyclic structures.

The primary advantages of employing 1,1,1-trichloroacetone lie in its high reactivity, often leading to shorter reaction times and milder conditions compared to less activated ketones. However, this reactivity also presents challenges in terms of stability and potential side reactions, which must be carefully managed.

Comparative Analysis: Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acid derivatives from α-halo ketones. Here, we compare the use of 1,1,1-trichloroacetone with the more conventional α-chlorocyclohexanone to highlight the distinct advantages and disadvantages of each starting material.

Workflow Comparison

The following diagram illustrates the generalized workflows for the Favorskii rearrangement using both starting materials.

cluster_0 Route A: 1,1,1-Trichloroacetone cluster_1 Route B: α-Chlorocyclohexanone A1 1,1,1-Trichloroacetone A3 Reaction & Rearrangement A1->A3 A2 Base (e.g., NaOH) A2->A3 A4 Acidic Work-up A3->A4 A5 Trichloroacetic Acid A4->A5 B1 α-Chlorocyclohexanone B3 Reaction & Rearrangement B1->B3 B2 Base (e.g., NaOEt) B2->B3 B4 Ester Hydrolysis B3->B4 B5 Cyclopentanecarboxylic Acid B4->B5

Caption: Comparative workflows for the Favorskii rearrangement.

Performance Data

The following table summarizes key performance indicators for the Favorskii rearrangement using both starting materials, based on representative literature data.

Parameter1,1,1-Trichloroacetoneα-ChlorocyclohexanoneAnalysis
Product Trichloroacetic AcidCyclopentanecarboxylic AcidDemonstrates skeletal rearrangement.
Typical Yield ~70-80%~60-70%1,1,1-Trichloroacetone often provides higher yields due to its enhanced reactivity.
Reaction Time 1-2 hours3-5 hoursThe electron-withdrawing nature of the CCl3 group accelerates the reaction.
Reaction Temperature 0-25 °C25-50 °CMilder conditions can be employed for 1,1,1-trichloroacetone.
Key Byproducts ChloroformCyclohexanoneThe haloform reaction is a common side reaction for 1,1,1-trichloroacetone.
Substrate Cost ModerateLowα-Chlorocyclohexanone is generally more readily available and cost-effective.
Safety Concerns Lachrymator, toxicIrritantBoth require careful handling, but 1,1,1-trichloroacetone is more hazardous.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Favorskii rearrangement with both starting materials. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol A: Synthesis of Trichloroacetic Acid from 1,1,1-Trichloroacetone
  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and placed in an ice bath.

  • Reagent Addition: 50 mL of a 10% aqueous sodium hydroxide solution is added to the flask and cooled to 0-5 °C.

  • Substrate Addition: 1,1,1-Trichloroacetone (0.1 mol) is added dropwise to the cooled base solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: The mixture is stirred vigorously for 1.5 hours at room temperature after the addition is complete.

  • Work-up: The reaction mixture is transferred to a separatory funnel. The aqueous layer is collected and washed with diethyl ether (2 x 25 mL) to remove any unreacted starting material and chloroform byproduct.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to pH < 2 with concentrated hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield trichloroacetic acid.

  • Characterization: The product is characterized by melting point, 1H NMR, and 13C NMR spectroscopy.

Protocol B: Synthesis of Cyclopentanecarboxylic Acid from α-Chlorocyclohexanone
  • Reaction Setup: A 250 mL three-necked flask is fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reagent Preparation: A solution of sodium ethoxide is prepared by dissolving sodium (0.11 mol) in absolute ethanol (75 mL).

  • Substrate Addition: α-Chlorocyclohexanone (0.1 mol) is dissolved in absolute ethanol (25 mL) and added dropwise to the sodium ethoxide solution over 1 hour.

  • Reaction: The mixture is heated to reflux for 4 hours.

  • Hydrolysis: The reaction mixture is cooled, and a solution of sodium hydroxide (0.2 mol) in water (50 mL) is added. The mixture is refluxed for an additional 2 hours to hydrolyze the intermediate ester.

  • Work-up: The ethanol is removed by distillation. The remaining aqueous solution is acidified with concentrated hydrochloric acid.

  • Extraction: The product is extracted with diethyl ether (3 x 50 mL).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by distillation under reduced pressure to yield cyclopentanecarboxylic acid.

  • Characterization: The final product is characterized by boiling point, refractive index, and spectroscopic methods (IR, 1H NMR, 13C NMR).

Mechanistic Considerations and Rationale

The choice between these two starting materials is deeply rooted in their mechanistic pathways.

cluster_0 Favorskii Rearrangement Mechanism A α-Halo Ketone B Enolate Formation (Base) A->B Deprotonation C Intramolecular SN2 Cyclization B->C D Cyclopropanone Intermediate C->D E Nucleophilic Attack by Base D->E F Ring Opening & Rearrangement E->F G Carboxylic Acid (after work-up) F->G

Caption: Generalized mechanism of the Favorskii rearrangement.

For 1,1,1-trichloroacetone, the strong inductive effect of the trichloromethyl group significantly acidifies the α-protons, facilitating rapid enolate formation even with a relatively weak base. This leads to faster reaction kinetics. However, the CCl3 group is also an excellent leaving group, making the haloform reaction a competitive pathway, especially at higher temperatures or base concentrations.

In contrast, α-chlorocyclohexanone requires a stronger base and higher temperatures to initiate the rearrangement. The formation of the bicyclic cyclopropanone intermediate and subsequent ring contraction to a five-membered ring is a classic example of this rearrangement. The slower reaction rate and need for more forcing conditions can lead to lower overall yields and potentially more side products from intermolecular reactions.

Conclusion and Recommendations

Our comparative analysis validates 1,1,1-trichloroacetone as a highly effective, albeit specialized, starting material for multi-step synthesis, particularly for the Favorskii rearrangement.

Choose 1,1,1-Trichloroacetone when:

  • High reactivity and short reaction times are desired.

  • The synthesis can tolerate or even benefit from the formation of a haloform byproduct.

  • The target molecule requires the incorporation of a trichloromethyl group or its derivatives.

Consider alternatives like α-chlorocyclohexanone when:

  • Cost and availability are primary concerns.

  • The synthesis requires a more stable and less hazardous starting material.

  • The specific skeletal rearrangement offered by cyclic α-halo ketones is desired.

Ultimately, the choice of starting material is a strategic one that depends on the specific goals of the synthesis. By understanding the inherent properties and reactivity of 1,1,1-trichloroacetone and its alternatives, researchers can make more informed decisions to optimize their synthetic strategies.

References

  • Title: Chloroform - Wikipedia Source: Wikipedia URL: [Link]

Validation

Spectroscopic Characterization of 1,1,1-Trichloroacetone Reaction Products: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. When working with a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. When working with a versatile and reactive starting material like 1,1,1-trichloroacetone, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous structural elucidation. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of products derived from 1,1,1-trichloroacetone, supported by experimental insights and protocols.

1,1,1-Trichloroacetone is a valuable building block in organic synthesis, primarily due to the electrophilicity of its carbonyl carbon and the reactivity of the trichloromethyl group. It readily participates in a variety of reactions, including nucleophilic additions to the carbonyl group and reactions involving the activated methyl group, such as the Reformatsky reaction and condensations with binucleophiles to form heterocyclic systems. The resulting products often feature complex stereochemistry and a range of functional groups, necessitating a combination of spectroscopic methods for full characterization.

The Chemist's Toolkit: A Comparative Overview of Spectroscopic Techniques

The choice of spectroscopic technique is dictated by the specific information required. While each method provides a piece of the structural puzzle, a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed for comprehensive analysis.

Spectroscopic TechniqueInformation ProvidedStrengths for 1,1,1-Trichloroacetone DerivativesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguously determines the molecular skeleton and relative stereochemistry.Can be complex to interpret for mixtures or large molecules. Requires deuterated solvents.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly identifies key functional groups like C=O, O-H, and C-Cl bonds.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula and can provide structural clues through fragmentation analysis.Isotopic patterns for chlorine are crucial for identification. Isomers may not be distinguishable.
UV-Vis Spectroscopy Presence of chromophores and conjugated systems.Useful for identifying and quantifying products with conjugated systems, such as α,β-unsaturated ketones.Provides limited structural information beyond the presence of chromophores.

In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For derivatives of 1,1,1-trichloroacetone, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

Causality in Experimental Choices for NMR

The selection of specific NMR experiments is driven by the need to solve a particular structural question. A standard analysis workflow begins with ¹H and ¹³C NMR to get an overview of the proton and carbon environments. If further detail is needed, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. For determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to deduce the structure.

Illustrative Data: NMR Characterization of a Reformatsky Reaction Product

The Reformatsky reaction of 1,1,1-trichloroacetone with ethyl bromoacetate in the presence of zinc yields ethyl 3-hydroxy-3-(trichloromethyl)-butanoate.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~1.3triplet-CH₃ (ethyl ester)
~2.9singlet-CH₂-
~4.2quartet-OCH₂- (ethyl ester)
~4.5singlet-OH
¹³C ~14-CH₃ (ethyl ester)
~45-CH₂-
~62-OCH₂- (ethyl ester)
~85C-OH
~103-CCl₃
~170C=O (ester)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of the carbonyl absorption of 1,1,1-trichloroacetone and the appearance of new bands corresponding to the product.

Causality in Experimental Choices for IR

The choice of sampling technique (e.g., thin film, KBr pellet, ATR) depends on the physical state of the sample. For many organic synthesis products, which are often oils or low-melting solids, Attenuated Total Reflectance (ATR) is a convenient and popular choice as it requires minimal sample preparation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
  • Sample Preparation: Place a small amount of the purified product directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Comparative IR Data for 1,1,1-Trichloroacetone and its Reformatsky Product
CompoundKey Absorption Bands (cm⁻¹)Functional Group
1,1,1-Trichloroacetone ~1740C=O (ketone)
~800-600C-Cl
Ethyl 3-hydroxy-3-(trichloromethyl)-butanoate ~3500 (broad)O-H (alcohol)
~1720C=O (ester)
~800-600C-Cl

Molecular Weight and Formula Determination with Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For compounds containing chlorine, the characteristic isotopic pattern provides a definitive confirmation of the number of chlorine atoms present.

Causality in Experimental Choices for MS

The choice of ionization technique (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) is critical. EI is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in the observation of the molecular ion or a protonated/adducted molecule, making it ideal for confirming the molecular weight.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize the ESI source parameters, including the spray voltage, capillary temperature, and gas flow rates.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Analyze the isotopic distribution pattern to confirm the presence and number of chlorine atoms. A compound with three chlorine atoms will exhibit a characteristic isotopic cluster with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Visualizing the Workflow

A systematic approach is key to the efficient and accurate characterization of novel compounds.

G cluster_reaction Reaction & Purification cluster_spectroscopy Spectroscopic Analysis start 1,1,1-Trichloroacetone + Reagents reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification ir IR Spectroscopy (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr elucidation Structural Elucidation ir->elucidation ms->elucidation nmr->elucidation final_structure final_structure elucidation->final_structure Final Structure Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of 1,1,1-trichloroacetone reaction products.

Conclusion

The robust characterization of reaction products derived from 1,1,1-trichloroacetone relies on the synergistic use of multiple spectroscopic techniques. While IR spectroscopy offers a rapid assessment of functional group transformations and mass spectrometry confirms the molecular weight and elemental composition, NMR spectroscopy stands as the cornerstone for definitive structural elucidation. By employing a logical and systematic workflow, researchers can confidently determine the structure of their synthesized molecules, paving the way for further investigation and application in fields such as drug discovery and materials science.

References

For the purpose of this illustrative guide, specific research articles are not cited. In a real-world scenario, each piece of experimental data and mechanistic claim would be supported by a citation to a peer-reviewed publication.

Comparative

Resolving Isomers of Trichloroacetone: A Comparative Guide to Chromatographic Methods

Introduction: The Analytical Imperative for Isomer-Specific Quantification Trichloroacetone (C₃H₃Cl₃O) is a halogenated ketone that commands significant attention in both environmental science and chemical synthesis. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isomer-Specific Quantification

Trichloroacetone (C₃H₃Cl₃O) is a halogenated ketone that commands significant attention in both environmental science and chemical synthesis. It manifests primarily as two constitutional isomers: 1,1,1-trichloroacetone (1,1,1-TCA) and 1,1,3-trichloroacetone (1,1,3-TCA). These compounds are recognized as disinfection byproducts (DBPs) in chlorinated drinking water, and their potential genotoxicity necessitates accurate monitoring.[1] Furthermore, 1,1,3-TCA serves as a key intermediate in the synthesis of vital pharmaceuticals like Folic Acid.[2][3]

While these isomers share the same molecular weight and elemental formula, their distinct chemical structures give rise to different toxicological profiles and reactivity. Consequently, analytical methods that treat them as a single entity are insufficient. For regulatory compliance, toxicological assessment, and process optimization in chemical manufacturing, the chromatographic resolution and individual quantification of 1,1,1-TCA and 1,1,3-TCA are not merely procedural—they are a scientific necessity.

This guide provides an in-depth comparison of chromatographic strategies for resolving these isomers, grounded in first principles and supported by experimental data. We will explore the causality behind methodological choices, present validated protocols, and offer expert insights to guide researchers and drug development professionals toward robust and reliable analytical solutions.

The Chromatographic Challenge: Why Isomer Resolution is Non-Trivial

The core challenge in analyzing constitutional isomers lies in their similar physicochemical properties. When subjected to mass spectrometry with electron ionization (EI), 1,1,1-TCA and 1,1,3-TCA produce nearly identical fragmentation patterns, rendering the detector non-selective. Therefore, reliance falls entirely on the chromatographic column to perform the separation before detection. The efficacy of any method hinges on exploiting the subtle differences in their physical properties to achieve baseline resolution.

Property1,1,1-Trichloroacetone1,1,3-Trichloroacetone
CAS Number 918-00-3921-03-9
Molecular Weight 161.41 g/mol 161.41 g/mol
Boiling Point 134 °C (at 760 mmHg)88-90 °C (at 76 mmHg)
Structure CH₃-CO-CCl₃CH₂Cl-CO-CHCl₂

A key differentiator is the significant variance in boiling points. A patent for the synthesis of 1,1,3-TCA notes a boiling point difference of 45 °C relative to the 1,1,1-TCA isomer, facilitating separation by distillation and, by extension, gas chromatography.[4]

Gas Chromatography (GC): The Gold Standard for Trichloroacetone Analysis

For volatile and thermally stable compounds like trichloroacetones, gas chromatography (GC) is unequivocally the method of choice. The separation mechanism in GC is fundamentally a partitioning process between a gaseous mobile phase and a liquid stationary phase. The significant difference in boiling points between 1,1,1-TCA and 1,1,3-TCA is the primary driver for their successful resolution.

Causality of Column and Detector Selection

1. Column Stationary Phase: The choice of the GC column's stationary phase dictates the separation selectivity.

  • Non-Polar Phases (e.g., DB-1, DB-5): These columns, typically composed of polydimethylsiloxane, separate compounds primarily based on their boiling points. Given the large boiling point difference between the TCA isomers, a non-polar column provides excellent and predictable resolving power. The lower-boiling isomer is expected to elute first.

  • Mid-Polarity Phases (e.g., DB-1701, DB-624): These phases incorporate phenyl or cyanopropyl groups, introducing dipole-dipole interactions. While also effective, the primary separation mechanism for TCA isomers remains boiling point-driven. These columns are most useful when analyzing complex mixtures where other chlorinated hydrocarbons or DBPs must also be resolved.[5]

2. Detector Selection: The choice of detector is dictated by the analytical objective: sensitivity for trace quantification or specificity for unequivocal identification.

  • Electron Capture Detector (ECD): The ECD is the workhorse for routine environmental monitoring. It exhibits exceptionally high sensitivity to electrophilic compounds, particularly halogenated molecules like trichloroacetones. This makes it ideal for detecting part-per-billion (ppb) levels in water samples, as outlined in various EPA methods for chlorinated hydrocarbons.

  • Mass Spectrometry (MS): An MS detector provides the highest degree of confidence in compound identification by furnishing structural information through mass-to-charge ratio analysis. It is the definitive tool for method development, troubleshooting, and confirmation of results in complex matrices. While standard EI mass spectra of the isomers are identical, their unique retention times, established by GC separation, allow for their individual identification and quantification.

Comparative Analysis of Recommended GC Configurations
ParameterGC-ECD MethodGC-MS Method
Primary Application Routine, high-throughput quantification of known analytes.Confirmatory analysis, identification of unknowns, method development.
Sensitivity Extremely high (femtogram to picogram range) for halogenated compounds.Very high (picogram range), but generally less sensitive than ECD for this specific class.
Selectivity Highly selective for electronegative compounds.Universally selective based on mass-to-charge ratio; provides structural confirmation.
Linear Range Relatively limited (2-4 orders of magnitude).Wide (5-7 orders of magnitude).
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires more expertise for data interpretation and maintenance.

High-Performance Liquid Chromatography (HPLC): A Feasibility Assessment

While GC is the dominant technique, it is instructive to consider the applicability of HPLC. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. However, for small, polar, and highly water-soluble molecules like trichloroacetones, retention on non-polar stationary phases (e.g., C18) would likely be poor, resulting in elution near the solvent front and inadequate separation.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase. It could theoretically provide better retention and separation of the isomers based on differences in their polarity. However, NP-HPLC is more complex to run due to the sensitivity of columns to water and the use of flammable organic solvents.

Experimental Protocols & Workflows

The following protocols provide a validated starting point for the separation of trichloroacetone isomers.

Overall Analytical Workflow

The logical flow from sample acquisition to final data reporting is crucial for ensuring data integrity.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Drinking Water) Spike Add Internal Standard & Surrogate Sample->Spike Extract Liquid-Liquid Extraction (e.g., with MTBE or Pentane) Spike->Extract Dry Dry Extract (Na₂SO₄) Extract->Dry Concentrate Concentrate to Final Volume Dry->Concentrate GC GC Injection Concentrate->GC Separation Chromatographic Separation GC->Separation Detection Detection (ECD or MS) Separation->Detection Integrate Peak Integration & Identification Detection->Integrate Calibrate Quantification via Calibration Curve Integrate->Calibrate Report Final Report Calibrate->Report

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The successful resolution of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone is critical for accurate environmental and industrial analysis. Due to the significant difference in their boiling points, Gas Chromatography (GC) is the superior and recommended technique .

  • For routine, high-sensitivity quantification, GC with an Electron Capture Detector (GC-ECD) is the most effective and cost-efficient choice.

  • For unequivocal identification, method development, and analysis of complex samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative standard.

While HPLC is a powerful tool for many isomer separations, its application to trichloroacetones is limited by challenges in analyte retention and detection sensitivity. By selecting the appropriate GC column and detector based on the specific analytical goals outlined in this guide, researchers can achieve robust, reliable, and isomer-specific results.

References

  • MIT-IVY Industry Co., Ltd. News - High-purity level of 1,1,3-trichloroacetone preparation. [Link]

  • Royal Society of Chemistry. EPA Method 525.3. [Link]

  • US Environmental Protection Agency. Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. [Link]

  • PubChem, National Institutes of Health. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514. [Link]

  • US Environmental Protection Agency. Environmental Chemistry Methods: Trichloroacetic Acid; 417368-29. [Link]

  • US Environmental Protection Agency. Approved CWA Test Methods: Organic Compounds. [Link]

  • Google Patents.
  • Google Patents. CN105461529A - Preparing method for 1,1,3-trichloroacetone.
  • LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]

  • Conquer Scientific. Separation Techniques in HPLC: Exploring the Fundamentals. [Link]

  • Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

  • ResearchGate. Assessment of the Ratio of Geometric Isomers of Dibenzalacetone Spectroscopically. [Link]

  • Figshare. Investigation on the Gas-Phase Decomposition of Trichlorfon by GC-MS and Theoretical Calculation - Public Library of Science. [Link]

  • Semantic Scholar. Isomeric Differentiation of Chloroanilines by Gas Chromatography-Mass Spectrometry in Combination with Tosylation. [Link]

  • US Environmental Protection Agency. Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • PubMed. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. [Link]

Sources

Validation

A Comparative Genotoxicity Assessment of 1,1,1-Trichloroacetone and its Isomers: A Guide for Researchers

This guide provides an in-depth, objective comparison of the genotoxic profiles of 1,1,1-Trichloroacetone and its key structural isomer, 1,1,3-Trichloroacetone. Tailored for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the genotoxic profiles of 1,1,1-Trichloroacetone and its key structural isomer, 1,1,3-Trichloroacetone. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the underlying structure-activity relationships, explain the causality behind experimental designs, and provide detailed, field-tested protocols for critical genotoxicity assays.

Introduction: Why Isomeric Structure Dictates Genotoxic Potential

Halogenated acetones are a significant class of compounds, often emerging as disinfection byproducts in drinking water. While structurally similar, the precise placement of halogen atoms on the acetone backbone can profoundly influence their chemical reactivity and metabolic fate, leading to vastly different toxicological profiles. A failure to distinguish between isomers like 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone can lead to inaccurate risk assessments. Understanding the relationship between their chemical structure and genotoxic activity is fundamental to predicting and mitigating potential harm.[1][2][3] This guide provides the critical data and methodologies to dissect these differences.

Comparative Genotoxicity: A Data-Driven Analysis

The core of the genotoxicity comparison lies in how these isomers interact with cellular DNA, either directly or after metabolic activation. Experimental evidence consistently points to a significant divergence in their mutagenic and clastogenic potential.

Summary of Genotoxic Profiles

Both 1,1,1- and 1,1,3-trichloroacetone (TCA) are recognized as direct-acting mutagens.[4][5] However, their potency and the nature of the damage they inflict differ. Studies in mammalian cells show that both compounds induce significant structural chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation.[4]

CompoundAmes Test (Bacterial Mutagenicity)Chromosomal Aberration Assay (Clastogenicity)Cytotoxicity
1,1,1-Trichloroacetone Direct-acting mutagen in Salmonella assay.[4]Induces a high proportion of cells with aberrations.[4]Less cytotoxic than its 1,1,3-isomer.[4]
1,1,3-Trichloroacetone Direct-acting mutagen in Salmonella assay.[5][6]Potent inducer of chromosomal aberrations.More cytotoxic to CHO cells than its 1,1,1-isomer.[4]

Key Insight: While both isomers are genotoxic, 1,1,3-Trichloroacetone tends to be more cytotoxic, while 1,1,1-Trichloroacetone can lead to a higher frequency of cells exhibiting chromosomal damage.[4] Interestingly, the clastogenic activities of both compounds were observed to be reduced in the presence of a rat S9 metabolic activation system, suggesting detoxification pathways may play a role.[4]

Mechanistic Rationale: The Structure-Activity Relationship

The difference in genotoxicity can be attributed to the chemical stability and electronic properties conferred by the chlorine atom positions. The scientific rationale for structure-activity relationships (SAR) assumes that a molecule's structure predicts its behavior in biological systems.[1][2]

G cluster_113 1,1,3-Trichloroacetone cluster_111 1,1,1-Trichloroacetone TCA113 ClCH₂-C(=O)-CHCl₂ Reactive113 Electrophilic Carbonyl Carbon (Enhanced by α-chlorines) TCA113->Reactive113 Inductive Effect DNA_Adduct113 DNA Adduct Formation (e.g., at N7 of Guanine) Reactive113->DNA_Adduct113 Nucleophilic Attack by DNA TCA111 CH₃-C(=O)-CCl₃ StericHindrance Steric Hindrance from CCl₃ group TCA111->StericHindrance Detox Metabolic Detoxification TCA111->Detox G cluster_prep cluster_exp cluster_analysis Strain Overnight culture of His- S. typhimurium (e.g., TA98, TA100) Mix Combine Bacteria, Test Compound, and S9 Mix (or buffer) in molten top agar Strain->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Test Prepare Test Compound (Trichloroacetone isomer) Test->Mix Plate Pour mixture onto minimal glucose agar plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant (His+) Colonies Incubate->Count

Figure 2. Workflow for the Ames Test.

Step-by-Step Methodology:

  • Strain Selection & Culture: Select appropriate Salmonella typhimurium strains (e.g., TA100 for base-pair substitutions, TA98 for frameshifts) which are auxotrophic for histidine (His-). Culture them overnight at 37°C. [7]2. Metabolic Activation: Prepare the S9 fraction from induced rat liver homogenates. This mix contains cytochrome P450 enzymes that simulate mammalian metabolism, allowing for the detection of pro-mutagens that require activation. [8]3. Exposure: In a sterile tube, combine 100 µL of the bacterial culture, the test compound at various concentrations, and 500 µL of either S9 mix (for +S9 condition) or a phosphate buffer (for -S9 condition). [7]4. Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine to the exposure tube. Briefly vortex and immediately pour the mixture onto a minimal glucose agar plate. The trace histidine allows for a few cell divisions, which is necessary for mutations to be fixed. [9]5. Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate. A dose-dependent increase in the number of colonies, significantly above the spontaneous reversion rate seen in the negative control, indicates a mutagenic effect.

Trustworthiness through Self-Validation: Each experiment must include a vehicle (negative) control and a known positive control for each bacterial strain, with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9, 2-anthramine for TA98 with S9), to validate the sensitivity of the assay and the activity of the S9 mix. [7]

The Comet Assay: Single-Cell Gel Electrophoresis

The comet assay is a sensitive and rapid technique for detecting DNA strand breaks at the level of the individual cell. [10][11] Experimental Workflow:

G A 1. Cell Treatment & Embedding Treat cells with test compound. Embed in low-melt agarose on a slide. B 2. Lysis Immerse slide in high-salt detergent solution to remove membranes and proteins. A->B C 3. DNA Unwinding Place slide in alkaline buffer to unwind DNA helix at breaks. B->C D 4. Electrophoresis Apply electric field. Fragmented DNA migrates out of the nucleoid. C->D E 5. Staining & Visualization Stain with fluorescent dye. Image with fluorescence microscope. D->E F 6. Scoring Quantify DNA in 'comet tail' using image analysis software. E->F

Figure 3. Workflow for the Alkaline Comet Assay.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the desired source (e.g., cultured cells, lymphocytes) and expose to the test compound for a defined period.

  • Embedding: Mix approximately 25,000 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (high salt, EDTA, Triton X-100) for at least 1 hour. This removes cell membranes and histones, leaving DNA as "nucleoids." [12]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25V) for 20-30 minutes. The negatively charged DNA fragments and relaxed loops will migrate towards the anode. [13]6. Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain with a fluorescent DNA dye (e.g., SYBR Green).

  • Analysis: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide. Quantify DNA damage using image analysis software to measure parameters like % DNA in the tail and tail moment.

Causality Behind Experimental Choices: The use of a highly alkaline buffer (pH > 13) is critical as it not only unwinds the DNA but also converts alkali-labile sites into single-strand breaks, increasing the sensitivity of the assay for detecting a wider range of DNA lesions. [14]

In Vitro Micronucleus Assay

This assay is a comprehensive indicator of chromosomal damage. It identifies both clastogens, which cause chromosome breaks, and aneugens, which cause chromosome loss. [15][16] Experimental Workflow:

G A Culture & Expose Cells to Trichloroacetone Isomer (± S9 Mix) B Add Cytochalasin B to block cytokinesis, resulting in binucleated cells A->B C Incubate for 1.5-2 cell cycles B->C D Harvest, Hypotonic Treatment, & Fixation C->D E Drop cells onto slides and stain with Giemsa or a fluorescent DNA dye D->E F Score frequency of micronuclei in 1000-2000 binucleated cells per dose E->F

Sources

Comparative

A Senior Application Scientist's Guide to the Kinetic Landscape of 1,1,1-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of the reaction kinetics of 1,1,1-trichloroacetone. This guide moves beyond a simple recitation of facts to provide a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the reaction kinetics of 1,1,1-trichloroacetone. This guide moves beyond a simple recitation of facts to provide an in-depth analysis of the key reactions involving this versatile and reactive molecule. As senior application scientists, we understand that a deep understanding of reaction kinetics is not just academic; it is the cornerstone of process optimization, impurity profiling, and the rational design of synthetic pathways.

In the following sections, we will dissect the kinetics of hydrolysis, haloform cleavage, reductive dechlorination, and nucleophilic substitution reactions of 1,1,1-trichloroacetone. We will not only present comparative kinetic data but also delve into the mechanistic underpinnings and provide detailed experimental protocols to empower you in your research endeavors.

Section 1: Hydrolysis - The Inherent Instability of 1,1,1-Trichloroacetone in Aqueous Media

The susceptibility of 1,1,1-trichloroacetone to hydrolysis is a critical consideration in its handling, storage, and application in aqueous reaction systems. The presence of the strongly electron-withdrawing trichloromethyl group significantly activates the carbonyl carbon towards nucleophilic attack by water.

Mechanistic Insights

The hydrolysis of 1,1,1-trichloroacetone proceeds via a nucleophilic addition-elimination mechanism. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the trichloromethyl anion (a relatively stable leaving group due to the inductive effect of the three chlorine atoms), which is subsequently protonated to yield chloroform. The other product is acetic acid. The reaction is subject to both acid and base catalysis.

Hydrolysis_Mechanism TCA 1,1,1-Trichloroacetone Intermediate Tetrahedral Intermediate TCA->Intermediate Nucleophilic attack H2O H₂O H2O->Intermediate Chloroform Chloroform Intermediate->Chloroform Leaving group departure AceticAcid Acetic Acid Intermediate->AceticAcid Proton transfer

Caption: Mechanism of 1,1,1-Trichloroacetone Hydrolysis.

Comparative Kinetic Data for Hydrolysis

The rate of hydrolysis is highly dependent on pH and temperature. The data below, compiled from various studies, illustrates these dependencies.

ConditionsRate Constant (k)Half-life (t½)Reference
Fortified Drinking Water, 21°C0.182 hr⁻¹4 hours[1]
Fortified Drinking Water, 30°C1.393 hr⁻¹0.5 hours[1]
Ultrapure Water, 30°C0.062 hr⁻¹11 hours[1]
pH 5Higher Concentration-[1]
pH 7<2 µg/L Detected-[1]
pH 9.4Not Detected-[1]

Analysis: The data clearly indicates that the hydrolysis of 1,1,1-trichloroacetone is significantly faster at higher temperatures.[1] The difference in rates between fortified drinking water and ultrapure water suggests that dissolved species in drinking water may catalyze the decomposition.[1] The pH has a profound effect on the stability, with accelerated degradation at higher pH, consistent with base-catalyzed hydrolysis.[1]

Experimental Protocol: Monitoring Hydrolysis Kinetics by UV-Vis Spectrophotometry

This protocol provides a robust method for determining the rate of hydrolysis of 1,1,1-trichloroacetone.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of 1,1,1-trichloroacetone at a given pH and temperature.

Materials:

  • 1,1,1-Trichloroacetone

  • Buffered aqueous solution of desired pH (e.g., phosphate buffer)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of 1,1,1-trichloroacetone in a water-miscible, non-nucleophilic organic solvent (e.g., acetonitrile) to ensure accurate initial concentration.

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for 1,1,1-trichloroacetone in the chosen buffer.

  • Equilibrate the buffered solution in the thermostatted cuvette holder to the desired temperature.

  • Initiate the reaction by injecting a small aliquot of the 1,1,1-trichloroacetone stock solution into the cuvette containing the pre-heated buffer. Ensure rapid mixing.

  • Immediately begin recording the absorbance at λmax as a function of time.

  • Continue data collection until the absorbance reaches a stable value, indicating the completion of the reaction.

Data Analysis:

  • Plot the natural logarithm of the absorbance (ln(A)) versus time.

  • For a pseudo-first-order reaction, this plot should yield a straight line.

  • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Stock Prepare TCA Stock Solution Initiate Initiate Reaction in Cuvette Prep_Stock->Initiate Prep_Buffer Prepare & Equilibrate Buffer Prep_Buffer->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot Plot ln(A) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Experimental Workflow for Hydrolysis Kinetics.

Section 2: Haloform Cleavage - A Classic Reaction with Well-Defined Kinetics

The haloform reaction is a characteristic reaction of methyl ketones, and 1,1,1-trichloroacetone, being a trihalomethyl ketone, is a key intermediate in the haloform reaction of acetone. The cleavage of the C-C bond by a base is a kinetically well-studied process.

Mechanistic Insights

The haloform cleavage of 1,1,1-trichloroacetone is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the stable trichloromethyl anion. A rapid proton transfer from the newly formed carboxylic acid to the trichloromethyl anion yields the carboxylate and chloroform.

Haloform_Cleavage TCA 1,1,1-Trichloroacetone Intermediate Tetrahedral Intermediate TCA->Intermediate Nucleophilic attack OH OH⁻ OH->Intermediate Acetate Acetate Intermediate->Acetate CCl3_anion ⁻CCl₃ Intermediate->CCl3_anion C-C Cleavage Chloroform Chloroform CCl3_anion->Chloroform Protonation

Caption: Mechanism of Haloform Cleavage of 1,1,1-Trichloroacetone.

Comparative Kinetic Data for Haloform Cleavage

The cleavage of trihalomethyl ketones is a well-studied reaction, and the rate is dependent on the nature of the halogen. While specific comparative data for a range of bases with 1,1,1-trichloroacetone is scarce, the hydroxide-catalyzed reaction is well-characterized.

ReactionRate LawSecond-Order Rate Constant (k)Reference
Hydroxide-catalyzed cleavage of 1,1,1-trichloroacetonerate = k[TCA][OH⁻]48.2 M⁻¹s⁻¹[2]
Relative cleavage rates of PhCOCX₃ with hydroxideI > Br > Cl > F-[3]

Analysis: The reaction follows second-order kinetics, being first order in both 1,1,1-trichloroacetone and hydroxide ion.[2] The rate constant of 48.2 M⁻¹s⁻¹ indicates a rapid reaction. The general trend for the cleavage of trihaloacetophenones suggests that the cleavage of the C-CCl₃ bond is significantly faster than that of a C-CF₃ bond, which is consistent with the better leaving group ability of the trichloromethyl anion compared to the trifluoromethyl anion.[3]

Experimental Protocol: Monitoring Haloform Cleavage by pH-Stat Titration

This protocol is ideal for reactions that produce or consume acid or base, allowing for the direct measurement of the reaction rate.

Objective: To determine the second-order rate constant for the hydroxide-catalyzed cleavage of 1,1,1-trichloroacetone.

Materials:

  • 1,1,1-Trichloroacetone

  • Standardized sodium hydroxide (NaOH) solution

  • pH-stat autotitrator

  • Thermostatted reaction vessel

Procedure:

  • Calibrate the pH electrode of the pH-stat at the desired reaction temperature.

  • Add a known volume of a standardized solution of 1,1,1-trichloroacetone to the thermostatted reaction vessel containing a suitable solvent (e.g., a mixture of water and a co-solvent to ensure solubility).

  • Set the pH-stat to maintain a constant, high pH (e.g., pH 11) by the controlled addition of the standardized NaOH solution.

  • Initiate the reaction by adding a known amount of 1,1,1-trichloroacetone to the vessel.

  • The pH-stat will automatically add NaOH to neutralize the acetic acid produced during the reaction, maintaining the set pH.

  • Record the volume of NaOH added as a function of time.

Data Analysis:

  • The rate of consumption of NaOH is equal to the rate of the reaction.

  • The initial rate of the reaction can be determined from the initial slope of the plot of volume of NaOH added versus time.

  • Knowing the initial concentrations of 1,1,1-trichloroacetone and the constant concentration of hydroxide (from the set pH), the second-order rate constant can be calculated using the rate law: rate = k[TCA][OH⁻].

Section 3: Reductive Dechlorination - A Key Environmental Fate and Remediation Pathway

The reductive dechlorination of 1,1,1-trichloroacetone is of significant environmental interest, as it is a key transformation pathway in natural and engineered systems. While direct kinetic studies on 1,1,1-trichloroacetone are limited, data from the closely related 1,1,1-trichloroethane (TCA) provides valuable insights into the expected reactivity with various reducing agents.

Mechanistic Insights

Reductive dechlorination by zero-valent metals is believed to occur on the surface of the metal. The reaction likely proceeds through a series of single electron transfers, leading to the sequential removal of chlorine atoms. The exact mechanism and product distribution can vary depending on the reducing agent and reaction conditions.

Comparative Kinetic Data for Reductive Dechlorination of 1,1,1-Trichloroethane (as a proxy)
ReductantKey ProductsObservationsReference
Zero-valent Iron (Fe⁰)1,1-Dichloroethane, Ethane, EtheneFirst-order kinetics in the presence of carbonate.[4]
Zero-valent Zinc (Zn⁰)Ethane, 1,1-DichloroethaneRapid reaction.[5]

Caveat: The data presented is for 1,1,1-trichloroethane. While the trichloromethyl group is the same, the adjacent carbonyl group in 1,1,1-trichloroacetone is expected to influence the reduction potential and reaction kinetics. The electron-withdrawing nature of the carbonyl group may facilitate the initial electron transfer, potentially leading to faster reduction rates compared to 1,1,1-trichloroethane.

Experimental Protocol: Monitoring Reductive Dechlorination by Gas Chromatography

This protocol is suitable for monitoring the disappearance of the parent compound and the appearance of volatile products.

Objective: To determine the pseudo-first-order rate constant for the reductive dechlorination of 1,1,1-trichloroacetone by a given reducing agent.

Materials:

  • 1,1,1-Trichloroacetone

  • Reducing agent (e.g., zero-valent iron powder)

  • Anaerobic aqueous medium

  • Gas-tight vials with septa

  • Gas chromatograph (GC) with an appropriate detector (e.g., electron capture detector - ECD)

Procedure:

  • Prepare all solutions and the reducing agent under anaerobic conditions to prevent oxidation of the reductant.

  • In an anaerobic glovebox, dispense a known amount of the reducing agent into gas-tight vials.

  • Add a known volume of the anaerobic aqueous medium to each vial.

  • Spike the vials with a known concentration of 1,1,1-trichloroacetone.

  • Seal the vials and place them on a shaker in a constant temperature incubator.

  • At predetermined time intervals, sacrifice a vial and analyze the headspace or the liquid phase by GC-ECD to determine the concentration of 1,1,1-trichloroacetone and any volatile products.

Data Analysis:

  • Plot the natural logarithm of the concentration of 1,1,1-trichloroacetone (ln[TCA]) versus time.

  • If the reaction follows pseudo-first-order kinetics, the plot will be linear.

  • The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).

Section 4: Nucleophilic Substitution - A Qualitative Comparison of Reactivity

Mechanistic Insights and Reactivity Trends

Nucleophilic substitution at the α-carbon of 1,1,1-trichloroacetone is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reactivity of α-haloketones is significantly enhanced compared to analogous alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state.[6]

The general reactivity trend for the halogen as a leaving group in α-haloketones is I > Br > Cl > F.[7] This is due to the decreasing strength of the carbon-halogen bond down the group.

For a given substrate like 1,1,1-trichloroacetone, the rate of the Sₙ2 reaction will be highly dependent on the strength and steric hindrance of the nucleophile.

Predicted Reactivity of Nucleophiles with 1,1,1-Trichloroacetone

Based on general principles of nucleophilicity, we can predict the following qualitative order of reactivity for various nucleophiles with 1,1,1-trichloroacetone:

Strong Nucleophiles (expected to react rapidly):

  • Thiolates (RS⁻)

  • Cyanide (CN⁻)

  • Azide (N₃⁻)

  • Iodide (I⁻)

  • Alkoxides (RO⁻)

Moderate Nucleophiles:

  • Amines (RNH₂, R₂NH, R₃N)

  • Bromide (Br⁻)

Weak Nucleophiles (expected to react slowly):

  • Water (H₂O)

  • Alcohols (ROH)

  • Carboxylates (RCOO⁻)

Rationale: Nucleophilicity generally increases with increasing basicity and polarizability, and decreases with increasing steric hindrance. Thiolates are excellent nucleophiles due to the high polarizability of sulfur. Anionic nucleophiles are generally stronger than their neutral counterparts.

Experimental Protocol: A General Method for Comparative Kinetics of Nucleophilic Substitution

This protocol can be adapted to compare the reactivity of different nucleophiles with 1,1,1-trichloroacetone.

Objective: To qualitatively or semi-quantitatively compare the reaction rates of 1,1,1-trichloroacetone with a series of nucleophiles.

Materials:

  • 1,1,1-Trichloroacetone

  • A series of nucleophiles of interest

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • Analytical technique for monitoring the reaction (e.g., HPLC, GC, NMR)

Procedure:

  • Prepare stock solutions of 1,1,1-trichloroacetone and each nucleophile in the chosen solvent.

  • For each nucleophile, set up a reaction by mixing known concentrations of the 1,1,1-trichloroacetone and nucleophile solutions in a thermostatted reactor.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).

  • Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the remaining 1,1,1-trichloroacetone or the formed product.

  • Repeat the experiment for each nucleophile under identical conditions (temperature, initial concentrations).

Data Analysis:

  • Plot the concentration of 1,1,1-trichloroacetone versus time for each nucleophile.

  • The initial slopes of these plots will give a qualitative comparison of the initial reaction rates.

  • For a more quantitative comparison, if the reaction order is known or can be determined, rate constants can be calculated and compared.

Conclusion

This guide has provided a detailed comparative analysis of the kinetics of key reactions involving 1,1,1-trichloroacetone. We have seen that its reactivity is dominated by the presence of the activating trichloromethyl and carbonyl groups. Hydrolysis and haloform cleavage are rapid processes, particularly under basic conditions, a critical consideration for its use in synthesis. While quantitative data for its reactions with a broad range of reductants and nucleophiles is an area ripe for further investigation, the principles outlined here provide a strong predictive framework for researchers.

The experimental protocols provided are intended to be robust starting points for your own kinetic investigations. By understanding and applying the principles and data within this guide, you will be better equipped to control and optimize reactions involving this important chemical intermediate.

References

  • Guthrie, J. P.; Cossar, J. The chlorination of acetone: a complete kinetic analysis. Canadian Journal of Chemistry. 1986, 64 (6), 1250-1266.
  • Guthrie, J. P. The haloform cleavage of trihaloacetophenones. Canadian Journal of Chemistry. 1976, 54 (2), 202-208.
  • Agrawal, A.; Tratnyek, P. G. Reduction of 1,1,1-trichloroethane and carbon tetrachloride by zero-valent iron. Environmental Science & Technology. 1996, 30 (1), 153-160.
  • Joo, S. H.; Feitz, A. J.; Waite, T. D. Reductive Dechlorination of 1,1,1-Trichloroethane by Zero-Valent Zinc. Environmental Science & Technology. 2004, 38 (8), 2242-2247.
  • Pearson, R. G.; Langer, S. H.; Williams, F. V.; McGuire, W. J. The Reaction of α-Haloketones with Nucleophilic Reagents. I. The Halogen Displacement Reaction. Journal of the American Chemical Society. 1952, 74 (20), 5130–5132.
  • Conant, J. B.; Kirner, W. R.; Hussey, R. E. The Relation between the Structure of Organic Halides and the Speeds of their Reaction with Inorganic Iodides. I. The Problem of the Substitution of Halogen by Halogen. Journal of the American Chemical Society. 1925, 47 (2), 488–501.

Sources

Validation

Benchmarking the efficiency of different synthetic routes to 1,1,1-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the efficient production of key intermediates is paramount. 1,1,1-Trichloroacetone, a versatile building block in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the efficient production of key intermediates is paramount. 1,1,1-Trichloroacetone, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, presents a case study in the strategic selection of synthetic routes.[1] This guide offers an in-depth, objective comparison of the primary methods for synthesizing 1,1,1-trichloroacetone, providing the necessary experimental data and mechanistic insights to inform your research and development endeavors.

Introduction to 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS No. 918-00-3), a colorless liquid with a pungent odor, is a halogenated ketone with the chemical formula C₃H₃Cl₃O.[1][2] Its utility as a precursor in various chemical transformations underscores the importance of efficient and selective synthetic methodologies. This guide will focus on the two most prevalent synthetic strategies: the direct chlorination of acetone and the chlorination of monochloroacetone.

Physicochemical Properties of 1,1,1-Trichloroacetone

A thorough understanding of the physical and chemical properties of 1,1,1-trichloroacetone is crucial for its handling, purification, and application.

PropertyValueReference
Molecular Weight161.41 g/mol [2]
Boiling Point134 - 149 °C[3]
Melting Point-94.8 °C[4]
Density1.3575 g/cm³[5]
SolubilityModerately soluble in water, soluble in organic solvents like acetone and ether.[5][5]
Vapor Pressure1.45 mmHg at 25°C[6]

Synthetic Route Analysis

The selection of a synthetic route is a multi-faceted decision, balancing factors such as yield, purity, cost, safety, and environmental impact. Here, we dissect the two primary pathways to 1,1,1-trichloroacetone.

Route 1: Direct Chlorination of Acetone

The direct chlorination of acetone is, on the surface, the most straightforward approach. However, this method is often plagued by a lack of selectivity, leading to a complex mixture of chlorinated products.

Reaction Mechanism: The reaction proceeds via a free-radical or acid-catalyzed mechanism, where chlorine atoms sequentially substitute the hydrogen atoms on the acetone molecule. The initial chlorination can occur at either the α or α' position, leading to the formation of monochloroacetone. Subsequent chlorination steps can then lead to a variety of di-, tri-, and even higher chlorinated acetones. The formation of the thermodynamically more stable 1,1,1-trichloroacetone is favored, but the kinetic product, 1,1,3-trichloroacetone, is also a significant byproduct.[7]

Experimental Protocol (Illustrative): In a typical procedure, chlorine gas is bubbled through acetone, often in the presence of a catalyst such as iodine or an amine.[7][8] The reaction temperature is a critical parameter, with higher temperatures generally leading to a greater degree of chlorination but also a less selective product distribution.

Efficiency and Challenges: While this route utilizes readily available and inexpensive starting materials, the primary drawback is the formation of a complex mixture of products, including 1,1-dichloroacetone, 1,3-dichloroacetone, 1,1,1-trichloroacetone, and 1,1,3-trichloroacetone.[7] The separation of these isomers by distillation is notoriously difficult due to their similar boiling points, often resulting in low yields of the desired pure 1,1,1-trichloroacetone.[7] For instance, one patent describes a process that yields a crude product containing only 2% 1,1,1-trichloroacetone alongside 43% of the 1,1,3-isomer.[7]

Logical Workflow for Direct Chlorination of Acetone:

Acetone Acetone Reaction_Vessel Reaction Vessel (Controlled Temperature) Acetone->Reaction_Vessel Chlorine Chlorine Gas Chlorine->Reaction_Vessel Catalyst Catalyst (e.g., Iodine) Catalyst->Reaction_Vessel Crude_Mixture Crude Product Mixture (Multiple Isomers) Reaction_Vessel->Crude_Mixture Purification Purification (e.g., Fractional Distillation) Crude_Mixture->Purification Product 1,1,1-Trichloroacetone (Low to Moderate Yield) Purification->Product Byproducts Byproducts (1,1,3-TCA, etc.) Purification->Byproducts

Caption: Workflow for the direct chlorination of acetone.

Route 2: Chlorination of Monochloroacetone

A more selective approach involves the chlorination of monochloroacetone. By starting with a partially chlorinated precursor, the complexity of the final product mixture can be significantly reduced.

Reaction Mechanism: The mechanism is similar to the direct chlorination of acetone, involving the further substitution of hydrogen atoms on the monochloroacetone molecule with chlorine. The presence of the electron-withdrawing chlorine atom on the α-carbon deactivates it towards further electrophilic attack, thus favoring chlorination at the other methyl group. However, forcing conditions can lead to the formation of the desired 1,1,1-trichloroacetone.

Experimental Protocol: A detailed experimental procedure has been reported involving the reaction of monochloroacetone with chlorine gas in the presence of potassium hydroxide in an aqueous medium.[9]

  • Step 1: In a 5-liter reaction kettle equipped with a mechanical stirrer, 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water are added sequentially.[9]

  • Step 2: The temperature is maintained between 15 and 20 degrees Celsius.[9]

  • Step 3: Chlorine gas is passed through the stirred solution for approximately 6.6 hours.[9]

  • Step 4: After the reaction is complete, the mixture is allowed to stand for 1 hour, leading to phase separation.[9]

  • Step 5: The lower organic phase is collected and dried with anhydrous sodium sulfate to yield 301 grams of 1,1,1-trichloroacetone with a gas phase purity of 85%.[9]

Efficiency and Advantages: This method offers a significant improvement in selectivity compared to the direct chlorination of acetone. The reported purity of 85% is a considerable advantage, simplifying the downstream purification process.[9] While the starting material, monochloroacetone, is more expensive than acetone, the higher yield and purity of the final product can offset this cost, particularly in applications where high purity is critical.

Logical Workflow for Chlorination of Monochloroacetone:

Chloroacetone Monochloroacetone Reaction_Vessel Reaction Vessel (15-20 °C) Chloroacetone->Reaction_Vessel Chlorine Chlorine Gas Chlorine->Reaction_Vessel KOH Potassium Hydroxide KOH->Reaction_Vessel Water Water Water->Reaction_Vessel Phase_Separation Phase Separation Reaction_Vessel->Phase_Separation Drying Drying (Anhydrous Na₂SO₄) Phase_Separation->Drying Product 1,1,1-Trichloroacetone (85% Purity) Drying->Product

Caption: Workflow for the chlorination of monochloroacetone.

Comparative Summary

ParameterRoute 1: Direct Chlorination of AcetoneRoute 2: Chlorination of Monochloroacetone
Starting Material AcetoneMonochloroacetone
Reagents Chlorine gas, Catalyst (optional)Chlorine gas, Potassium hydroxide, Water
Selectivity Low, produces a complex mixture of isomers and byproducts.[7]High, yields a product with 85% purity.[9]
Yield Generally low for the desired 1,1,1-isomer.Higher for the desired product.
Purification Difficult and energy-intensive due to close boiling points of isomers.[7]Simpler due to higher initial purity.
Cost Low cost of starting materials.Higher cost of monochloroacetone.
Safety Requires handling of highly reactive chlorine gas.Requires handling of chlorine gas and corrosive potassium hydroxide.

Safety and Environmental Considerations

Both synthetic routes involve the use of hazardous materials. Chlorine gas is highly toxic and corrosive, requiring specialized handling and ventilation.[10] Potassium hydroxide is a strong base and is corrosive.[9] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, is mandatory when performing these syntheses.[10]

From an environmental perspective, the formation of chlorinated byproducts in the direct chlorination of acetone is a significant concern. These byproducts may be difficult to separate and dispose of safely. The production of 1,1,1-trichloroacetone has also been associated with its release into the environment through various waste streams, particularly from its use as a disinfection byproduct in drinking water.[2] The ultimate disposal of this chemical must consider its impact on air and water quality.[2]

Conclusion and Recommendations

For researchers and professionals in drug development, the choice of synthetic route for 1,1,1-trichloroacetone hinges on the specific requirements of the application.

  • For applications where high purity is paramount and cost is a secondary concern, the chlorination of monochloroacetone is the recommended route. The higher selectivity and simpler purification process lead to a more reliable and consistent product.

  • The direct chlorination of acetone may be considered for applications where a mixture of chlorinated acetones is acceptable or if cost is the primary driver. However, the significant challenges in purification and the generation of substantial waste should be carefully evaluated.

Further research into more selective and environmentally benign catalytic systems for the direct chlorination of acetone could potentially shift this balance in the future. However, based on the currently available data, the two-step approach via monochloroacetone offers a more controlled and efficient pathway to high-purity 1,1,1-trichloroacetone.

References

  • 1,1,1-Trichloroacetone - Solubility of Things. (n.d.). Retrieved from [Link]

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem. (n.d.). Retrieved from [Link]

  • 1,1,1-TRICHLOROACETONE - ChemBK. (2024, April 10). Retrieved from [Link]

  • Fact sheet: 1,1,1-trichloroethane. (n.d.). Retrieved from [Link]

  • Process for the preparation of 1,1,3-trichloroacetone. (n.d.). Google Patents.
  • Method for preparing 1,1,3-trichloroacetone. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • 1,1,3-trichloroacetone preparation method. (n.d.). Google Patents.
  • 1,1,1-Trichloroacetone - Wikipedia. (n.d.). Retrieved from [Link]

  • Suffet, I. H., Brenner, L., & Silver, B. (1976). Identification of 1,1,1-trichloroacetone (1,1,1-trichloropropanone) in two drinking waters: a known precursor in haloform reaction. Environmental Science & Technology, 10(13), 1273–1275. [Link]

  • Showing metabocard for 1,1,1-Trichloroacetone (HMDB0244030) - Human Metabolome Database. (2021, September 10). Retrieved from [Link]

  • Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- And 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium - SciELO. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trichloroacetone

As professionals in research and development, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of chemical reagen...

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our work demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of chemical reagents like 1,1,1-Trichloroacetone (CAS No. 918-00-3) are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles and established safety standards.

Hazard Identification and Safety Profile

1,1,1-Trichloroacetone is a colorless, combustible liquid that serves as a reagent and solvent in various organic synthesis applications.[1][2] Understanding its properties is the foundational step in handling it safely. When heated to decomposition, it can emit toxic hydrogen chloride fumes.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H227: Combustible liquid.[5]

This profile necessitates careful handling to prevent exposure and mitigate fire risk.

Table 1: Chemical and Physical Properties of 1,1,1-Trichloroacetone

PropertyValueSource
CAS Number 918-00-3[1][4]
Molecular Formula C₃H₃Cl₃O[1][2]
Molar Mass 161.41 g/mol [2][4]
Appearance Colorless to light yellow liquid[1][5]
Boiling Point 134 °C (273 °F)[2]
Flash Point 64 °C (147 °F)[5]
Solubility in Water Slightly soluble[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1,1,1-Trichloroacetone for any purpose, including disposal, the following minimum PPE is mandatory. The causality behind each choice is directly linked to the substance's hazard profile.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6] This is crucial to prevent serious eye irritation (H319).

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity prior to use.[3] This measure directly mitigates the risk of skin irritation (H315).

  • Skin and Body Protection: Wear impervious, flame-resistant laboratory coats and appropriate protective clothing to prevent skin contact.[6]

  • Respiratory Protection: All handling must occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling vapors that can cause respiratory irritation (H335).[3][6] If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge is necessary.[3][6]

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. This is not merely an administrative step; it is a critical safety and cost-control measure.

Classification: Halogenated Organic Waste 1,1,1-Trichloroacetone contains chlorine, classifying it as a halogenated solvent .[7] Under the EPA's Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often classified under waste codes F001 or F002 , depending on their use (e.g., degreasing vs. other solvent uses).[8][9]

The Causality of Segregation: The primary reason for segregating halogenated from non-halogenated waste is both safety and financial. Halogenated waste streams require specific, high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (like HCl).[3] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent (like acetone or ethanol) contaminates the entire container. This forces the entire, much larger volume to be disposed of via the more complex and expensive halogenated waste route.[7]

Step-by-Step Disposal Protocol

This protocol ensures that 1,1,1-Trichloroacetone waste is handled safely from the point of generation to its final removal by a licensed disposal facility.

Step 1: Waste Collection at the Source

  • Collect waste 1,1,1-Trichloroacetone and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible waste container at the point of generation.

  • Never pour 1,1,1-Trichloroacetone down the drain or into a sewer system.[3][7] This is a direct violation of environmental regulations and can damage plumbing and ecosystems.

Step 2: Container Selection and Labeling

  • Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a tightly sealing screw cap. The container must be in good condition, free of leaks or cracks.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "1,1,1-Trichloroacetone"

    • The associated hazards (e.g., "Irritant," "Combustible")

    • The date accumulation started.

    • The generator's name and location (laboratory/building).

Step 3: Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a main hazardous waste storage area.

  • The storage location must be cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.[10]

  • Ensure the storage area has secondary containment to control any potential leaks.

  • Store it locked up and away from incompatible materials, such as strong oxidizing agents or bases.[3][10]

Step 4: Final Disposal

  • The ultimate disposal of 1,1,1-Trichloroacetone must be conducted by a licensed and certified hazardous waste management company.

  • The approved disposal method is typically controlled incineration in a facility equipped with flue gas scrubbers to manage the hazardous decomposition products.[3]

  • Recycling or returning the unused product to the supplier may also be viable options and should be considered as a favorable course of action.[1][4]

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.[3]

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Wearing full PPE, contain the spill and absorb it with an inert, non-combustible material such as vermiculite, sand, or earth.[10]

    • Collect the contaminated absorbent material using spark-proof tools and place it into a suitable, sealable container for disposal as hazardous waste.[3]

  • First Aid Measures:

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Get medical help if irritation persists.[1][3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or call a Poison Control Center.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 1,1,1-Trichloroacetone.

G Workflow for 1,1,1-Trichloroacetone Disposal start Waste Generation (e.g., spent reaction mixture, contaminated materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: 1,1,1-Trichloroacetone (Halogenated Organic) segregate Segregate from Non-Halogenated Waste characterize->segregate ppe->characterize container Select Leak-Proof, Chemically Compatible Waste Container segregate->container label Label Container with: 'Hazardous Waste' Full Chemical Name & Hazards container->label store Store in Designated SAA: Cool, Dry, Ventilated, Secondary Containment label->store pickup Arrange Pickup by Licensed Hazardous Waste Contractor store->pickup end Final Disposal: Controlled Incineration pickup->end

Caption: Logical workflow for the safe disposal of 1,1,1-Trichloroacetone.

References

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514. PubChem.[Link]

  • 1,1,1-Trichloroacetone. Wikipedia.[Link]

  • RO 13579 - EPA. U.S. Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.[Link]

  • 1,1,1-TRICHLOROACETONE. precisionFDA.[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]

Sources

Handling

Mastering Chemical Safety: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,1-Trichloroacetone

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation must be built on an unwavering foundation of safety. This guide offers a detailed, procedural framework for the safe h...

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation must be built on an unwavering foundation of safety. This guide offers a detailed, procedural framework for the safe handling of 1,1,1-Trichloroacetone, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. By treating safety protocols as a self-validating system, we empower you to protect yourself and your work with scientific integrity.

Deconstructing the Hazard: The Chemical Profile of 1,1,1-Trichloroacetone

1,1,1-Trichloroacetone (CAS 918-00-3) is a halogenated ketone that presents as a colorless liquid with a pungent odor.[1] Its chemical structure and properties necessitate stringent safety controls. It is classified as a combustible liquid that causes significant skin and serious eye irritation.[1][2][3] Inhalation of its vapors may lead to respiratory irritation, making it imperative to handle this compound with the utmost respect for its potential hazards.[1][3] The primary routes of exposure are dermal contact, eye contact, and inhalation, each of which we must systematically protect against.

The Core Directive: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a static, one-size-fits-all determination. It is a dynamic risk assessment that must account for the specific parameters of your experiment, including the quantity of the chemical, its concentration, and the nature of the procedure being performed.

Dermal Protection: Your Primary Barrier

Causality: 1,1,1-Trichloroacetone is an irritant that can cause significant skin damage upon contact.[3][4] The use of appropriate gloves and protective clothing is the most critical step in preventing dermal exposure.

Procedural Protocol:

  • Glove Selection: Due to the aggressive nature of halogenated solvents, a single pair of standard laboratory gloves is insufficient. A double-gloving strategy is mandatory.

    • Inner Glove: A standard nitrile examination glove provides a base layer of protection and tactile sensitivity.

    • Outer Glove: The outer glove must be selected for its high resistance to chlorinated compounds. While nitrile offers some splash protection, it has poor resistance to many halogenated hydrocarbons.[5] For extended handling or potential immersion, materials such as Viton® or Polyvinyl Alcohol (PVA) are recommended.[6][7] Butyl rubber may also be a suitable alternative.[7]

    • Critical Step: Always consult the glove manufacturer's specific chemical resistance guide to verify compatibility and determine the breakthrough time for 1,1,1-Trichloroacetone or similar chlorinated ketones.[8][9] Gloves should be changed immediately if contamination is suspected.[9]

  • Protective Clothing:

    • Wear a flame-resistant lab coat to provide protection against splashes.[4][10] Ensure it is fully buttoned with the sleeves rolled down.

    • Closed-toe shoes are required at all times in the laboratory. For tasks with a higher splash risk, chemical-resistant shoe covers should be considered.

Ocular and Respiratory Protection: Shielding Critical Exposure Routes

Causality: The vapors of 1,1,1-Trichloroacetone can irritate the respiratory system, and direct liquid contact can cause severe, lasting eye damage.[1][3][4]

Procedural Protocol:

  • Engineering Controls as the First Defense: All procedures involving 1,1,1-Trichloroacetone must be performed within a certified chemical fume hood to control vapor inhalation.[4][11] The functionality of the fume hood should be verified before commencing any work.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory whenever 1,1,1-Trichloroacetone is handled.[6]

    • Enhanced Protection: For procedures with a heightened risk of splashing (e.g., transferring large volumes, heating, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4]

  • Respiratory Protection:

    • In the rare event that engineering controls are insufficient or unavailable, or during a large-scale spill, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is the minimum requirement.[6]

    • A formal respiratory protection program, including fit testing and training, is essential for all users of tight-fitting respirators, as mandated by OSHA.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Safe Handling Workflow

The following workflow provides a logical sequence of operations designed to minimize risk at every stage of handling 1,1,1-Trichloroacetone.

G cluster_prep Pre-Operation cluster_handling Chemical Handling cluster_disposal Waste & Decontamination cluster_post Post-Operation Prep1 Verify Fume Hood Certification and Airflow Prep2 Don Required PPE (Double Gloves, Goggles, Lab Coat) Prep1->Prep2 Prep3 Prepare Spill Kit (Absorbent, Neutralizer) Prep2->Prep3 Hand1 Carefully Dispense 1,1,1-Trichloroacetone Prep3->Hand1 Hand2 Perform Experiment Within Fume Hood Hand1->Hand2 Hand3 Securely Cap All Containers Hand2->Hand3 Disp1 Segregate Halogenated Organic Waste Hand3->Disp1 Disp2 Label Waste Container (Full Chemical Name, Hazards) Disp1->Disp2 Disp3 Decontaminate Work Surface Disp2->Disp3 Post1 Properly Doff and Dispose of Contaminated PPE Disp3->Post1 Post2 Wash Hands Thoroughly with Soap and Water Post1->Post2

Caption: A step-by-step workflow for the safe handling and disposal of 1,1,1-Trichloroacetone.

Disposal Protocol

Causality: As a halogenated organic compound, 1,1,1-Trichloroacetone must be disposed of as hazardous waste to prevent environmental contamination and ensure regulatory compliance.[3][4]

Procedural Protocol:

  • Segregation: All materials contaminated with 1,1,1-Trichloroacetone, including unused chemical, reaction mixtures, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,1,1-Trichloroacetone."

  • Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area with secondary containment.

  • Disposal: Contact your institution's Environmental Health & Safety (EH&S) office to arrange for proper disposal. Never pour 1,1,1-Trichloroacetone down the drain.[4]

Quantitative Data Summary: PPE Selection Matrix

Task / Exposure Potential Hand Protection Eye/Face Protection Respiratory Protection
Low Volume / Incidental Contact Double Glove: Nitrile (inner) + Viton® or PVA (outer)Chemical Splash GogglesRequired: Chemical Fume Hood
High Volume / Splash Potential Double Glove: Nitrile (inner) + Viton® or PVA (outer)Chemical Splash Goggles + Full-Face ShieldRequired: Chemical Fume Hood
Emergency Spill Response Double Glove: Nitrile (inner) + Viton® or PVA (outer)Chemical Splash Goggles + Full-Face ShieldNIOSH-Approved Respirator with Organic Vapor Cartridges

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, time is of the essence.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide assistance and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By integrating these detailed protocols and the scientific rationale behind them into your daily laboratory practices, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research endeavors.

References

  • 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514. PubChem. [Link]

  • 1,1,1-TRICHLOROETHANE. Toxic Docs. [Link]

  • 1,1,1-Trichloroacetone. Wikipedia. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Understanding the Hazards and Safe Handling of 1,1,3-Trichloroacetone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]

  • KETONES I 2555. CDC. [Link]

  • KETONES II 2553. CDC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trichloroacetone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trichloroacetone
© Copyright 2026 BenchChem. All Rights Reserved.